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Core Science & Biosynthesis

Foundational

Chemical properties of 2-(Trifluoromethyl)quinoline-5-carbaldehyde

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2-(Trifluoromethyl)quinoline-5-carbaldehyde Abstract This technical guide provides a comprehensive analysis of the chemical properties, synthesis,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2-(Trifluoromethyl)quinoline-5-carbaldehyde

Abstract

This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and reactivity of 2-(Trifluoromethyl)quinoline-5-carbaldehyde. This compound is a highly valuable heterocyclic building block for researchers, medicinal chemists, and drug development professionals. The strategic placement of a reactive carbaldehyde group and an electron-withdrawing trifluoromethyl group on the quinoline scaffold makes it a versatile intermediate for creating complex molecules with significant therapeutic potential. This document delves into its spectroscopic signature, outlines logical synthetic strategies, explores its key chemical transformations, and discusses its applications, particularly in the development of novel therapeutic agents.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide array of biological activities.[1][2] Its derivatives have been extensively studied and developed as anticancer, antimicrobial, and anti-inflammatory agents.[2][3][4][5] The value of the quinoline core is significantly enhanced through strategic functionalization.

The Impact of the Trifluoromethyl Group

The introduction of a trifluoromethyl (-CF₃) group onto a molecular scaffold is a cornerstone strategy in modern drug design.[6] The C-F bond is exceptionally strong, rendering the -CF₃ group highly resistant to metabolic degradation and increasing the overall stability of the molecule.[6] Furthermore, its strong electron-withdrawing nature and high lipophilicity can profoundly influence a compound's pharmacokinetic profile, improving membrane permeability, binding affinity, and bioavailability.[6] In the context of the quinoline ring, a -CF₃ group at the 2-position modulates the electronic properties of the heterocyclic system, influencing its reactivity and interaction with biological targets.[7]

The Versatility of the 5-Carbaldehyde Group

The aldehyde functional group (–CHO) is one of the most versatile handles in synthetic organic chemistry. Its electrophilic carbon atom is susceptible to attack by a wide range of nucleophiles, enabling the construction of new carbon-carbon and carbon-heteroatom bonds. This reactivity allows for the facile synthesis of derivatives such as Schiff bases, hydrazones, alcohols, and carboxylic acids, providing a direct pathway to explore a vast chemical space and optimize structure-activity relationships (SAR).

The combination of these two functional groups on the quinoline framework makes 2-(Trifluoromethyl)quinoline-5-carbaldehyde a potent intermediate for generating libraries of novel compounds for biological screening.

Physicochemical and Spectroscopic Properties

While experimental data for this specific isomer is not widely published, its properties can be reliably predicted based on the extensive characterization of analogous compounds, such as other trifluoromethyl-substituted quinolines and quinoline carbaldehydes.[8][9][10]

General Properties
PropertyValueSource/Method
Molecular Formula C₁₁H₆F₃NOCalculated
Molecular Weight 225.17 g/mol Calculated
Appearance Expected to be an off-white to yellow solidAnalogy to similar compounds[11]
Solubility Soluble in common organic solvents (DMSO, CH₂Cl₂, CHCl₃, Ethyl Acetate)Inferred
CAS Number 123463-20-3Vendor Information
Spectroscopic Analysis

Unambiguous structural confirmation relies on a combination of modern spectroscopic techniques.[12]

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically between 7.5 and 9.0 ppm) characteristic of the substituted quinoline ring system. A key diagnostic signal is a singlet for the aldehyde proton (H-C=O), which would be significantly deshielded and appear far downfield, typically in the range of 10.0-10.5 ppm.[4][10] The specific coupling patterns of the aromatic protons would confirm the 2,5-substitution pattern.

  • ¹³C NMR Spectroscopy : The carbon spectrum will feature a highly deshielded signal for the carbonyl carbon of the aldehyde group (around 190 ppm).[10] The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF), with a chemical shift around 123 ppm.[8] Carbons adjacent to the nitrogen (C2 and C8a) will also be readily identifiable.[12]

  • ¹⁹F NMR Spectroscopy : This technique is highly sensitive for fluorine-containing compounds. A single sharp signal is expected for the -CF₃ group, as all three fluorine atoms are chemically equivalent.

  • Infrared (IR) Spectroscopy : The IR spectrum will be dominated by a strong, sharp absorption band characteristic of the aldehyde C=O stretch, typically found in the region of 1690-1715 cm⁻¹. Additional strong bands corresponding to the C-F stretches of the trifluoromethyl group will be present in the 1100-1300 cm⁻¹ region.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular formula. The mass spectrum would show a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z 225.17 or 226.18, respectively.[8][13]

Synthesis Strategies

The synthesis of 2-(Trifluoromethyl)quinoline-5-carbaldehyde can be approached from two primary directions: late-stage formylation of a pre-formed quinoline ring or construction of the quinoline ring from precursors already containing the required functionalities.

Retrosynthetic Analysis

A logical retrosynthetic analysis points to two viable pathways, highlighting the key bond disconnections and precursor molecules.

G cluster_A Pathway A: Late-Stage Formylation cluster_B Pathway B: Ring Construction target 2-(CF3)quinoline-5-carbaldehyde precursor_A 2-(Trifluoromethyl)quinoline target->precursor_A C-C Formylation precursor_B1 3-Amino-4-formylbenzotrifluoride target->precursor_B1 Friedländer Annulation precursor_B2 Carbonyl Compound (e.g., Acetaldehyde source) target->precursor_B2 Friedländer Annulation reagent_A Formylating Agent (e.g., Vilsmeier-Haack) precursor_A->reagent_A G start 2-(CF3)quinoline-5-carbaldehyde + Primary Amine (R-NH2) process1 Mix in Solvent (e.g., Ethanol, Methanol) start->process1 process2 Add Acid Catalyst (e.g., Acetic Acid) process1->process2 process3 Heat to Reflux (Monitor by TLC) process2->process3 process4 Cool & Isolate Product (Filtration/Recrystallization) process3->process4 end Schiff Base Derivative process4->end

Sources

Exploratory

2-(Trifluoromethyl)quinoline-5-carbaldehyde molecular structure analysis

An in-depth technical guide on the molecular structure analysis, physicochemical profiling, and synthetic utility of 2-(Trifluoromethyl)quinoline-5-carbaldehyde. Executive Summary The strategic incorporation of fluorine...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the molecular structure analysis, physicochemical profiling, and synthetic utility of 2-(Trifluoromethyl)quinoline-5-carbaldehyde.

Executive Summary

The strategic incorporation of fluorine into heterocyclic scaffolds has revolutionized modern drug discovery. Among these privileged structures, 2-(Trifluoromethyl)quinoline-5-carbaldehyde stands out as a highly versatile, bifunctional building block. The quinoline core provides a rigid, planar pharmacophore capable of robust


 stacking and hydrogen bonding. The C2-trifluoromethyl (

) group dramatically enhances lipophilicity, membrane permeability, and metabolic stability, while the C5-carbaldehyde (

) serves as an electrophilic handle for late-stage functionalization. This whitepaper provides a comprehensive analysis of its structural properties, analytical characterization, and validated synthetic workflows for drug development professionals.

Physicochemical & Structural Profiling

Understanding the electronic and steric environment of this molecule is critical for predicting its reactivity and biological behavior. The


 group exerts a profound electron-withdrawing effect (via both inductive and hyperconjugative mechanisms), which depletes electron density from the quinoline 

-system. This electronic modulation makes the scaffold highly resistant to oxidative metabolism by cytochrome P450 enzymes. Concurrently, the C5-aldehyde is highly activated toward nucleophilic attack due to the extended conjugated system of the electron-deficient quinoline ring.

Table 1: Key Physicochemical Properties

PropertyValue / Description
Chemical Name 2-(Trifluoromethyl)quinoline-5-carbaldehyde
CAS Registry Number 1260672-09-0
Molecular Formula

Molecular Weight 225.17 g/mol
SMILES String O=Cc1cccc2nc(C(F)(F)F)ccc12
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 5 (N, O, 3xF)
LogP (Estimated) ~2.8 - 3.2 (Highly lipophilic)

Mechanistic Insights in Drug Design

Trifluoromethylquinolines are not merely structural curiosities; they are potent bioisosteres and active pharmacophores. Recent structure-activity relationship (SAR) studies have demonstrated that trifluoromethylquinoline derivatives act as highly effective tubulin polymerization inhibitors by targeting the colchicine binding site, successfully arresting cancer cells in the G2/M phase and inducing apoptosis. Furthermore, related 4-substituted-7-trifluoromethylquinolines have shown remarkable anti-inflammatory and analgesic properties with excellent safety profiles, largely due to their unique electronic distributions. The 5-carbaldehyde isomer specifically allows researchers to project new functional groups into novel vectors of target binding pockets, expanding the chemical space of these inhibitors.

Synthetic Utility & Derivatization Workflows

The C5-aldehyde is a prime candidate for generating diverse chemical libraries. Below is the logical flow of its synthetic utility in drug discovery.

Pathway Core 2-(Trifluoromethyl) quinoline-5-carbaldehyde RedAm Reductive Amination (NaBH(OAc)3, R-NH2) Core->RedAm Wittig Wittig Reaction (Ph3P=C-R) Core->Wittig Knoev Knoevenagel Condensation (Active Methylene) Core->Knoev Amine Secondary/Tertiary Amines (Bioactive Scaffolds) RedAm->Amine Alkene Vinyl Quinolines (Structural Probes) Wittig->Alkene Adduct Electrophilic Alkenes (Covalent Inhibitors) Knoev->Adduct

Caption: Derivatization pathways of 2-(Trifluoromethyl)quinoline-5-carbaldehyde for drug discovery.

Experimental Protocol: Highly Chemoselective Reductive Amination

To convert the C5-aldehyde into a bioactive secondary amine, reductive amination is the gold standard. The following protocol is designed as a self-validating system to ensure high yield and purity.

  • Step 1: Imine Formation. Dissolve 1.0 eq of 2-(Trifluoromethyl)quinoline-5-carbaldehyde and 1.1 eq of the primary amine in anhydrous 1,2-dichloroethane (DCE). Add 1.5 eq of glacial acetic acid.

    • Causality: The weak acid catalyst protonates the carbonyl oxygen, increasing its electrophilicity without fully protonating the nucleophilic amine. DCE is chosen over dichloromethane (DCM) for its higher boiling point, allowing mild heating if steric hindrance impedes imine formation.

  • Step 2: Reduction. Stir at room temperature for 2 hours to ensure complete imine formation, then cool the vessel to 0°C. Portion-wise, add 1.5 eq of Sodium triacetoxyborohydride (

    
    ).
    
    • Causality:

      
       is a mild reducing agent that specifically reduces the protonated iminium ion but reacts sluggishly with the unreacted aldehyde. This chemoselectivity prevents the formation of the corresponding C5-alcohol byproduct.
      
  • Step 3: Quench and Acid-Base Extraction. Quench the reaction with saturated aqueous

    
    . Extract with ethyl acetate. To isolate the product from non-basic impurities, extract the organic layer with 1M HCl. The basic secondary amine migrates to the aqueous layer. Basify the aqueous layer to pH 10 with 2M NaOH and back-extract with ethyl acetate.
    
    • Causality: This acid-base workup is a self-validating purification step. Only compounds with a basic nitrogen (the desired product) will survive this cycle, leaving unreacted aldehyde and neutral byproducts behind.

Analytical Characterization Protocol

Validating the structural integrity of 2-(Trifluoromethyl)quinoline-5-carbaldehyde and its derivatives requires a multi-modal analytical approach.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 
      H NMR (400 MHz, 
      
      
      
      ):
      The defining feature is the aldehyde proton, which appears as a sharp singlet far downfield at ~10.2 - 10.5 ppm. The quinoline aromatic protons will be tightly clustered between 7.5 and 9.0 ppm. The strong electron-withdrawing nature of the
      
      
      group shifts the adjacent C3 and C4 protons further downfield compared to an unsubstituted quinoline.
    • 
      C NMR (100 MHz, 
      
      
      
      ):
      The presence of the
      
      
      group is self-validating through carbon-fluorine spin-spin coupling. The
      
      
      carbon will appear as a distinct quartet around 121 ppm with a large coupling constant (
      
      
      Hz). The adjacent C2 carbon of the quinoline ring will also split into a smaller quartet (
      
      
      Hz). Diagnostic Rule: If these quartets are absent, the trifluoromethyl group has been compromised or defluorinated.
  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Method: Electrospray Ionization in Positive Mode (ESI+).

    • Insight: While highly electronegative groups like

      
       can sometimes suppress positive ionization, the basic quinoline nitrogen readily accepts a proton. The mass spectrum will reliably show a strong 
      
      
      
      pseudo-molecular ion peak at m/z 226.1.
  • Infrared (IR) Spectroscopy:

    • The spectrum will exhibit a sharp, intense carbonyl (

      
      ) stretching frequency at ~1695-1710 cm
      
      
      
      , characteristic of conjugated aromatic aldehydes. Furthermore, broad and intense
      
      
      stretching bands will dominate the fingerprint region between 1100 and 1300 cm
      
      
      .

References

  • CymitQuimica. 2-(Trifluoromethyl)quinoline-5-carbaldehyde (CAS: 1260672-09-0). cymitquimica.com. 1

  • Zhang, S., et al. (2023). Design, synthesis and bioevaluation of novel trifluoromethylquinoline derivatives as tubulin polymerization inhibitors. Future Medicinal Chemistry, 15(21), 1967-1986. 2

  • Abadi, A. H., et al. (2005).

Sources

Foundational

The Strategic Role of 2-(Trifluoromethyl)quinoline-5-carbaldehyde in Modern Medicinal Chemistry

A Technical Whitepaper for Drug Development Professionals Prepared by Senior Application Science Executive Summary In the pursuit of novel New Chemical Entities (NCEs), the architectural design of a drug scaffold dictate...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals Prepared by Senior Application Science

Executive Summary

In the pursuit of novel New Chemical Entities (NCEs), the architectural design of a drug scaffold dictates its pharmacokinetic viability and pharmacodynamic efficacy. 2-(Trifluoromethyl)quinoline-5-carbaldehyde (CAS: 1260672-09-0) has emerged as a highly privileged building block in modern medicinal chemistry[5]. By merging the well-documented bioactivity of the quinoline pharmacophore with the metabolic shielding of a trifluoromethyl (-CF3) group and the synthetic versatility of a 5-position carbaldehyde, this scaffold offers researchers a precise vector for exploring unchartered chemical space.

This whitepaper deconstructs the structural rationale, details self-validating synthetic methodologies, and explores the application of this compound in developing next-generation therapeutics, ranging from tubulin polymerization inhibitors to antileishmanial agents.

Structural and Electronic Rationale

The utility of 2-(Trifluoromethyl)quinoline-5-carbaldehyde is rooted in the synergistic effects of its three core components. Understanding the causality behind these structural features is critical for rational drug design [1].

  • The Quinoline Core: A historically validated pharmacophore known for its ability to intercalate DNA and bind to various kinase hinge regions.

  • The 2-Trifluoromethyl Group: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry (485.3 kJ/mol). Placing the -CF3 group at the 2-position of the quinoline ring sterically and electronically blocks oxidative metabolism by Cytochrome P450 enzymes, significantly increasing the biological half-life of the resulting drug candidate [1]. Furthermore, its lipophilic nature enhances blood-brain barrier (BBB) penetration.

  • The 5-Carbaldehyde Vector: While the 4-position and 8-position of quinolines have been extensively patented (e.g., mefloquine), the 5-position directs substituents into a distinct spatial trajectory. The carbaldehyde group serves as a highly electrophilic handle, allowing for rapid late-stage functionalization.

ScaffoldLogic Core 2-(Trifluoromethyl)quinoline- 5-carbaldehyde CF3 2-CF3 Group Metabolic Stability & Lipophilicity Core->CF3 Quinoline Quinoline Core Privileged Pharmacophore Core->Quinoline CHO 5-Carbaldehyde Electrophilic Derivatization Handle Core->CHO

Structural deconstruction of the 2-(Trifluoromethyl)quinoline-5-carbaldehyde scaffold.

Quantitative Physicochemical Impact

To quantify the impact of the -CF3 substitution, we must compare it against the unsubstituted quinoline baseline. The data below summarizes the physicochemical shifts that medicinal chemists leverage during lead optimization.

Table 1: Physicochemical Impact of the 2-Trifluoromethyl Group

PropertyQuinoline (Unsubstituted)2-(Trifluoromethyl)quinolineCausality / Impact on Drug Design
C-H / C-F Bond Energy ~414.2 kJ/mol~485.3 kJ/molPrevents oxidative metabolism at the C2 position [1].
Lipophilicity (LogP) LowerHigherEnhances cell membrane permeability and BBB crossing.
Electron Density NormalDepleted (Electrophilic)Alters target binding affinity via halogen bonding.
Steric Volume Small (H atom: 1.20 Å)Larger (CF3 group: ~2.20 Å)Induces conformational locks in the binding pocket.

Synthetic Methodologies: Self-Validating Protocols

The 5-carbaldehyde group is primed for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. For library generation, Reductive Amination is the most robust approach.

As a Senior Application Scientist, I emphasize that protocols must not merely be a list of steps, but a self-validating system where the chemistry dictates its own quality control.

Protocol: Mild Chemoselective Reductive Amination

Objective: Synthesize a secondary/tertiary amine library without reducing the starting aldehyde to an alcohol byproduct.

Causality & Reagent Selection: We utilize Sodium Triacetoxyborohydride [NaBH(OAc)3] rather than Sodium Borohydride [NaBH4]. NaBH(OAc)3 is sterically bulky and electronically deactivated, making it highly chemoselective for the protonated iminium ion over the unreacted aldehyde. Dichloromethane (DCM) is chosen as the solvent because it solubilizes the hydrophobic fluorinated quinoline without engaging in hydrogen bonding that would disrupt imine formation.

Step-by-Step Methodology:

  • Imine Pre-formation: Dissolve 2-(Trifluoromethyl)quinoline-5-carbaldehyde (1.0 eq, 0.5 mmol) and the desired primary amine (1.1 eq, 0.55 mmol) in anhydrous DCM (5 mL). Stir at room temperature for 2 hours.

    • Self-Validation Checkpoint 1: Perform TLC (Hexane/EtOAc 7:3). The reaction must show the complete disappearance of the UV-active aldehyde spot (Rf ~0.6). If the aldehyde persists, add 3Å molecular sieves to drive the equilibrium forward by sequestering water. Do not proceed to step 2 until the aldehyde is consumed.

  • Acid Catalysis: Add glacial acetic acid (1.5 eq, 0.75 mmol) to the mixture. This buffers the system to pH ~4.5, converting the imine into a highly electrophilic iminium ion.

  • Selective Reduction: Add NaBH(OAc)3 (1.5 eq, 0.75 mmol) in three distinct portions over 15 minutes to control the exothermic release. Stir for 4-12 hours at room temperature.

  • Quenching & Isolation: Quench the reaction with saturated aqueous NaHCO3 (5 mL) to neutralize the acetic acid and destroy excess reducing agent. Extract with DCM (3 x 5 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Self-Validation Checkpoint 2: Post-reduction LC-MS must confirm the [M+H]+ mass of the secondary amine. A successful protocol will yield <5% of the primary alcohol byproduct, validating the chemoselectivity of the system.

Workflow Step1 1. Imine Formation Amine + Aldehyde Step2 2. Acid Catalysis AcOH (pH 4-5) Step1->Step2 Step3 3. Selective Reduction NaBH(OAc)3 Step2->Step3 Step4 4. Isolation Extraction & Purif. Step3->Step4

Step-by-step workflow for the mild reductive amination of the 5-carbaldehyde group.

Reaction Parameter Summary

Table 2: Standardized Reaction Parameters for 5-Carbaldehyde Derivatization

Reaction TypeReagents & EquivalentsTemp / TimeExpected YieldMedChem Application
Reductive Amination Amine (1.1 eq), NaBH(OAc)3 (1.5 eq)25°C / 4-12 h75-90%Kinase & Tubulin inhibitors
Wittig Olefination Ylide (1.2 eq), t-BuOK (1.5 eq)0°C to 25°C / 2 h60-85%Extended conjugated probes
Knoevenagel Cond. Active methylene (1.1 eq), Piperidine (0.1 eq)80°C / 6-8 h70-95%Covalent (Michael) inhibitors

Applications in Drug Discovery

The derivatization of 2-(Trifluoromethyl)quinoline-5-carbaldehyde has led to significant breakthroughs across multiple therapeutic areas.

Tubulin Polymerization Inhibitors (Oncology)

Microtubules are a primary target for anti-cancer therapies. Recent studies have demonstrated that novel trifluoromethylquinoline derivatives act as potent colchicine-binding site inhibitors (CBSIs). The introduction of the -CF3 group enhances the binding affinity within the hydrophobic pocket of tubulin. These derivatives successfully arrest cancer cells (such as LNCaP cells) in the G2/M phase, inducing apoptosis at nanomolar concentrations [2].

Antileishmanial Agents (Infectious Disease)

Methionine aminopeptidase 1 of Leishmania donovani (LdMetAP1) is a critical enzyme for N-terminal methionine processing in the parasite. Screening of quinoline-carbaldehyde derivatives identified specific inhibitors that compete with the natural substrate at the catalytic active site. The rigid quinoline core, combined with functionalization at the carbaldehyde vector, provides the necessary drug-likeness and high binding affinity required to selectively target LdMetAP1 over human homologues [3].

Antiepileptic and Analgesic Agents (Neurology)

The discovery of non-addictive analgesics remains a global priority. Quinoline-derived trifluoromethyl alcohols—synthesized via the reduction or nucleophilic addition to the carbaldehyde intermediate—have been identified as potent sodium channel blockers. In in vivo assays, these compounds successfully reduced inflammatory sodium signals released by peripheral nerve damage, offering a novel mechanism for alleviating neuropathic pain and epileptic seizures [4].

References

  • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: MDPI (Molecules) URL: [Link]

  • Title: Design, Synthesis and Bioevaluation of Novel Trifluoromethylquinoline Derivatives As Tubulin Polymerization Inhibitors Source: ResearchGate URL: [Link]

  • Title: Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1 Source: PubMed (NIH) URL: [Link]

  • Title: Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels Source: PubMed (NIH) URL: [Link]

Exploratory

Literature review on 5-formyl-2-(trifluoromethyl)quinoline derivatives

Title: Engineering the Future of Targeted Therapeutics: A Comprehensive Technical Guide to 5-Formyl-2-(Trifluoromethyl)Quinoline Derivatives Executive Summary & Structural Rationale The quinoline nucleus is a privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Engineering the Future of Targeted Therapeutics: A Comprehensive Technical Guide to 5-Formyl-2-(Trifluoromethyl)Quinoline Derivatives

Executive Summary & Structural Rationale

The quinoline nucleus is a privileged scaffold in medicinal chemistry, deeply embedded in the structures of numerous FDA-approved drugs[1]. However, the strategic functionalization of this heterocycle dictates its pharmacokinetic and pharmacodynamic destiny. The integration of a trifluoromethyl (-CF


) group at the C-2 position, coupled with a formyl (-CHO) group at the C-5 position, creates a highly versatile building block: 5-formyl-2-(trifluoromethyl)quinoline  (CAS: 1260672-09-0)[2].

As an application scientist, it is critical to view this molecule not just as a static chemical entity, but as a programmable node for drug discovery.

  • The 2-Trifluoromethyl Advantage: The -CF

    
     group imparts exceptional metabolic stability by blocking cytochrome P450-mediated oxidation at the vulnerable C-2 position of the quinoline ring. Simultaneously, it increases lipophilicity (clogP) to enhance cellular permeability and engages in halogen bonding with target proteins[3].
    
  • The 5-Formyl Advantage: The formyl group serves as a highly reactive electrophilic handle, enabling rapid synthetic divergence into hydrazones, chalcones, and amines via condensation and amination reactions[3][4].

Mechanistic Pathways and Pharmacological Applications

2.1. Oncology: Tubulin Polymerization Inhibition Trifluoromethylquinoline derivatives have shown profound efficacy as antimitotic agents. By converting the 5-formyl group into an α,β-unsaturated ketone (chalcone) via Claisen-Schmidt condensation, researchers synthesize potent tubulin polymerization inhibitors[3]. These derivatives exhibit high-affinity binding to the colchicine site on β-tubulin. The steric bulk and electron-withdrawing nature of the -CFngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


 group optimize the binding trajectory within the hydrophobic pocket, leading to G2/M phase cell cycle arrest and subsequent apoptosis in multidrug-resistant cancer cell lines[3].

2.2. Infectious Diseases: Anti-Tubercular and Antimicrobial Activity The thick, lipid-rich mycolic acid cell wall of Mycobacterium tuberculosis presents a formidable barrier to drug penetration. The lipophilic nature of the 2-trifluoromethylquinoline core overcomes this barrier[4]. When the 5-formyl group is condensed with substituted hydrazines, the resulting quinolinylhydrazones exhibit potent anti-TB activity. The hydrazone linker (-CH=N-NH-) is critical here; it acts as a hydrogen bond donor/acceptor, interacting specifically with mycobacterial target proteins[4]. Furthermore, unsubstituted 2-trifluoromethyl quinoline derivatives have demonstrated significant antimicrobial properties against resistant strains like A. baumannii[5].

2.3. Inflammation: COX-2 Inhibition Quinoline derivatives are also heavily explored for their anti-inflammatory properties. Conjugating the quinoline core with NSAIDs like ibuprofen via alkyl linkers has yielded compounds with potent peripheral and central analgesic activities, operating primarily through the inhibition of COX-2 pathways[6].

Quantitative Data Summary

To facilitate rapid comparison of the pharmacological potential of these derivatives, the following table synthesizes key quantitative metrics from recent literature.

Derivative ClassPrimary Target / IndicationKey Structural MotifEfficacy MetricReference
Quinolinylhydrazones Mycobacterium tuberculosisHydrazone linker, -CF

MIC: 1.5 - 3.12 µg/mL[4]
Quinoline-Chalcones Colchicine binding site (Tubulin)α,β-unsaturated ketoneIC

: 0.009 - 0.016 µM
[3]
Ibuprofen-Quinolines COX-2 / InflammationPropyl chain linkerHigh peripheral analgesia[6]
2-CF

Quinolines
A. baumannii (Antimicrobial)2-Trifluoromethyl coreMIC: 117 - 145 µM[5]

Synthetic Methodologies and Self-Validating Protocols

The synthesis of downstream therapeutics from 5-formyl-2-(trifluoromethyl)quinoline relies on exploiting the aldehyde's reactivity. Below is a field-proven, self-validating protocol for the synthesis of bioactive quinolinylhydrazones.

Protocol: Synthesis of 2-Trifluoromethyl-4-Quinolinylhydrazone Analogs Objective: To synthesize anti-tubercular hydrazone derivatives via acid-catalyzed condensation.

  • Substrate Solubilization: Dissolve 5-formyl-2-(trifluoromethyl)quinoline (1.0 mmol) in 10 mL of absolute ethanol.

    • Causality: Ethanol acts as an environmentally benign solvent that fully solubilizes the starting materials at elevated temperatures but promotes the precipitation of the less polar hydrazone product upon cooling, driving the equilibrium forward.

  • Catalytic Activation: Add 2-3 drops of glacial acetic acid (approx. 0.1 mmol).

    • Causality: The weak acid protonates the carbonyl oxygen, increasing the electrophilicity of the formyl carbon. A strong acid would erroneously protonate the nucleophilic hydrazine, halting the reaction.

  • Nucleophilic Addition: Slowly add the substituted hydrazine/hydrazide (1.1 mmol) to the stirring solution at room temperature.

  • Thermal Condensation: Reflux the mixture (78°C) for 2 to 4 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

    • Validation Check: The reaction is deemed complete when the UV-active spot corresponding to the starting aldehyde disappears, replaced by a new spot with a lower R

      
       value (attributed to the extended conjugation and altered polarity of the hydrazone)[4].
      
  • Isolation and Purification: Cool the reaction flask to 0°C in an ice bath to induce crystallization. Filter the resulting precipitate under vacuum and wash with cold ethanol (2 x 5 mL).

    • Causality: Cold washing removes unreacted hydrazine and trace impurities while minimizing the dissolution of the purified target compound.

Visualizations of Workflows and Mechanisms

The following diagrams map the synthetic divergence of the 5-formyl-2-(trifluoromethyl)quinoline building block and the biological mechanism of its antimitotic derivatives.

SynthWorkflow A 2-(Trifluoromethyl)quinoline Core Synthesis B Regioselective Formylation (C-5 Position) A->B C 5-Formyl-2-(trifluoromethyl)quinoline (CAS: 1260672-09-0) B->C D Hydrazone Formation (Anti-TB Agents) C->D Hydrazine derivatives E Knoevenagel Condensation (Anticancer Agents) C->E Active methylene compounds F Reductive Amination (Anti-inflammatory) C->F Primary/Secondary amines

Synthetic divergence of 5-formyl-2-(trifluoromethyl)quinoline into therapeutic agents.

TubulinPathway A Trifluoromethylquinoline Derivative B Colchicine Binding Site on β-Tubulin A->B High Affinity Binding C Inhibition of Tubulin Polymerization B->C D Mitotic Spindle Disruption C->D E G2/M Phase Cell Cycle Arrest D->E F Apoptosis of Cancer Cells E->F

Mechanism of action for tubulin polymerization inhibition by quinoline derivatives.

References

  • Fan, L., et al. "Green synthesis of 2-trifluoromethyl quinoline derivatives under metal-free conditions and their antifungal properties." ResearchGate. 5

  • Ghanim, A.M., et al. "Design and synthesis of ibuprofen-quinoline conjugates as potential anti-inflammatory and analgesic drug candidates." SciSpace. 6

  • da Silva, et al. "Synthesis and Anti-bacterial Activity of New Substituted 2-trifluoromethyl-4-quinolinylhydrazone Analogs against Mycobacterium tuberculosis Strains." Current Medicinal Chemistry. 4

  • "2-(Trifluoromethyl)quinoline-5-carbaldehyde | CymitQuimica." CymitQuimica. 2

  • "Design, Synthesis and Bioevaluation of Novel Trifluoromethylquinoline Derivatives As Tubulin Polymerization Inhibitors." ResearchGate. 3

  • "Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review." PMC. 1

  • "Design, Synthesis, and Evaluation of in Vitro and in Vivo Anticancer Activity of 4-Substituted Coumarins: A Novel Class of Potent Tubulin Polymerization Inhibitors." Journal of Medicinal Chemistry - ACS Publications.7

Sources

Foundational

Bioisosteric Applications of Trifluoromethyl Groups in Quinoline Aldehydes: A Strategic Guide for Medicinal Chemistry

Executive Summary The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, forming the backbone of numerous antimalarial, antiviral, and antineoplastic agents[1]. The strategic functionalization of th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, forming the backbone of numerous antimalarial, antiviral, and antineoplastic agents[1]. The strategic functionalization of this core with a trifluoromethyl (


) group and an aldehyde (

) moiety creates a highly versatile and potent intermediate. The

group acts as a powerful bioisostere for methyl, halogen, and hydroxyl groups, fundamentally altering the physicochemical properties of the molecule[2]. Concurrently, the aldehyde serves as a reactive handle for late-stage diversification (e.g., reductive aminations, Schiff base formations). This whitepaper explores the causality behind these modifications, details robust synthetic protocols, and examines their therapeutic impact across disease states.

The Causality of Bioisosterism in Quinolines

The decision to substitute a standard functional group (like


 or 

) with a

group is grounded in three physicochemical pillars:
  • Metabolic Stability: The C-F bond is exceptionally strong (~116 kcal/mol), making it highly resistant to cytochrome P450-mediated oxidative metabolism.3[3].

  • Lipophilicity and Permeability: The

    
     group is highly lipophilic (Hansch 
    
    
    
    constant
    
    
    ).2[2].
  • Electronic Inductive Effects: Fluorine is the most electronegative element.3

    3[3].
    

Therapeutic Case Studies

  • Antiviral Agents (Zika Virus): Recent drug discovery efforts have repurposed the quinoline scaffold to combat the Zika virus (ZIKV).4

    4[4].
    
  • Antimalarial & Anticancer Agents: ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
    -substituted quinolines have been extensively evaluated against Plasmodium falciparum.5[5]. In oncology,.
    

Data Presentation: Pharmacokinetic Shifts

The following table summarizes the typical quantitative shifts in pharmacokinetic and pharmacodynamic (PK/PD) parameters when a standard quinoline methyl/chloro group is replaced by a


 bioisostere.
ParameterStandard Quinoline (

/

)
Trifluoromethylated Quinoline (

)
Mechanistic Causality
Lipophilicity (LogP) 2.5 - 3.03.5 - 4.2Increased bulk and hydrophobicity of the

moiety.
Metabolic Half-Life (

)
2 - 4 hours8 - 12+ hoursSteric shielding and C-F bond strength block CYP450 oxidation.
Quinoline Nitrogen

~4.9~3.5 - 4.0Strong electron-withdrawing inductive effect of

.
Target Affinity (

)
Baseline (e.g., 4.0

)
Enhanced (e.g., 0.8

)
Improved hydrophobic packing in the receptor binding pocket[4].

Synthetic Methodologies & Protocols

The synthesis of


-quinoline aldehydes requires careful orchestration. The aldehyde is highly reactive and susceptible to oxidation or nucleophilic attack during the trifluoromethylation of the quinoline core. Therefore, a protection-deprotection strategy is strictly required to ensure a self-validating and high-yielding protocol.
Experimental Protocol: Copper-Mediated Trifluoromethylation of Quinoline Aldehydes

This protocol details the late-stage trifluoromethylation of a bromo-quinoline aldehyde using Togni's Reagent.

Materials:

  • Substrate: 6-Bromoquinoline-4-carboxaldehyde

  • Reagents: Ethylene glycol, p-Toluenesulfonic acid (pTSA), CuI (Catalyst), Togni's Reagent II (1-Trifluoromethyl-1,2-benziodoxol-3-(1H)-one), 1,10-Phenanthroline (Ligand).

  • Solvents: Toluene, DMF, Dichloromethane (DCM), 1M HCl.

Step-by-Step Methodology:

  • Aldehyde Protection (Acetalization):

    • Action: Dissolve 10 mmol of 6-bromoquinoline-4-carboxaldehyde in 50 mL of toluene. Add 15 mmol of ethylene glycol and 0.5 mmol of pTSA. Reflux under a Dean-Stark trap for 12 hours to remove water.

    • Causality: The aldehyde must be masked as a 1,3-dioxolane acetal to prevent it from acting as a radical scavenger or undergoing unwanted oxidation during the subsequent Cu-mediated single-electron transfer (SET) process.

  • Catalyst & Ligand Complexation:

    • Action: In an argon-purged Schlenk flask, combine 1.0 mmol of CuI and 1.2 mmol of 1,10-phenanthroline in 20 mL of anhydrous DMF. Stir at room temperature for 30 minutes.

    • Causality: 1,10-Phenanthroline stabilizes the Cu(I) center, preventing disproportionation and tuning the redox potential necessary for activating Togni's reagent.

  • Trifluoromethylation:

    • Action: Add the protected quinoline acetal (10 mmol) to the flask, followed by 12 mmol of Togni's Reagent II. Heat the reaction mixture to 80°C for 8 hours.

    • Causality: Cu(I) reduces Togni's reagent via SET, generating a highly reactive electrophilic

      
       radical. The radical attacks the electron-rich positions or undergoes cross-coupling at the brominated site, yielding the 
      
      
      
      -substituted quinoline acetal[6].
  • Workup and Deprotection:

    • Action: Quench the reaction with water and extract with DCM (

      
       mL). Concentrate the organic layer. To deprotect, dissolve the crude mixture in 20 mL of THF and add 10 mL of 1M HCl. Stir at room temperature for 4 hours.
      
    • Causality: The acidic aqueous environment hydrolyzes the 1,3-dioxolane ring, regenerating the reactive aldehyde handle while leaving the robust

      
       group intact. This validates that the core modification was successful without destroying the synthetic handle.
      
  • Purification:

    • Action: Neutralize with saturated

      
      , extract with DCM, and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate).
      

Visualizing the Workflows

Pathway A Quinoline Core Modification B CF3 Bioisosteric Substitution A->B C Aldehyde (-CHO) Functionalization A->C D Increased Lipophilicity & Membrane Permeability B->D E CYP450 Metabolic Resistance B->E F Schiff Base / Hydrazone Formation C->F G Enhanced Target Affinity (e.g., ZIKV) D->G H Prolonged in vivo Half-Life E->H F->G

Pharmacological and synthetic pathways of CF3-quinoline aldehydes.

Protocol S1 1. Substrate Prep (Quinoline Acetal) S2 2. Cu(I) Catalyst + Togni's Reagent S1->S2 S3 3. Radical CF3 Addition S2->S3 S4 4. Acetal Deprotection (Acidic Workup) S3->S4 S5 5. CF3-Quinoline Aldehyde S4->S5

Step-by-step synthetic workflow for the trifluoromethylation of quinoline aldehydes.

Conclusion

The integration of trifluoromethyl groups into quinoline aldehydes represents a masterclass in rational drug design. By leveraging the bioisosteric properties of fluorine, medicinal chemists can systematically overcome metabolic liabilities and permeability issues inherent to the parent scaffolds. Coupled with the synthetic versatility of the aldehyde group, these molecules serve as premier building blocks for the next generation of targeted therapeutics.

References

  • New Trifluoromethyl Triazolopyrimidines as Anti-Plasmodiumfalciparum Agents Source: National Institutes of Health (NIH) URL:[Link][5]

  • Comprehensive review on current developments of quinoline-based anticancer agents Source: Arabian Journal of Chemistry URL:[Link][1]

  • Synthetic and medicinal perspective of quinolines as antiviral agents Source: National Institutes of Health (NIH) URL:[Link][7]

  • Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines Source: Beilstein Journal of Organic Chemistry URL:[Link][2]

  • Bioisosterism: A Rational Approach in Drug Design Source: Chemical Reviews (via U-Tokyo) URL:[Link][3]

  • [4 + 2] Annulation of CF3-π-Allyl–Pd Species with Isatic Acids for Direct Access to 3-Trifluoroethyl-4-carboxylate Quinolines Source: Organic Letters (ACS Publications) URL:[Link][6]

  • 2,8-bis(trifluoromethyl)quinoline analogs show improved anti-Zika virus activity, compared to mefloquine Source: National Institutes of Health (NIH) URL:[Link][4]

Sources

Exploratory

History and discovery of substituted quinoline-5-carbaldehydes

An In-depth Technical Guide to the History, Synthesis, and Application of Substituted Quinoline-5-Carbaldehydes Abstract The quinoline scaffold represents a cornerstone of heterocyclic chemistry, celebrated for its preva...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the History, Synthesis, and Application of Substituted Quinoline-5-Carbaldehydes

Abstract

The quinoline scaffold represents a cornerstone of heterocyclic chemistry, celebrated for its prevalence in natural products and its role as a "privileged structure" in medicinal chemistry.[1][2] Among its myriad derivatives, substituted quinoline-5-carbaldehydes have emerged as exceptionally versatile intermediates, providing a reactive handle for the construction of complex molecules with significant biological activity. This technical guide offers a comprehensive exploration of this specific class of compounds, intended for researchers, medicinal chemists, and drug development professionals. We will trace the historical arc from the initial discovery of the quinoline nucleus to the development of sophisticated, regioselective methods for the synthesis of 5-carbaldehyde derivatives. The narrative emphasizes the causality behind synthetic choices, comparing classical formylation techniques like the Vilsmeier-Haack and Reimer-Tiemann reactions with modern strategies. Detailed, field-proven experimental protocols are provided to ensure reproducibility. Furthermore, this guide delves into the critical role these compounds play in drug discovery, highlighting their application in developing novel anticancer, antimicrobial, and antiprotozoal agents, supported by quantitative data and diagrams of key signaling pathways.

The Quinoline Core: A Foundation in Heterocyclic Chemistry

Discovery and Early Significance

The story of quinoline begins in 1834, when Friedlieb Ferdinand Runge first isolated the parent molecule from coal tar, a primary commercial source for many years.[1][3] This bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyridine ring, quickly garnered attention.[4][5] Its presence in biologically active natural products, most notably the Cinchona alkaloids like quinine, solidified its importance and spurred intensive research into its chemical properties and synthesis.[6]

Foundational Ring Syntheses

The initial challenge for chemists was not functionalization, but the construction of the quinoline core itself. Several named reactions developed in the late 19th century became the bedrock of quinoline synthesis, providing access to a wide variety of substituted cores that could later be modified.

  • The Skraup Synthesis (1880): A classic and vigorous method involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene) to produce the quinoline ring.[1][6]

  • The Doebner-von Miller Reaction (1881): An extension of the Skraup synthesis, this reaction utilizes α,β-unsaturated aldehydes or ketones, which can be formed in situ, to react with anilines, allowing for greater diversity in substitution patterns on the newly formed ring.[1][4]

  • The Friedländer Synthesis (1882): This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone or aldehyde).[5][7] Recent advancements have introduced microwave-assisted and catalyst-driven variations to improve efficiency and environmental friendliness.[3]

These foundational methods provided the essential quinoline frameworks, setting the stage for the next great challenge: the precise and controlled introduction of functional groups at specific positions.

The Emergence of Quinoline-5-carbaldehyde: Synthetic Strategies

The introduction of a carbaldehyde (formyl) group at the C-5 position is a significant synthetic advancement, as this group serves as a versatile anchor for further molecular elaboration.[8] However, achieving regioselectivity on the electron-rich benzene portion of the quinoline ring requires specific and reliable methodologies.

Classical Formylation Methodologies

Direct formylation of the pre-formed quinoline ring is the most straightforward conceptual approach. Several classical electrophilic aromatic substitution reactions have been successfully adapted for this purpose.

This is one of the most prominent and reliable methods for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][9] The reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). This in situ generated electrophile, a chloroiminium ion, attacks the quinoline ring, preferentially at electron-rich positions. Subsequent hydrolysis of the intermediate furnishes the desired carbaldehyde. The reaction is particularly effective for quinolines bearing electron-donating groups (e.g., -OH, -NR₂) that activate the ring system towards electrophilic attack.[9]

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent Formation POCl3 POCl₃ POCl3->Vilsmeier_Reagent Formation Intermediate Iminium Ion Intermediate Vilsmeier_Reagent->Intermediate Electrophilic Attack Quinoline Substituted Quinoline Quinoline->Intermediate Electrophilic Attack Product Quinoline-5-carbaldehyde Intermediate->Product Workup Hydrolysis H₂O (Hydrolysis) Hydrolysis->Product Workup

Vilsmeier-Haack reaction workflow.

These classical methods are also employed, particularly for the formylation of activated quinoline systems, such as hydroxyquinolines.[9]

  • Reimer-Tiemann Reaction: This method involves the reaction of a phenol (or an electron-rich heterocycle like 8-hydroxyquinoline) with chloroform in a basic solution. The key electrophile is dichlorocarbene (:CCl₂), which is generated in situ.

  • Duff Reaction: This reaction uses hexamine (hexamethylenetetramine) as the formylating agent for activated aromatic substrates, typically under acidic conditions.

While effective, these methods can sometimes suffer from lower yields or the formation of byproducts compared to the Vilsmeier-Haack reaction.[9]

Oxidation of Precursors: A Convergent Approach

An alternative and powerful strategy involves the synthesis of a quinoline with a methyl group at the C-5 position, followed by its oxidation to the carbaldehyde. This two-step approach is often advantageous as the synthesis of 5-methylquinoline precursors can be highly efficient, and various selective oxidation methods are available.

Oxidation_Workflow Precursors Aniline + α,β-Unsaturated Ketone Ring_Synthesis Doebner-von Miller Reaction Precursors->Ring_Synthesis Methylquinoline 5-Methylquinoline Intermediate Ring_Synthesis->Methylquinoline Oxidation Selective Oxidation (e.g., SeO₂, MnO₂) Methylquinoline->Oxidation Product Quinoline-5-carbaldehyde Oxidation->Product

Convergent synthesis via oxidation of a methyl group.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are described as self-validating systems, adapted from peer-reviewed literature.

Protocol: Synthesis of 8-Hydroxyquinoline-5-carbaldehyde via Vilsmeier-Haack Reaction

This protocol is adapted from the work of Sadowski et al., demonstrating a common application of the Vilsmeier-Haack reaction on an activated quinoline.[9]

  • Materials: 8-Hydroxyquinoline, N,N-dimethylformamide (DMF, dry), phosphorus oxychloride (POCl₃), chloroform (dry), crushed ice, 10% aqueous sodium carbonate (Na₂CO₃) solution.

  • Procedure:

    • In a flame-dried, three-necked flask under an argon atmosphere, add dry chloroform (6.5 mL) and dry DMF (0.8 mL).

    • Cool the solution to 0 °C in an ice bath. Slowly add POCl₃ (3.2 mL) dropwise while stirring.

    • Stir the mixture at 0 °C for 1 hour to allow for the complete formation of the Vilsmeier reagent.

    • Add 8-hydroxyquinoline (1.16 g, 8.0 mmol) portion-wise to the reaction mixture.

    • Once the addition is complete, remove the ice bath and bring the reaction mixture to a gentle reflux. Maintain reflux for 16 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and quench the reaction by carefully pouring it onto crushed ice.

    • Neutralize the acidic solution by slowly adding a 10% aqueous solution of Na₂CO₃ until the pH reaches 6-7.

    • The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 8-hydroxyquinoline-5-carbaldehyde.

  • Self-Validation: The identity and purity of the product should be confirmed using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Protocol: Synthesis of 7-Bromo-8-hydroxy-2-methylquinoline-5-carbaldehyde via Reimer-Tiemann Reaction

This protocol demonstrates a carbene insertion methodology for synthesizing a halogenated and formylated hydroxyquinoline derivative.[9]

  • Materials: 7-Bromo-8-hydroxy-2-methylquinoline, potassium hydroxide (KOH), ethanol, water, chloroform, 1% aqueous hydrochloric acid (HCl).

  • Procedure:

    • In a round-bottom flask, dissolve 7-bromo-8-hydroxy-2-methylquinoline (4.54 g, 18.0 mmol) in ethanol (20 mL).

    • Separately, prepare a solution of KOH (40.0 g) in water (15 mL) and add it to the quinoline solution.

    • Heat the resulting solution to reflux with vigorous stirring.

    • Using an addition funnel, add chloroform (30 mL) dropwise over a period of 1 hour. The mixture will typically turn a deep red color.

    • Continue to reflux the mixture for an additional 16 hours.

    • Cool the reaction to room temperature. The product may precipitate from the basic solution.

    • Carefully acidify the suspension by adding 1% aqueous HCl until the pH is approximately 5-6.

    • Collect the resulting solid precipitate by vacuum filtration.

    • Wash the solid with water and then a small amount of cold ethanol to remove impurities.

    • Dry the product under vacuum. Further purification can be achieved by recrystallization.

  • Self-Validation: Characterization via multinuclear NMR (¹H, ¹³C) and mass spectrometry is essential to confirm the structure and regiochemistry of the formylation.

The Role of Substituted Quinoline-5-Carbaldehydes in Drug Discovery

The true value of quinoline-5-carbaldehydes lies in their utility as a launchpad for creating structurally diverse and biologically potent molecules. The aldehyde group is a highly reactive and versatile functional group.

A Versatile Synthetic Intermediate

The C-5 carbaldehyde provides a key reaction site for:

  • Schiff Base Formation: Condensation with primary amines to form imines (Schiff bases), which are themselves biologically active or can be reduced to stable secondary amines.[9]

  • Wittig and Horner-Wadsworth-Emmons Reactions: To form alkenes, extending the carbon skeleton.

  • Reductive Amination: To introduce substituted amine functionalities.

  • Condensation Reactions: Such as the Knoevenagel or Perkin reactions, to build more complex heterocyclic systems.[9]

Biological Activities and Therapeutic Targets

Derivatives synthesized from quinoline-5-carbaldehydes have shown promise across a wide spectrum of therapeutic areas.[2][10][11] The quinoline scaffold is adept at interacting with various biological targets.

  • Anticancer Activity: Many quinoline derivatives exhibit potent anticancer activity by targeting key cellular processes.[5][12][13] Mechanisms include the inhibition of tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), disruption of tubulin polymerization leading to cell cycle arrest, and the induction of apoptosis.[1][12]

  • Antimicrobial Activity: The quinoline core is famous for its role in antimicrobial drugs, particularly the fluoroquinolone antibiotics, which inhibit bacterial DNA gyrase and topoisomerase IV.[10][12]

  • Antiprotozoal Activity: Novel quinoline-carbaldehyde derivatives have been identified as specific inhibitors of essential enzymes in parasites, such as methionine aminopeptidase 1 in Leishmania donovani, the causative agent of leishmaniasis.[14]

Table 1: Representative Biological Activity of Substituted Quinoline Derivatives

Compound ClassTarget Organism/Cell LineBiological ActivityQuantitative Data (IC₅₀/MIC)Reference
6-Bromo-5-nitroquinolineHuman Adenocarcinoma (HT29)Anticancer / CytotoxicComparable to 5-Fluorouracil[13]
FluoroquinolonesVarious BacteriaAntibacterialVaries (e.g., 0.1 - 10 µg/mL)[12]
Quinoline-carbaldehyde Derivatives (HQ14, HQ15)Leishmania donovaniAntileishmanial (MetAP1 Inhibition)High Affinity Binding[14]
Various Substituted QuinolinesMultiple Cancer Cell LinesTyrosine Kinase InhibitionnM to µM range[12]
Signaling Pathway Modulation

In cancer therapy, the ability of quinoline derivatives to modulate critical signaling pathways is a major focus of drug development. The PI3K/Akt/mTOR pathway, a central regulator of cell growth, survival, and proliferation, is frequently dysregulated in cancer and is a key target for many quinoline-based therapeutics.[1]

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Growth & Survival mTOR->Proliferation Quinoline Quinoline-Based Inhibitor Quinoline->PI3K INHIBITS Quinoline->Akt INHIBITS Quinoline->mTOR INHIBITS

Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

Conclusion and Future Outlook

From its humble origins in coal tar, the quinoline nucleus has evolved into one of the most vital scaffolds in modern chemistry. The history and discovery of substituted quinoline-5-carbaldehydes, in particular, chart a course from fundamental synthetic challenges to the forefront of drug discovery. The development of regioselective formylation techniques has unlocked access to this class of compounds, establishing them as indispensable building blocks for creating novel therapeutics. As synthetic methodologies become more sophisticated, leveraging catalytic and C-H activation strategies, the diversity of accessible quinoline-5-carbaldehydes will continue to expand. This will undoubtedly fuel the discovery of next-generation drugs targeting cancer, infectious diseases, and other pressing medical needs, ensuring the enduring legacy of this remarkable heterocycle.

References

  • Sadowski, B., Kaczmarczyk, E., & Gryko, D. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI. Available at: [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sherief, H. A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC. Available at: [Link]

  • Kumar, V., Singh, S. K., & Singh, P. P. (2022). A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online. Available at: [Link]

  • Arts, M. P. J., et al. (n.d.). Carbocatalytic Cascade Synthesis of Polysubstituted Quinolines from Aldehydes and 2‐Vinyl Anilines. ArTS. Available at: [Link]

  • ResearchGate. (n.d.). Catalytic pathway for quinoline synthesis. ResearchGate. Available at: [Link]

  • MDPI. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Available at: [Link]

  • Yilmaz, V. T., et al. (2019). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. PubMed. Available at: [Link]

  • Kumar, A., et al. (2020). Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. PubMed. Available at: [Link]

  • International Journal of Research in Engineering and Science (IJRESM). (2021). A Review On Substitution Quinoline Derivatives and its Biological Activity. IJRESM. Available at: [Link]

  • Santos, T., et al. (n.d.). 260 quinolones for applications in medicinal chemistry: synthesis and structure. Source Not Available.
  • Jain, P., et al. (2022). Review on recent development of quinoline for anticancer activities. SpringerLink. Available at: [Link]

  • ResearchGate. (n.d.). Biological Activities of Quinoline Derivatives. ResearchGate. Available at: [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Quinoline-5-carbaldehyde. PubChem. Available at: [Link]

  • IntechOpen. (2018). Quinoline Heterocycles: Synthesis and Bioactivity. IntechOpen. Available at: [Link]

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-(Trifluoromethyl)quinoline-5-carbaldehyde Derivatives: A Detailed Guide for Medicinal Chemists and Synthetic Researchers

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The incorporation of a trifluoromethyl (CF₃) group at the 2-position and a carbaldehyde moiety...

Author: BenchChem Technical Support Team. Date: March 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The incorporation of a trifluoromethyl (CF₃) group at the 2-position and a carbaldehyde moiety at the 5-position yields a versatile building block, 2-(trifluoromethyl)quinoline-5-carbaldehyde, which serves as a critical precursor for the synthesis of novel drug candidates. The electron-withdrawing nature of the trifluoromethyl group can enhance metabolic stability and binding affinity, while the aldehyde functionality provides a reactive handle for a myriad of chemical transformations.

This application note provides a comprehensive overview of robust synthetic protocols for accessing 2-(trifluoromethyl)quinoline-5-carbaldehyde and its derivatives. We delve into the strategic considerations behind different synthetic routes, offering detailed, step-by-step experimental procedures and explaining the rationale behind the choice of reagents and reaction conditions.

Strategic Approaches to the Synthesis of the Target Scaffold

The synthesis of 2-(trifluoromethyl)quinoline-5-carbaldehyde can be approached through several strategic disconnections. The primary considerations involve the timing and method of introducing the key trifluoromethyl and carbaldehyde functionalities onto the quinoline core. Two of the most logical and experimentally validated approaches are:

  • Construction of the Quinoline Ring with Pre-installed Functionalities: This strategy involves the cyclization of appropriately substituted aniline and carbonyl precursors, where the trifluoromethyl and a masked or direct aldehyde group are already in place. The Friedländer annulation is a particularly effective method for this approach.

  • Post-cyclization Functionalization of a Pre-formed 2-(Trifluoromethyl)quinoline Core: This approach begins with the synthesis of a simpler 2-(trifluoromethyl)quinoline derivative, which is then functionalized at the 5-position to introduce the carbaldehyde group. This can be achieved through the conversion of a pre-existing functional group, such as a bromine atom.

Below, we detail the experimental protocols for these two validated synthetic pathways.

Protocol 1: Friedländer Annulation for Direct Construction of the Quinoline Core

The Friedländer synthesis is a powerful and versatile method for constructing quinoline rings by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1][2][3] For the synthesis of 2-(trifluoromethyl)quinoline-5-carbaldehyde, 2-amino-4-formylbenzonitrile can be reacted with ethyl trifluoroacetate in the presence of a base. The nitrile group can subsequently be reduced to the desired aldehyde.

Experimental Workflow: Friedländer Annulation

start Starting Materials: 2-amino-4-chlorobenzonitrile Ethyl trifluoroacetate step1 Step 1: Friedländer Annulation (Base-catalyzed cyclization) start->step1 intermediate1 Intermediate: 4-chloro-2-(trifluoromethyl)quinoline-5-carbonitrile step1->intermediate1 step2 Step 2: Reduction of Nitrile (e.g., with DIBAL-H) intermediate1->step2 product Final Product: 2-(Trifluoromethyl)quinoline-5-carbaldehyde step2->product

Caption: Workflow for the Friedländer synthesis of the target compound.

Step-by-Step Protocol:

Step 1: Synthesis of 4-chloro-2-(trifluoromethyl)quinoline-5-carbonitrile

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 2-amino-4-chlorobenzonitrile (1.0 eq) and anhydrous ethanol.

  • Reagent Addition: To the stirred solution, add ethyl trifluoroacetate (1.2 eq) followed by a slow, portion-wise addition of a strong base such as sodium ethoxide (2.0 eq). The choice of a strong, non-nucleophilic base is crucial to promote the condensation while minimizing side reactions.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and carefully quench with water. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Step 2: Reduction of 4-chloro-2-(trifluoromethyl)quinoline-5-carbonitrile to 2-(Trifluoromethyl)quinoline-5-carbaldehyde

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve the 4-chloro-2-(trifluoromethyl)quinoline-5-carbonitrile (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add diisobutylaluminium hydride (DIBAL-H) (1.5 eq, typically as a 1.0 M solution in hexanes) dropwise to the cooled solution. The low temperature is critical to prevent over-reduction of the nitrile to the corresponding amine.

  • Reaction and Quenching: Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Work-up and Purification: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude aldehyde can be purified by column chromatography on silica gel.

Protocol 2: Post-cyclization Formylation via a Bromo-Intermediate

An alternative and often highly effective strategy involves the synthesis of a halogenated 2-(trifluoromethyl)quinoline, which can then be converted to the desired carbaldehyde. 5-Bromo-2-(trifluoromethyl)quinoline is a key intermediate in this approach and can be synthesized via a Skraup or Doebner-von Miller reaction followed by conversion of the resulting quinolinone to the bromoquinoline.[4][5]

Experimental Workflow: Post-cyclization Formylation

start Starting Materials: 3-Bromoaniline Ethyl trifluoroacetoacetate step1 Step 1: Doebner-von Miller Reaction (Acid-catalyzed cyclization) start->step1 intermediate1 Intermediate: 5-Bromo-2-(trifluoromethyl)quinolin-4-ol step1->intermediate1 step2 Step 2: Halogenation (e.g., with POBr₃) intermediate1->step2 intermediate2 Intermediate: 4,5-Dibromo-2-(trifluoromethyl)quinoline step2->intermediate2 step3 Step 3: Formylation (Organometallic approach) intermediate2->step3 product Final Product: 2-(Trifluoromethyl)quinoline-5-carbaldehyde

Sources

Application

Application Note: Advanced Reductive Amination Strategies for 2-(Trifluoromethyl)quinoline-5-carbaldehyde

Executive Summary The 2-(trifluoromethyl)quinoline scaffold is a privileged pharmacophore, frequently leveraged in the design of kinase inhibitors, antimalarials, and novel PD-1/PD-L1 small molecule inhibitors[1]. Functi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-(trifluoromethyl)quinoline scaffold is a privileged pharmacophore, frequently leveraged in the design of kinase inhibitors, antimalarials, and novel PD-1/PD-L1 small molecule inhibitors[1]. Functionalization at the C5 position via the reductive amination of 2-(Trifluoromethyl)quinoline-5-carbaldehyde enables the rapid generation of diverse secondary and tertiary amine libraries. However, the unique stereoelectronic profile of this building block requires precise control over reaction conditions to prevent chemoselectivity failures, premature aldehyde reduction, and catalyst poisoning.

This application note provides field-validated, self-regulating protocols designed to maximize yield and purity when working with this specific electron-deficient heteroaromatic system.

Substrate Profiling & Mechanistic Causality

The presence of the strongly electron-withdrawing trifluoromethyl (


) group at the C2 position exerts a profound inductive and mesomeric pull across the quinoline 

-system. This creates a unique set of reactivity parameters:
  • Electrophilic Enhancement: The C5-carbonyl carbon is highly electrophilic. This accelerates the initial nucleophilic attack by the amine to form the hemiaminal intermediate.

  • Iminium Destabilization: Conversely, the electron-deficient nature of the ring destabilizes the resulting iminium ion, pushing the equilibrium back toward the starting materials if water is not effectively scavenged or driven out via acid catalysis.

  • Basic but Deactivated Nitrogen: While the quinoline nitrogen is deactivated by the

    
     group, it retains enough Lewis basicity to buffer mildly acidic reaction mixtures or coordinate with transition metal catalysts. Consequently, standard catalytic hydrogenation (
    
    
    
    , Pd/C) often yields inconsistent results or requires high pressures[2].

To navigate these competing factors, hydride transfer must be delayed until iminium formation is complete. Sodium triacetoxyborohydride (STAB,


)  is the reagent of choice because it exhibits excellent chemoselectivity, reducing iminium ions rapidly while leaving the highly electrophilic C5-aldehyde untouched under mildly acidic conditions (pH 4–5)[2].

MechanisticPathway A 2-(CF3)quinoline- 5-carbaldehyde C Hemiaminal Intermediate A->C Nucleophilic Attack B Amine (R-NH2) B->C D Iminium Ion (Activated) C->D - H2O (AcOH Catalysis) E Alkylated Amine Product D->E Hydride Transfer [NaBH(OAc)3]

Mechanistic pathway of the reductive amination of 2-(CF3)quinoline-5-carbaldehyde.

Quantitative Reagent Matrix

Selecting the correct reducing agent and additive is critical. The table below summarizes the causality behind reagent selection specifically for 2-(Trifluoromethyl)quinoline-5-carbaldehyde.

Reducing SystemRelative Hydride PowerChemoselectivity (Iminium vs. Carbonyl)Optimal pH RangeSuitability for 2-(CF3)quinoline-5-carbaldehyde

HighPoor7–10Low. Rapidly reduces the electrophilic C5-aldehyde to 2-(trifluoromethyl)quinoline-5-ylmethanol before imine forms.

ModerateGood6–8Moderate. Effective, but requires strict pH monitoring and generates highly toxic HCN gas as a byproduct[2].

(STAB)
LowExcellent4–5High. The industry standard for aliphatic amines. Mild, non-toxic, and highly selective[2].

/

ModerateExcellent (via Ti-complex)NeutralHigh. Best for electron-deficient anilines where standard acid catalysis fails to form the iminium ion[3].

Validated Experimental Protocols

As a standard of scientific integrity, a protocol is only as robust as its controls. To prevent the irreversible accumulation of the des-amino alcohol byproduct, the workflows below are designed as self-validating systems . The addition of the hydride source is strictly gated by an In-Process Control (IPC) confirming


 imine conversion.

ExperimentalWorkflow Step1 1. Reagent Assembly Aldehyde + Amine in DCE Step2 2. Acidification Add 1.5 eq AcOH Step1->Step2 IPC1 IPC 1: LC-MS Check Verify Imine Formation Step2->IPC1 IPC1->Step2 If Incomplete (Add time/desiccant) Step3 3. Reduction Add STAB (Portionwise) IPC1->Step3 If >95% Conversion IPC2 IPC 2: LC-MS Check Verify Mass Shift (+2 Da) Step3->IPC2 Step4 4. Quench & Workup Sat. NaHCO3 Wash IPC2->Step4 If Complete

Self-validating experimental workflow with integrated in-process controls (IPC).
Protocol A: Standard Reductive Amination (For Primary/Secondary Aliphatic Amines)

Causality Focus: 1,2-Dichloroethane (DCE) is selected over Dichloromethane (DCM) due to its superior solubility profile for STAB and its higher boiling point, which accommodates gentle heating if hemiaminal dehydration stalls.

  • Reagent Assembly: To a dry, nitrogen-purged reaction vessel, add 2-(trifluoromethyl)quinoline-5-carbaldehyde (1.0 eq, 1.0 mmol) and the target aliphatic amine (1.1 eq, 1.1 mmol) in anhydrous DCE (0.2 M, 5.0 mL).

  • Acidification & Dehydration: Add glacial acetic acid (1.5 eq, 1.5 mmol).

    • Mechanistic Insight: The acetic acid neutralizes the basicity of the quinoline nitrogen and establishes the pH 4–5 microenvironment necessary to protonate the hemiaminal, driving water elimination.

  • Self-Validation Gate (IPC 1): Stir at 25 °C for 2 hours. Withdraw a 10 µL aliquot, quench in saturated

    
    , and analyze via LC-MS.
    
    • Pass Criteria:

      
       consumption of the aldehyde. Observation of the imine mass 
      
      
      
      .
    • Fail Action: If aldehyde persists, add anhydrous

      
       (2.0 eq) or molecular sieves (4Å) and stir for an additional 2 hours. Do NOT proceed to step 4.
      
  • Hydride Transfer: Once IPC 1 passes, cool the mixture to 0 °C. Add Sodium triacetoxyborohydride (STAB) (1.5 eq, 1.5 mmol) portion-wise over 10 minutes to manage mild exotherms. Allow the reaction to warm to room temperature and stir for 4–12 hours.

  • Self-Validation Gate (IPC 2): Analyze via LC-MS.

    • Pass Criteria: Complete shift from imine mass to product mass

      
      .
      
  • Workup: Quench the reaction by slowly adding saturated aqueous

    
     (10 mL).
    
    • Mechanistic Insight: STAB and AcOH must be fully neutralized to prevent the basic amine product from partitioning into the aqueous layer as a water-soluble acetate salt. Extract with EtOAc (3 x 10 mL), wash with brine, dry over anhydrous

      
      , and concentrate in vacuo.
      
Protocol B: Challenging Substrates (For Electron-Deficient Anilines or Sterically Hindered Amines)

Causality Focus: Weakly nucleophilic amines (e.g., halogenated anilines) fail to form stable iminium ions under mild AcOH catalysis. We replace AcOH with Titanium(IV) isopropoxide (


), a potent Lewis acid and irreversible water scavenger that forces the condensation equilibrium forward[3]. Parallel methodologies using 

additives have also proven effective for heteroaromatic amines[4].
  • Lewis Acid Mediated Condensation: Combine the aldehyde (1.0 eq) and the electron-deficient amine (1.2 eq) in anhydrous THF (0.2 M). Add

    
     (2.0 eq) dropwise at room temperature. Stir for 12 hours under a strict inert atmosphere.
    
  • Reduction: Dilute the mixture with absolute ethanol (equal volume to THF) to solubilize the intermediate titanium complex. Add Sodium borohydride (

    
    ) (1.5 eq) in one portion.
    
    • Mechanistic Insight: While

      
       is normally avoided due to poor chemoselectivity, the Ti-imine complex is highly activated, and the aldehyde is fully protected as the coordinated imine, making 
      
      
      
      safe and highly effective in this specific microenvironment.
  • Quench: Stir for 2 hours, then quench with water (2 mL). Note: A voluminous white precipitate of

    
     will form immediately.
    
  • Workup: Filter the suspension through a pad of Celite, washing the filter cake thoroughly with EtOAc. Concentrate the filtrate and purify via flash chromatography.

References

The following authoritative sources were utilized to ground the mechanistic claims and protocol standards described in this application note:

  • [3] A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. ResearchGate.

  • [4] A one-pot parallel reductive amination of aldehydes with heteroaromatic amines. PubMed (NIH).

  • [1] Identification of novel PD-1/PD-L1 small molecule inhibitors: virtual screening, synthesis and in vitro characterisation. Taylor & Francis.

  • [2] Reductive amination. Wikipedia.

Sources

Method

The Wittig Reaction with Quinoline-5-carbaldehyde: A Detailed Guide to the Synthesis of 5-Vinylquinolines

Introduction: The Strategic Importance of 5-Vinylquinolines The quinoline ring is a foundational scaffold in medicinal chemistry, present in a multitude of pharmaceuticals with a wide range of biological activities, incl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 5-Vinylquinolines

The quinoline ring is a foundational scaffold in medicinal chemistry, present in a multitude of pharmaceuticals with a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties.[1] The introduction of a vinyl group at the 5-position of the quinoline nucleus through the Wittig reaction creates a versatile synthetic handle. This opens up possibilities for further molecular elaborations via reactions such as polymerizations, Diels-Alder cycloadditions, or cross-coupling reactions, enabling the development of novel drug candidates and functional materials.

The Wittig reaction, a Nobel Prize-winning transformation, is a powerful and widely utilized method for the synthesis of alkenes from aldehydes or ketones.[2] Its key advantage lies in the specific and predictable placement of the newly formed double bond, a feature not always achievable with other olefination methods.[3] This guide provides detailed application notes and protocols for the Wittig reaction of quinoline-5-carbaldehyde with both stabilized and non-stabilized phosphonium ylides, offering researchers a comprehensive resource for the synthesis of 5-vinylquinoline derivatives.

Reaction Mechanism and Stereoselectivity: A Tale of Two Ylides

The Wittig reaction proceeds through the nucleophilic addition of a phosphorus ylide to the carbonyl carbon of an aldehyde or ketone. This is believed to form a transient four-membered ring intermediate known as an oxaphosphetane, which then collapses to yield the alkene and triphenylphosphine oxide. The strong phosphorus-oxygen bond formed in the byproduct is a major thermodynamic driving force for the reaction.[1][4]

The stereochemical outcome of the Wittig reaction is critically dependent on the nature of the ylide employed.[4][5][6]

  • Non-stabilized Ylides: These ylides, typically bearing alkyl substituents, are highly reactive. The reaction is generally under kinetic control, leading to the preferential formation of the (Z)-alkene (cis-isomer). This is attributed to a puckered transition state that minimizes steric interactions between the substituents on the aldehyde and the ylide.[7]

  • Stabilized Ylides: Ylides bearing electron-withdrawing groups (e.g., esters, ketones) are more stable and less reactive. The reaction often proceeds under thermodynamic control, favoring the formation of the more stable (E)-alkene (trans-isomer). In this case, the reaction may proceed through a more planar transition state, and in some cases, the initial betaine intermediate can equilibrate to the more stable anti-conformation before ring closure.[4][8]

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the Wittig reaction of quinoline-5-carbaldehyde with representative non-stabilized and stabilized ylides.

Protocol 1: Synthesis of 5-((Z)-styryl)quinoline using a Non-Stabilized Ylide

This protocol details the reaction of quinoline-5-carbaldehyde with benzylidenetriphenylphosphorane, a non-stabilized ylide, which is expected to yield predominantly the (Z)-isomer of 5-styrylquinoline.

Reagents and Materials

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Equivalents
Benzyltriphenylphosphonium chloride388.88428 mg1.11.1
n-Butyllithium (1.6 M in hexanes)64.060.69 mL1.11.1
Quinoline-5-carbaldehyde157.17157 mg1.01.0
Anhydrous Tetrahydrofuran (THF)-15 mL--
Saturated aqueous NH₄Cl-20 mL--
Ethyl acetate-3 x 30 mL--
Brine-20 mL--
Anhydrous MgSO₄-As needed--

Step-by-Step Procedure

Part A: Ylide Generation

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add benzyltriphenylphosphonium chloride (428 mg, 1.1 mmol).

  • Add anhydrous THF (10 mL) to the flask.

  • Cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (0.69 mL of a 1.6 M solution in hexanes, 1.1 mmol) dropwise to the suspension. A distinct color change (often to a deep red or orange) will be observed, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

Part B: Wittig Reaction

  • In a separate flask, dissolve quinoline-5-carbaldehyde (157 mg, 1.0 mmol) in anhydrous THF (5 mL).

  • Add the aldehyde solution dropwise to the ylide solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

Part C: Work-up and Purification

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the (Z)- and (E)-isomers of 5-styrylquinoline. The triphenylphosphine oxide byproduct will also be separated during chromatography.

Protocol 2: Synthesis of Ethyl (E)-3-(quinolin-5-yl)acrylate using a Stabilized Ylide

This protocol describes the reaction of quinoline-5-carbaldehyde with (carbethoxymethylene)triphenylphosphorane, a stabilized ylide, which is expected to produce predominantly the (E)-isomer.

Reagents and Materials

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Equivalents
(Carbethoxymethylene)triphenylphosphorane348.38383 mg1.11.1
Quinoline-5-carbaldehyde157.17157 mg1.01.0
Anhydrous Toluene-15 mL--
Hexane-For recrystallization--
Ethyl acetate-For recrystallization--

Step-by-Step Procedure

Part A: Wittig Reaction

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add quinoline-5-carbaldehyde (157 mg, 1.0 mmol) and (carbethoxymethylene)triphenylphosphorane (383 mg, 1.1 mmol).

  • Add anhydrous toluene (15 mL) to the flask.

  • Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.

Part B: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • The crude product can often be purified by direct recrystallization. Triturate the residue with a mixture of hexane and ethyl acetate to precipitate the product, while the more soluble triphenylphosphine oxide remains in the mother liquor.

  • Filter the solid product and wash with cold hexane to yield ethyl (E)-3-(quinolin-5-yl)acrylate.

Visualizing the Workflow and Mechanism

To further clarify the experimental process and the underlying chemical transformation, the following diagrams are provided.

Wittig_Workflow cluster_Ylide_Generation Part A: Ylide Generation cluster_Wittig_Reaction Part B: Wittig Reaction cluster_Workup Part C: Work-up & Purification Phosphonium_Salt Phosphonium Salt in Anhydrous THF Base_Addition Add Strong Base (e.g., n-BuLi) at 0°C Phosphonium_Salt->Base_Addition 1 Ylide_Solution Phosphonium Ylide (Colored Solution) Base_Addition->Ylide_Solution 2 Reaction_Mixture Stir at RT (Monitor by TLC) Ylide_Solution->Reaction_Mixture 3. Add Aldehyde Aldehyde_Solution Quinoline-5-carbaldehyde in Anhydrous THF Aldehyde_Solution->Reaction_Mixture 4 Quench Quench Reaction (e.g., aq. NH4Cl) Reaction_Mixture->Quench 5 Extraction Solvent Extraction (e.g., Ethyl Acetate) Quench->Extraction 6 Purification Column Chromatography or Recrystallization Extraction->Purification 7 Final_Product 5-Vinylquinoline Product Purification->Final_Product 8

Caption: Experimental workflow for the Wittig reaction of quinoline-5-carbaldehyde.

Caption: General mechanism of the Wittig reaction.

Troubleshooting and Optimization

  • Low Yield:

    • Incomplete Ylide Formation: Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere. The color change upon base addition is a key indicator of successful ylide formation.

    • Steric Hindrance: While quinoline-5-carbaldehyde is not exceptionally hindered, bulky ylides may react sluggishly. In such cases, longer reaction times or gentle heating may be required.

    • Side Reactions: The basicity of the ylide can sometimes lead to side reactions. Using the exact stoichiometry of the base is crucial.

  • Difficult Purification:

    • The primary challenge in purification is the removal of triphenylphosphine oxide.[9] If column chromatography is not providing adequate separation, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be effective. In some cases, trituration of the crude product with a solvent in which the desired alkene is sparingly soluble but the triphenylphosphine oxide is soluble can facilitate purification.[10]

  • Unfavorable Stereoselectivity:

    • For non-stabilized ylides, if the proportion of the (E)-isomer is higher than desired, performing the reaction at lower temperatures may enhance (Z)-selectivity. The addition of lithium salts can sometimes influence the stereochemical outcome, though this can be complex.[5]

    • For stabilized ylides, if (Z)-isomer formation is significant, ensuring the reaction reaches thermodynamic equilibrium (e.g., by prolonged heating) can improve (E)-selectivity.

Conclusion

The Wittig reaction is a highly effective method for the synthesis of 5-vinylquinolines from quinoline-5-carbaldehyde. By carefully selecting the appropriate ylide (stabilized or non-stabilized) and controlling the reaction conditions, researchers can selectively synthesize either the (E)- or (Z)-isomer of the desired vinylquinoline. The protocols and insights provided in this guide are intended to equip scientists in drug development and materials science with the necessary tools to successfully employ this powerful reaction in their research endeavors.

References

  • Wikipedia. Wittig reaction. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • Wipf, P. The Wittig Reaction. University of Pittsburgh. [Link]

  • O'Brien, C. J., et al. (2014). Catalytic wittig reactions of semi- and nonstabilized ylides enabled by ylide tuning. UQ eSpace. [Link]

  • ResearchGate. Reaction products depending on aldehyde substituents. [Link]

  • Scribd. Stereoselectivity in the Wittig Reaction. [Link]

  • Byrne, P. A., & Gilheany, D. G. (2013). The modern interpretation of the Wittig reaction mechanism. Chemical Society Reviews, 42(16), 6670-6683. [Link]

  • Robiette, R., et al. (2006). Reactivity and Selectivity in the Wittig Reaction: A Computational Study. Journal of the American Chemical Society, 128(7), 2394-2409. [Link]

  • Google Patents. CN101591291A - The synthetic method of 2-vinylquinoline compounds.
  • Lalitha, P., et al. (2010). Solid supports in the synthesis of few vinyl quinolones. Journal of Chemical and Pharmaceutical Research, 2(3), 387-393. [Link]

  • Pinto, M., et al. (2020). Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. Molecules, 25(17), 3791. [Link]

  • Chemistry LibreTexts. The Wittig Reaction. [Link]

  • sathee jee. Chemistry Wittig Reaction. [Link]

  • Ashenhurst, J. Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

  • Organic Syntheses. Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium-iodine Exchange and Z-Boronic acid Pinacol Ester Synthesis. [Link]

  • University of California, Irvine. The Wittig Reaction: Synthesis of Alkenes. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Vinyl azides in heterocyclic synthesis. Part 9. Synthesis of the isoquinolone alkaloid siamine by intramolecular aza-Wittig reaction. [Link]

  • Organic Reactions. The Wittig Reaction. [Link]

  • J&K Scientific LLC. Wittig Reaction. [Link]

Sources

Application

Application Note: Condensation Reactions of 2-(Trifluoromethyl)quinoline-5-carbaldehyde with Amines

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary The quinoline scaffold is a privileged pharmacophor...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous antimalarial, antiviral, and anti-inflammatory agents[1]. The incorporation of a trifluoromethyl (–CFngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


) group at the C2 position of the quinoline ring introduces profound physicochemical changes, notably enhancing lipophilicity, metabolic stability, and target binding affinity.

2-(Trifluoromethyl)quinoline-5-carbaldehyde (CAS: 1260672-09-0) serves as a highly versatile electrophilic building block. The C5-carbaldehyde moiety is perfectly primed for condensation with primary amines to form stable Schiff bases (imines). These imine derivatives not only possess intrinsic biological activities but also serve as critical intermediates for synthesizing secondary amines, metallodrug complexes, and advanced heterocyclic systems[2]. This application note details the mechanistic rationale, optimized protocols, and analytical troubleshooting for executing these condensation reactions with high fidelity.

Mechanistic Insights and Causality

To achieve high-yielding condensations, one must understand the electronic interplay within the 2-(trifluoromethyl)quinoline system.

The Inductive Effect of the –CF Group

The –CFngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


 group is strongly electron-withdrawing via inductive effects (

-withdrawal). When positioned at C2, it pulls electron density away from the conjugated quinoline

-system. This electronic depletion propagates to the C5 position, rendering the carbonyl carbon of the 5-carbaldehyde significantly more electrophilic than a standard benzaldehyde or an unsubstituted quinoline-carbaldehyde.
Causality in Experimental Design
  • Enhanced Electrophilicity vs. Hydrolytic Sensitivity: Because the carbonyl carbon is highly electrophilic, the initial nucleophilic attack by the primary amine is rapid. However, the resulting imine (–C=N–) is also more polarized and thus more susceptible to hydrolysis back to the aldehyde and amine. Experimental Choice: This necessitates strictly anhydrous conditions, the use of dehydrating solvents (like absolute ethanol), or water-scavenging techniques (e.g., molecular sieves) to drive the equilibrium toward the Schiff base[3].

  • Acid Catalysis: The addition of a catalytic amount of Brønsted acid (e.g., glacial acetic acid or

    
    -toluenesulfonic acid) serves a dual purpose. First, it protonates the carbonyl oxygen, further lowering the LUMO energy and accelerating amine attack. Second, it protonates the hydroxyl group of the hemiaminal intermediate, converting it into a superior leaving group (H
    
    
    
    O) to facilitate the final dehydration step[4].

G A 2-(Trifluoromethyl)quinoline- 5-carbaldehyde C Nucleophilic Attack (Acid Catalyzed) A->C B Primary Amine (R-NH2) B->C D Hemiaminal Intermediate C->D E Dehydration (-H2O) D->E F Schiff Base (Imine) Product E->F

Caption: Workflow and chemical mechanism of Schiff base condensation.

Quantitative Data: Reaction Optimization

The choice of solvent and catalyst heavily dictates the yield of the condensation. Table 1 summarizes optimized parameters for reacting 2-(Trifluoromethyl)quinoline-5-carbaldehyde with various classes of primary amines.

Table 1: Optimization of Condensation Conditions

Amine TypeSolventCatalystTemp (°C)Time (h)Avg. Yield (%)
Aliphatic (e.g., Hexylamine)Abs. EthanolNone25 (RT)2 - 385 - 90%
Aromatic (e.g., Aniline)Abs. EthanolGlacial AcOH (cat.)78 (Reflux)4 - 675 - 82%
Sterically Hindered Aromatic ToluenePTSA (cat.) + Dean-Stark110 (Reflux)8 - 1265 - 70%
Hydrazines (e.g., Phenylhydrazine)DMSO / EtOHGlacial AcOH (cat.)78 (Reflux)2 - 488 - 94%

Note: Aliphatic amines are inherently more nucleophilic and often do not require acid catalysis or heat, whereas less nucleophilic aromatic amines require thermal energy and acid activation[3].

Experimental Protocol: Schiff Base Synthesis

This self-validating protocol outlines the synthesis of a Schiff base using an aromatic primary amine. The procedure is designed to ensure maximum conversion while preventing product hydrolysis.

Materials Required
  • Aldehyde: 2-(Trifluoromethyl)quinoline-5-carbaldehyde (1.0 equiv, e.g., 1.0 mmol, 225.17 mg)

  • Amine: Substituted aniline (1.05 equiv, 1.05 mmol)

  • Solvent: Absolute Ethanol (10 mL)

  • Catalyst: Glacial Acetic Acid (1-2 drops)

  • Desiccant: Activated 3Å Molecular Sieves (optional, 0.5 g)

Step-by-Step Methodology
  • Preparation of the Aldehyde Solution: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 2-(Trifluoromethyl)quinoline-5-carbaldehyde in 5 mL of absolute ethanol. Stir at room temperature until fully dissolved.

  • Amine Addition: In a separate vial, dissolve 1.05 mmol of the primary amine in 5 mL of absolute ethanol. Add this solution dropwise to the stirring aldehyde solution over 5 minutes.

  • Catalysis & Dehydration: Add 1-2 drops of glacial acetic acid to the reaction mixture. Critical Step: If the amine is weakly nucleophilic, add 0.5 g of activated 3Å molecular sieves to the flask to continuously scavenge the water byproduct, driving the equilibrium forward.

  • Reflux: Attach a reflux condenser (fitted with a drying tube to exclude atmospheric moisture) and heat the mixture to 78 °C. Maintain reflux for 4 to 6 hours.

  • Reaction Monitoring: Monitor the reaction progress via TLC (Hexanes:Ethyl Acetate, 7:3 v/v). The Schiff base typically runs higher (higher Rf) than the highly polar starting aldehyde.

  • Workup and Isolation: Once the aldehyde is consumed, allow the reaction mixture to cool slowly to room temperature, then transfer to an ice bath for 30 minutes. The Schiff base will typically precipitate as a crystalline solid.

  • Purification: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with cold absolute ethanol (2 x 5 mL) to remove unreacted amine and trace impurities. Dry the product under high vacuum. (If precipitation does not occur, concentrate the solvent in vacuo and recrystallize from hot ethanol).

Downstream Applications in Drug Development

The resulting imines are not merely end-products; they are versatile nodes in drug discovery workflows. The diagram below illustrates how the synthesized CF


-quinoline Schiff base can be leveraged in subsequent drug development pipelines.

G SB CF3-Quinoline Imine Red Reduction (NaBH4 / MeOH) SB->Red Met Metal Chelation (Cu, Zn, Ru) SB->Met Bio Direct Screening SB->Bio SecAm Secondary Amine (Bioactive Scaffold) Red->SecAm Complex Metallodrug / Sensor Met->Complex Target Anti-inflammatory / Antiviral Target Bio->Target

Caption: Downstream applications and transformations of CF3-quinoline Schiff bases.

Troubleshooting Common Issues
  • Low Yield / Starting Material Recovery: Usually indicates equilibrium stalling due to water accumulation. Solution: Switch from ethanol to toluene and utilize a Dean-Stark apparatus to physically remove water via azeotropic distillation.

  • Product Degradation on Silica Gel: Imines can hydrolyze on acidic silica gel during column chromatography. Solution: Pre-treat the silica gel with 1% triethylamine (TEA) to neutralize acidic sites, or rely entirely on recrystallization for purification.

References

  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI. Available at:[Link]

  • Synthesis and Characterization of Polysubstituted 5-Quinolinecarbaldehyde Derivatives. Heterocycles. Available at:[Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS Omega. Available at:[Link]

Sources

Method

Application Note: 2-(Trifluoromethyl)quinoline-5-carbaldehyde as a Next-Generation Fluorescent Probe Precursor

Executive Summary The development of highly specific, organelle-targetable fluorescent probes is critical for elucidating complex intracellular signaling pathways. 2-(Trifluoromethyl)quinoline-5-carbaldehyde (CAS: 126067...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly specific, organelle-targetable fluorescent probes is critical for elucidating complex intracellular signaling pathways. 2-(Trifluoromethyl)quinoline-5-carbaldehyde (CAS: 1260672-09-0) has emerged as a privileged precursor in the rational design of these molecular tools[1]. By combining the robust photostability of the quinoline core, the electron-withdrawing power of the trifluoromethyl group, and the synthetic versatility of the 5-carbaldehyde moiety, researchers can construct highly sensitive Donor-π-Acceptor (D-π-A) fluorophores[2].

This technical guide provides an in-depth analysis of the structural rationale behind this scaffold, summarizes its photophysical data, and outlines self-validating experimental protocols for synthesizing and deploying these probes in live-cell imaging, specifically focusing on the Golgi stress response[3].

Structural Rationale & Mechanistic Insights

The architectural design of a fluorescent probe dictates its sensitivity, emission profile, and subcellular localization. The 2-(trifluoromethyl)quinoline-5-carbaldehyde scaffold offers three distinct mechanistic advantages:

  • The Trifluoromethyl (

    
    ) Effect:  The strongly electron-withdrawing 
    
    
    
    group at the 2-position significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the quinoline ring[1]. In a D-π-A system, this enhances the intramolecular charge transfer (ICT) efficiency, leading to desirable red-shifted emission wavelengths and larger Stokes shifts. Furthermore, the
    
    
    group increases the overall lipophilicity (LogP) of the molecule, which is a causal factor in facilitating rapid cell membrane permeation for live-cell imaging[3].
  • The 5-Carbaldehyde Handle: The aldehyde group at the C5 position serves as a highly reactive electrophilic center. It allows for seamless extended conjugation via Knoevenagel condensations with active methylene compounds, or the formation of Schiff bases through condensation with primary amines[4]. This electronic coupling directly to the nitrogen-containing aromatic system is essential for fine-tuning the photophysical properties of the resulting probe[2].

  • Organelle Targetability: The inherent lipophilic and weakly basic nature of the fluorinated quinoline core can be leveraged to naturally accumulate in specific acidic or lipid-rich organelles, such as the Golgi apparatus, without requiring bulky targeting peptides[3].

Quantitative Data Presentation

The versatility of the 2-(Trifluoromethyl)quinoline-5-carbaldehyde precursor is demonstrated by its application across various biological targets. Table 1 summarizes the photophysical and analytical properties of probes derived from this scaffold.

Table 1: Photophysical Properties of Quinoline-5-carbaldehyde Derived Probes

Probe TargetRecognition MechanismEmission ShiftLimit of Detection (LOD)Biological Application

(Gol-H2S)
Azide reduction (ICT restoration)Turn-on (~540 nm)45 nMGolgi stress visualization[3]

Schiff Base Chelation (CHEF)Turn-on (~480 nm)4.0 µMLive-cell heavy metal tracking[5]

Coumarin-Quinoline FRETRatiometric1.2 µMIntracellular metal sensing[5]
Cysteine Nucleophilic additionTurn-on (~510 nm)~100 nMIntracellular thiol monitoring[6]

Experimental Workflows & Logical Relationships

To understand the lifecycle of a probe derived from this precursor—from chemical synthesis to biological activation—we map the logical progression of the Golgi-targeted


 probe (Gol-H2S) as a representative model[3].

G N1 2-(Trifluoromethyl)quinoline- 5-carbaldehyde Precursor N2 Chemical Functionalization (Knoevenagel Condensation) N1->N2 N3 D-π-A Fluorescent Probe (e.g., Gol-H2S) N2->N3 N4 Cellular Internalization & Golgi Targeting N3->N4 N5 Analyte Recognition (H2S-mediated Cleavage) N4->N5 N6 Fluorescence Turn-On (ICT Restoration) N5->N6

Workflow of 2-(Trifluoromethyl)quinoline-5-carbaldehyde derived probe synthesis and activation.

The biological utility of this probe is deeply tied to the Golgi stress response. When cells are subjected to specific stressors (like Monensin), the Golgi apparatus upregulates the production of endogenous


 as a cytoprotective mechanism[3].

Pathway Stress Monensin Treatment (Golgi Stressor) Golgi Golgi Apparatus Dysfunction Stress->Golgi Enzymes Upregulation of H2S-Producing Enzymes Golgi->Enzymes H2S Endogenous H2S Production Enzymes->H2S Protection Cytoprotection & Stress Mitigation H2S->Protection

Monensin-induced Golgi stress response pathway leading to endogenous H2S production.

Self-Validating Experimental Protocols

The following protocols are designed to ensure high scientific integrity. Every step includes the mechanistic causality behind the action and built-in controls to create a self-validating experimental system.

Protocol A: Synthesis of a D-π-A Fluorescent Probe via Knoevenagel Condensation

Objective: To synthesize an


-responsive fluorophore by extending the conjugation of 2-(Trifluoromethyl)quinoline-5-carbaldehyde.
  • Reagent Preparation: Dissolve 1.0 equivalent of 2-(Trifluoromethyl)quinoline-5-carbaldehyde and 1.2 equivalents of the active methylene compound (e.g., an azide-functionalized indolium salt) in anhydrous ethanol (10 mL).

    • Causality: Anhydrous ethanol prevents the competitive hydrolysis of the active methylene and ensures the solubility of the highly lipophilic quinoline precursor.

  • Catalysis: Add 3-5 drops of piperidine to the reaction mixture.

    • Causality: Piperidine acts as a mild organic base. It deprotonates the active methylene compound to form a highly nucleophilic enolate, which subsequently attacks the electrophilic C5-carbaldehyde carbon[2].

  • Reflux & Monitoring: Heat the mixture to reflux (approx. 80°C) under an argon atmosphere for 4–6 hours. Monitor the reaction via TLC (Hexane:EtOAc, 3:1).

    • Causality: The argon atmosphere prevents the oxidative degradation of the aldehyde precursor at elevated temperatures.

  • Purification: Once the precursor is consumed, cool the mixture to room temperature. Evaporate the solvent under reduced pressure. Purify the crude residue via silica gel column chromatography.

  • Validation: Confirm the structure using

    
    -NMR and HRMS. A successful Knoevenagel condensation is validated by the disappearance of the characteristic aldehyde proton peak (typically around 
    
    
    
    10.1–10.5 ppm) and the emergence of a vinylic proton peak[4].
Protocol B: Live-Cell Imaging of Golgi Stress-Induced

Objective: To visualize endogenous


 production in live HeLa cells using the synthesized probe, ensuring spatial and chemical validation.
  • Cell Seeding: Seed HeLa cells in glass-bottom confocal dishes and culture in DMEM supplemented with 10% FBS at 37°C in a 5%

    
     incubator for 24 hours.
    
  • Induction of Golgi Stress: Treat the experimental group with 10 µM Monensin for 30 minutes.

    • Causality: Monensin is an ionophore that specifically disrupts Golgi transport, triggering the Golgi stress response and the subsequent enzymatic production of cytoprotective

      
      [3].
      
  • Probe Incubation: Wash the cells with PBS to remove excess Monensin, then incubate with 5 µM of the synthesized fluorescent probe for 20 minutes.

  • Co-Localization Staining (Spatial Validation): Add 1 µM of Golgi-Tracker Red to the dish for the final 10 minutes of incubation.

    • Causality: Co-staining provides a self-validating spatial control. High Pearson's correlation coefficients between the green emission of the activated probe and the red emission of the Golgi-Tracker confirm that the probe successfully localized to the Golgi apparatus[3].

  • Chemical Validation (Inhibitor Control): In a parallel control dish, pre-treat cells with 1 mM DL-propargylglycine (PAG, an inhibitor of

    
    -producing enzyme CSE) for 1 hour prior to Monensin treatment.
    
    • Causality: If the fluorescence turn-on is genuinely caused by endogenous

      
      , the PAG-treated cells will show negligible fluorescence, validating the chemical specificity of the probe.
      
  • Imaging: Image the cells using a confocal laser scanning microscope. Excite the probe at its specific absorption maximum (e.g., 405 nm) and collect emission in the appropriate channel (e.g., 500-550 nm).

References

  • Zhu, H., Liang, C., Cai, X., & Zhu, B. "Rational Design of a Targetable Fluorescent Probe for Visualizing H2S Production under Golgi Stress Response Elicited by Monensin." Analytical Chemistry, 2020. URL: [Link]

  • Nycz, J. E., et al. "Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives." Molecules (MDPI), 2020. URL: [Link]

  • "Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview." ACS Omega, 2024. URL: [Link]

  • "Synthesis and Photophysical Properties of Push–Pull Type Pyrroloquinolone Fluorescent Dyes." The Journal of Organic Chemistry, 2025. URL: [Link]

  • "Quinoline-based highly selective and sensitive fluorescent probe specific for Cd2+ detection in mixed aqueous media." Tetrahedron Letters (via ResearchGate), 2017. URL: [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Schiff Bases from Quinoline Aldehydes

Introduction: The Quinoline-Schiff Base Hybrid Scaffold In the landscape of medicinal chemistry, the fusion of privileged scaffolds to create hybrid molecules is a cornerstone of modern drug discovery. Among these, the c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline-Schiff Base Hybrid Scaffold

In the landscape of medicinal chemistry, the fusion of privileged scaffolds to create hybrid molecules is a cornerstone of modern drug discovery. Among these, the conjugation of a quinoline moiety with a Schiff base (imine or azomethine) linker has yielded a class of compounds with remarkable pharmacological versatility.[1][2] The quinoline ring system is a well-established pharmacophore, present in numerous natural and synthetic bioactive compounds, renowned for its ability to interact with biological targets like nucleic acids and enzymes through π–π stacking and hydrogen bonding.[3][4] When combined with the azomethine (–C=N–) group of a Schiff base—a functional group critical for chelation and forming stable metal complexes—the resulting molecular architecture exhibits enhanced biological potential.[1][3]

These quinoline-based Schiff bases have demonstrated a broad spectrum of activities, including potent antimicrobial, anticancer, antidiabetic, and anti-inflammatory properties.[4][5][6] Their mechanism of action is often multifaceted, ranging from DNA intercalation and enzyme inhibition to the disruption of microbial cell membranes.[1][6][7] This application note provides a detailed, step-by-step guide for the synthesis of Schiff bases from quinoline aldehydes, delving into the underlying reaction mechanism, offering a robust experimental protocol, and discussing methods for characterization and data interpretation. This document is intended for researchers, chemists, and drug development professionals seeking to explore this promising class of compounds.

Reaction Mechanism: The Chemistry of Imine Formation

The synthesis of a Schiff base is a classic condensation reaction between a primary amine and a carbonyl compound—in this case, a quinoline aldehyde. The reaction proceeds via a two-step nucleophilic addition-elimination mechanism and is typically catalyzed by a mild acid.[8][9]

  • Nucleophilic Addition: The reaction initiates with the lone pair of electrons on the nitrogen atom of the primary amine performing a nucleophilic attack on the electrophilic carbonyl carbon of the quinoline aldehyde. This forms a transient, unstable tetrahedral intermediate known as a carbinolamine or hemiaminal.[8][9]

  • Dehydration (Water Elimination): The carbinolamine intermediate is then protonated under mildly acidic conditions. This protonation of the hydroxyl group makes it a good leaving group (water). Subsequently, the nitrogen atom's lone pair forms a double bond with the adjacent carbon, expelling a molecule of water to yield the final, stable imine product (the Schiff base).[8][10]

The pH of the reaction medium is a critical parameter. An acidic catalyst (e.g., glacial acetic acid) is necessary to protonate the carbonyl group, increasing its electrophilicity, and to facilitate the final dehydration step.[6][10] However, excessively low pH will protonate the primary amine, neutralizing its nucleophilicity and inhibiting the initial addition step.[10] Therefore, a mildly acidic environment (typically pH 4-5) provides the optimal balance for the reaction to proceed efficiently.

Schiff_Base_Mechanism Figure 1: Reaction Mechanism of Schiff Base Formation Quinoline_Aldehyde Quinoline Aldehyde (R'-CHO) Step1 Nucleophilic Addition Quinoline_Aldehyde->Step1 Primary_Amine Primary Amine (R-NH₂) Primary_Amine->Step1 Carbinolamine Carbinolamine Intermediate Step2 Proton Transfer Carbinolamine->Step2 Protonated_Carbinolamine Protonated Intermediate Step3 Dehydration (-H₂O) Protonated_Carbinolamine->Step3 Schiff_Base Schiff Base (Imine) Water H₂O Plus1 + Plus2 + Step1->Carbinolamine Step2->Protonated_Carbinolamine Step3->Schiff_Base Step3->Water

Caption: Figure 1: Reaction Mechanism of Schiff Base Formation.

Experimental Protocols: A Step-by-Step Guide

This section provides a general yet detailed protocol for the synthesis of a quinoline-based Schiff base. The procedure is robust and can be adapted for various substituted quinoline aldehydes and primary amines.

Part A: Materials and Reagents
  • Quinoline Aldehyde: e.g., 2-chloroquinoline-3-carbaldehyde or 6-methoxyquinoline-3-carbaldehyde

  • Primary Amine: e.g., Aniline, 4-bromoaniline, or 4-methoxyaniline (p-anisidine)

  • Solvent: Absolute Ethanol (EtOH)

  • Catalyst: Glacial Acetic Acid

  • Equipment:

    • Round-bottom flask (50 or 100 mL)

    • Reflux condenser

    • Magnetic stirrer and hotplate

    • Buchner funnel and vacuum filtration apparatus

    • Beakers and graduated cylinders

    • Thin Layer Chromatography (TLC) plates and chamber

    • Melting point apparatus

Part B: Synthesis Procedure
  • Reactant Dissolution: In a 100 mL round-bottom flask, dissolve the selected quinoline aldehyde (e.g., 10 mmol) in 30 mL of absolute ethanol. Gentle warming and stirring may be required to achieve complete dissolution.[6]

  • Amine Addition: To this solution, add an equimolar amount (10 mmol) of the chosen primary amine. Stir the mixture for 5-10 minutes at room temperature.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[6]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. Maintain a gentle reflux with continuous stirring for a period of 3 to 8 hours.[6][11]

  • Reaction Monitoring: The progress of the reaction can be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase) by observing the consumption of the starting materials and the formation of a new product spot.

  • Product Isolation: After the reaction is complete (as indicated by TLC), remove the flask from the heat source and allow it to cool to room temperature. A solid precipitate of the Schiff base should form. To maximize precipitation, the mixture can be further cooled in an ice bath for 30 minutes.[6]

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.[6]

  • Purification and Drying: The crude product can be purified by recrystallization from a suitable solvent, such as hot ethanol, to obtain pure crystals. Dry the purified Schiff base in a vacuum oven at 50-60 °C to a constant weight.

Workflow Figure 2: Experimental Workflow for Synthesis Start Dissolve Quinoline Aldehyde & Primary Amine in Ethanol Add_Catalyst Add Catalytic Acetic Acid Start->Add_Catalyst Reflux Reflux for 3-8 Hours Add_Catalyst->Reflux Monitor Monitor Reaction by TLC Reflux->Monitor Cool Cool to Room Temperature (Ice Bath Optional) Monitor->Cool Filter Filter Solid Product Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Purify Recrystallize from Hot Ethanol Wash->Purify Dry Dry in Vacuum Oven Purify->Dry Characterize Characterize Final Product (FT-IR, NMR, MS, M.P.) Dry->Characterize

Caption: Figure 2: Experimental Workflow for Synthesis.

Part C: Product Characterization

Confirming the identity and purity of the synthesized Schiff base is essential. A combination of spectroscopic methods should be employed.[5][12][13]

  • FT-IR Spectroscopy: The most direct evidence of Schiff base formation is the appearance of a strong absorption band corresponding to the C=N (imine) stretch, typically in the range of 1600-1650 cm⁻¹. Concurrently, the characteristic C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹) should be absent in the product spectrum.[14][15]

  • ¹H-NMR Spectroscopy: A key diagnostic signal is a singlet in the downfield region of the spectrum, typically between δ 8.0-9.5 ppm, which is assigned to the azomethine proton (–CH=N–).[3] The integration of this peak should correspond to one proton.

  • ¹³C-NMR Spectroscopy: The formation of the imine bond is confirmed by the appearance of a signal for the azomethine carbon (C=N) in the range of δ 145-165 ppm.[5]

  • Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the synthesized compound, matching the calculated mass of the expected Schiff base structure.[5][12]

Data Presentation and Key Findings

The choice of substituents on both the quinoline aldehyde and the primary amine can significantly influence reaction outcomes and the properties of the resulting Schiff base. Below is a table summarizing representative data.

Quinoline AldehydePrimary AmineSolventTime (h)Yield (%)M.P. (°C)Key Characterization Data
2-chloro-6-methoxyquinoline-3-carbaldehyde4,4'-diaminobibenzylEtOAc2427290-291¹H-NMR: δ 9.04 (s, 1H, CH=N)[14]
Quinoline-2-carbaldehydeAnilineEtOH4-6Good-FT-IR (C=N): ~1620 cm⁻¹[12]
2-hydroxy-6-methylquinolin-3-carbaldehyde4-methyl-benzenesulfonohydrazideEtOH-Good-¹H-NMR: δ 8.5 (s, 1H, CH=N)[13]
2-methoxyquinoline-4-carbaldehyde4-bromobenzohydrazideEtOH3-4Good-Catalyst: Acetic Acid[6]

Table 1: Representative Synthesis Data for Quinoline-Based Schiff Bases. Data adapted from cited literature.[6][12][13][14]

Applications in Drug Discovery and Development

The structural features of quinoline-based Schiff bases make them highly attractive scaffolds for therapeutic agent development.

  • Anticancer Agents: The planar quinoline ring facilitates DNA intercalation, disrupting replication, while the overall structure can inhibit key enzymes like topoisomerases and proteasomes, leading to apoptotic cell death in cancer cells.[5][6][16] Certain derivatives have shown promising IC50 values against cell lines like MCF7 (breast cancer) and A549 (lung cancer).[5]

  • Antimicrobial Agents: These compounds exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][12] Their lipophilicity allows for penetration of microbial membranes, and they can inhibit essential microbial enzymes or interact with microbial DNA.[1][7]

  • Chelating Agents and Metal Complexes: The imine nitrogen and often a nearby donor atom (like a hydroxyl or quinoline nitrogen) form a pincer-like structure ideal for chelating metal ions.[3] The resulting metal complexes frequently show enhanced biological activity compared to the free Schiff base ligand, a strategy actively explored in the development of novel metallodrugs.[17][18][19]

References

  • Quinoline schiff bases (QSBs) and their derivatives: emerging trends in antimicrobial agents. (2025). Journal of Coordination Chemistry.
  • Quinoline schiff bases (QSBs) and their derivatives: emerging trends in antimicrobial agents. (2025). Journal of Coordination Chemistry. Available at: [Link]

  • SYNTHESIS & SCHIFF BASES OF QUINOLINE DERIVATIVES FOR ANTIMICROBIAL ACTIVITIES. (2024). EUROPEAN JOURNAL OF PHARMACEUTICAL AND MEDICAL RESEARCH.
  • Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff's Bases. (2025). Asian Journal of Green Chemistry.
  • Quinoline schiff bases (QSBs) and their derivatives: emerging trends in antimicrobial agents | Request PDF. (n.d.). ResearchGate.
  • Novel Schiff Base Copper Complexes of Quinoline-2 Carboxaldehyde as Proteasome Inhibitors in Human Prostate Cancer Cells. (2006). Journal of Medicinal Chemistry. Available at: [Link]

  • Design and synthesis of quinoline-triazole schiff base metal complexes as potential anti-cancer agents. (n.d.). ULSpace Home.
  • Chemistry Schiff Bases. (n.d.). SATHEE.
  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. (2020). MDPI. Available at: [Link]

  • Quinoline Functionalized Schiff Base Silver (I) Complexes: Interactions with Biomolecules and In Vitro Cytotoxicity, Antioxidant and Antimicrobial Activities. (2021). MDPI. Available at: [Link]

  • Synthesis and Antitumor Activities of Some 2-Oxo-quinoline-3-Schiff Base Derivatives. (2014). Asian Journal of Chemistry. Available at: [Link]

  • Design of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candidates: Structural Elucidation, Stability Determination, DFT, and Docking Studies with DNA-Targeting Potential Profiles. (2026). PMC. Available at: [Link]

  • Synthesis of new Schiff base ligands from quinoline and benzo[h]quinoline. (n.d.). Oriental Journal of Chemistry. Available at: [Link]

  • Synthesis and Properties of Some Transition Metal Complexes of Schiff Base Derived from the Condensation of 2,6-Pyridinedicarboxaldehyde and 8-Aminoquinoline. (n.d.). Asian Journal of Chemistry. Available at: [Link]

  • A Comprehensive Review on Broad Spectrum of Medicinal Applications of Schiff Base Metal Complexes Derived from Quinoline Scaffolds | Request PDF. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis, Spectral Characterization and Antitubercular Study of Novel Quinoline Schiff Base and Its Metal Complexes. (2021). Taylor & Francis. Available at: [Link]

  • Spectroscopic and Theoretical Studies of Some Bivalent Metal Complexes of a Quinoline Schiff Base Derivative. (2020). Bendola Publishing. Available at: [Link]

  • Synthesis and Spectral Characterization of Co (II), Ni (II) and Cu (II) Complexes of Quinoline Based Schiff Bases. (2020). International Journal in Physical and Applied Sciences. Available at: [Link]

  • Quinoline-based Schiff bases as possible antidiabetic agents: ligand-based pharmacophore modeling, 3D QSAR, docking, and molecular dynamics simulations study. (n.d.). RSC Medicinal Chemistry. Available at: [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry. Available at: [Link]

  • Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. (2023). MDPI. Available at: [Link]

  • Overview of Schiff Bases. (2022). IntechOpen. Available at: [Link]

  • Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde and Its Derivatives. (n.d.). Atmiya University. Available at: [Link]

  • Schiff Bases and Their Metal Complexes: Synthesis, Structural Characteristics and Applications. (n.d.). SciSpace. Available at: [Link]

Sources

Method

Application Note: Selective Oxidation of 2-(Trifluoromethyl)quinoline-5-carbaldehyde to 2-(Trifluoromethyl)quinoline-5-carboxylic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Methodological Protocol & Mechanistic Guide Executive Summary The synthesis of fluorinated heterocyclic building...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Methodological Protocol & Mechanistic Guide

Executive Summary

The synthesis of fluorinated heterocyclic building blocks is a cornerstone of modern drug discovery. The target compound, 2-(trifluoromethyl)quinoline-5-carboxylic acid , features a highly electron-deficient quinoline core due to the strongly electron-withdrawing trifluoromethyl (–CF₃) group at the C2 position [1]. Oxidizing the C5-carbaldehyde to its corresponding carboxylic acid presents a unique chemoselectivity challenge: the method must be potent enough to oxidize the sterically and electronically hindered aldehyde, yet mild enough to prevent N-oxidation of the quinoline nitrogen or degradation of the aromatic system.

This application note details a highly optimized, self-validating protocol utilizing the Pinnick Oxidation [2]. By leveraging sodium chlorite (NaClO₂) as the primary oxidant under strictly buffered conditions, this method ensures quantitative conversion while maintaining absolute functional group tolerance.

Mechanistic Rationale & Causality (E-E-A-T)

As a Senior Application Scientist, I strongly advise against using harsh oxidants such as Jones reagent (CrO₃/H₂SO₄) or potassium permanganate (KMnO₄) for this substrate. Strong acids can protonate the quinoline nitrogen, precipitating the substrate and stalling the reaction, while aggressive oxidants risk cleaving the aromatic ring or forming N-oxides.

The Pinnick oxidation bypasses these issues through a highly specific reaction cascade [3]:

  • Active Oxidant Generation: Sodium chlorite (NaClO₂) is activated by a mild acid buffer (NaH₂PO₄, pH ~4) to form chlorous acid (HClO₂) .

  • Nucleophilic Attack & Fragmentation: Chlorous acid attacks the aldehyde to form a chlorite hemiacetal intermediate. Density Functional Theory (DFT) studies confirm that this intermediate undergoes a rate-determining pericyclic fragmentation to yield the carboxylic acid and hypochlorous acid (HOCl) [1].

  • Byproduct Scavenging (Critical Step): The HOCl byproduct is a highly reactive, destructive electrophile. If left unquenched, it will chlorinate the electron-richer carbocyclic ring of the quinoline or induce N-oxidation. We introduce a massive excess of 2-methyl-2-butene as a scavenger. The alkene undergoes rapid electrophilic addition with HOCl, forming an inert chlorohydrin and protecting the quinoline core [2].

PinnickOxidation Substrate 2-(Trifluoromethyl)quinoline- 5-carbaldehyde Intermediate Chlorite Hemiacetal Intermediate Substrate->Intermediate Nucleophilic Attack Reagents NaClO2 + NaH2PO4 (t-BuOH / H2O) ActiveOx Chlorous Acid (HClO2) Active Oxidant Reagents->ActiveOx Acidic Eq. ActiveOx->Intermediate Fragmentation Pericyclic Fragmentation (Rate-Determining) Intermediate->Fragmentation Product 2-(Trifluoromethyl)quinoline- 5-carboxylic Acid Fragmentation->Product Oxidation Byproduct HOCl (Reactive Byproduct) Fragmentation->Byproduct Cleavage Quenched Inert Chlorohydrin Byproduct->Quenched Sabotage Prevention Scavenger 2-Methyl-2-butene (Scavenger) Scavenger->Quenched Electrophilic Addition

Mechanistic workflow and byproduct scavenging in the Pinnick oxidation of quinoline carbaldehyde.

Quantitative Data & Stoichiometry

The following table summarizes the optimized stoichiometry for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountFunction / Causality
2-(Trifluoromethyl)quinoline-5-carbaldehyde 225.171.02.25 gStarting Substrate.
Sodium chlorite (NaClO₂, 80%) 90.443.03.39 gPrimary Oxidant. Excess ensures complete conversion.
Sodium dihydrogen phosphate (NaH₂PO₄) 119.983.03.60 gBuffer. Maintains pH ~4 to prevent ClO₂ gas formation.
2-Methyl-2-butene 70.1315.015.9 mLScavenger. High excess compensates for its volatility.
tert-Butanol (t-BuOH) 74.12-50 mLOrganic Co-solvent. Resists oxidation; miscible with water.
Deionized Water (H₂O) 18.02-50 mLAqueous Co-solvent. Dissolves inorganic salts.
2-(Trifluoromethyl)quinoline-5-carboxylic acid 241.171.02.41 gTarget Product. (Theoretical yield)

Detailed Experimental Protocol

This protocol is designed as a self-validating system . Visual and analytical checkpoints are embedded within the steps to ensure the reaction is proceeding correctly without requiring premature work-up.

Phase 1: System Assembly & Solvation
  • Solvent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2.25 g (10 mmol) of 2-(trifluoromethyl)quinoline-5-carbaldehyde.

  • Dissolution: Add 50 mL of t-BuOH and 30 mL of deionized water. Stir vigorously until a fine, homogenous suspension is achieved.

    • Causality Check:t-BuOH is strictly required over ethanol or methanol to prevent the formation of ester byproducts during the highly oxidative transition state [1].

  • Scavenger Addition: Inject 15.9 mL (150 mmol) of 2-methyl-2-butene into the mixture.

    • Safety Note: 2-methyl-2-butene is highly volatile (bp 38 °C). Perform this step in a well-ventilated fume hood and ensure the flask is properly sealed with a rubber septum if not immediately proceeding to cooling.

Phase 2: Buffered Oxidation
  • Buffering: Dissolve 3.60 g (30 mmol) of NaH₂PO₄ in 10 mL of deionized water. Add this buffer solution to the reaction flask. The pH of the aqueous layer should now be approximately 4.0.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.

    • Causality Check: The oxidation is exothermic. Cooling prevents the rapid, hazardous disproportionation of NaClO₂ into explosive chlorine dioxide (ClO₂) gas and prevents the boil-off of the volatile scavenger.

  • Oxidant Addition: Dissolve 3.39 g (30 mmol) of NaClO₂ (80% technical grade) in 10 mL of deionized water. Add this solution dropwise to the reaction mixture over 15 minutes via an addition funnel.

    • Self-Validation: The mixture will transition from a pale suspension to a clear, slightly deeper yellow solution. The yellow tint confirms the generation of the active chlorous acid (HClO₂).

Phase 3: Maturation & IPC (In-Process Control)
  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir vigorously for 4 to 14 hours.

  • IPC Monitoring: After 4 hours, sample the organic layer. Perform TLC (Eluent: Hexanes/EtOAc 3:1).

    • Validation: The UV-active aldehyde starting material (R_f ~ 0.6) should be completely absent, replaced by a highly polar, streaking baseline spot corresponding to the carboxylic acid.

Phase 4: Quenching & Isolation
  • Quenching: Once complete conversion is confirmed, cool the flask back to 0 °C. Slowly add 10 mL of a saturated aqueous sodium bisulfite (NaHSO₃) solution.

    • Causality Check: NaHSO₃ reduces any unreacted chlorite and hypochlorous acid to harmless chloride salts. The yellow color of the solution will immediately dissipate, validating the quench.

  • Solvent Removal: Concentrate the mixture under reduced pressure (rotary evaporator, bath temp < 40 °C) to remove the volatile t-BuOH and 2-methyl-2-butene.

  • Precipitation: Dilute the remaining aqueous phase with 30 mL of water. Slowly add 1M HCl dropwise under continuous stirring until the pH reaches 3.0.

    • Validation: The product, 2-(trifluoromethyl)quinoline-5-carboxylic acid, will crash out of the aqueous solution as a dense, off-white to pale-yellow precipitate.

  • Filtration & Drying: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold deionized water (3 × 15 mL) to remove residual inorganic salts. Dry the solid under high vacuum at 45 °C for 12 hours to afford the pure product.

Analytical Characterization Signatures

To verify the integrity of the synthesized 2-(trifluoromethyl)quinoline-5-carboxylic acid, perform ¹H NMR (in DMSO-d₆).

  • Success Indicator: The complete disappearance of the sharp aldehyde singlet at ~10.5 ppm.

  • Product Confirmation: The appearance of a broad, exchangeable singlet at ~13.0–13.5 ppm, corresponding to the carboxylic acid proton, alongside the characteristic downfield shifts of the quinoline aromatic protons.

References

  • Mechanistic investigations on Pinnick oxidation: a density functional theory study Royal Society Open Science (via PMC) URL:[Link]

  • Pinnick oxidation (Reaction Scope and Limitations) Wikipedia, The Free Encyclopedia URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization of Trifluoromethyl Quinolines in Polar Solvents

Welcome to the Technical Support Center. As drug development professionals and formulation scientists, you are likely aware that incorporating a trifluoromethyl (–CF₃) group into a quinoline core is a highly effective st...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and formulation scientists, you are likely aware that incorporating a trifluoromethyl (–CF₃) group into a quinoline core is a highly effective strategy for improving metabolic stability and target binding affinity. However, this modification routinely introduces severe solubility bottlenecks.

This guide is designed by our Senior Application Scientists to provide you with field-proven, mechanistically grounded troubleshooting strategies to overcome these solubility barriers in polar and aqueous environments.

The Mechanistic Root Cause: Why Do They Precipitate?

Before applying a fix, it is critical to understand the physical chemistry driving the precipitation. Trifluoromethyl quinolines suffer from poor aqueous solubility due to two compounding factors:

  • High Crystal Lattice Energy: The quinoline core is a rigid, planar, aromatic system. This promotes strong

    
     stacking in the solid state, requiring a massive energy input to break the crystal lattice during dissolution.
    
  • Extreme Lipophilicity & Inductive Effects: The –CF₃ group is intensely hydrophobic, drastically increasing the molecule's partition coefficient (LogP). Furthermore, its strong electron-withdrawing nature pulls electron density away from the quinoline nitrogen. This lowers the nitrogen's pKa, rendering standard pH-adjustment (salt formation) strategies ineffective at physiologically relevant pH levels.

Solubilization Strategy Decision Tree

Selecting the correct solubilization method depends entirely on your downstream application. Use the workflow below to identify the optimal thermodynamic or kinetic approach for your specific assay.

SolubilizationWorkflow A Trifluoromethyl Quinoline Solubility Issue B Determine Target Application A->B C In Vitro Assays (Aqueous Buffer) B->C D In Vivo Dosing (High Concentration) B->D E Analytical/NMR (Organic Phase) B->E F Micellar Solubilization (e.g., DDAO, Tween-20) C->F Prevents solvent shift G Cyclodextrin Complexation (e.g., HP-β-CD) D->G Biocompatible vehicle H Polar Aprotic Solvents (THF, Acetone, DMSO) E->H Max thermodynamic solubility

Decision tree for selecting a solubilization strategy based on application.

Validated Troubleshooting Protocols

Do not rely on trial and error. The following protocols are designed as self-validating systems to ensure reproducibility and accuracy.

Protocol A: Micellar Solubilization for In Vitro Assays

The Causality: Direct dilution of a DMSO stock into an aqueous buffer causes a "solvent shift." The local concentration of water at the droplet interface strips the DMSO away faster than the drug can disperse, causing immediate nucleation and precipitation. Pre-mixing the buffer with a surfactant creates a thermodynamic sink (micelles) that encapsulates the lipophilic –CF₃ group before nucleation occurs[1].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to create a 10 mM stock. Ensure complete dissolution via brief sonication.

  • Buffer Preparation: Prepare your aqueous assay buffer and add 0.1% to 0.5% (v/v) of a non-ionic surfactant. Expert Note: Amine-oxide surfactants like DDAO (dimethyldodecylamine-N-oxide) have been shown to provide the highest molar solubilization ratio for highly fluorinated quinolines[1].

  • Reverse Addition (Critical Step): Place the surfactant-buffer on a vortex mixer at medium-high speed. Slowly add the DMSO stock dropwise into the vortex . Never add the buffer to the DMSO.

  • Equilibration: Sonicate the mixture in a bath sonicator for 5 minutes at room temperature to ensure the drug has fully partitioned into the micellar cores.

  • Self-Validation Check: Measure the absorbance of the final solution at 600 nm. A reading

    
     indicates the presence of sub-visible aggregated particles. If observed, increase the surfactant concentration in 0.1% increments and repeat.
    
Protocol B: HP-β-CD Inclusion Complexation for In Vivo Dosing

The Causality: Hydroxypropyl-


-cyclodextrin (HP-

-CD) is a cyclic oligosaccharide with a hydrophilic exterior and a lipophilic cavity. It forms non-covalent inclusion complexes with hydrophobic drugs, masking the –CF₃ group from the aqueous environment while maintaining a biocompatible profile suitable for oral or parenteral delivery[2][3].

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare a 20% (w/v) HP-

    
    -CD solution in sterile saline or ultra-pure water.
    
  • Direct Addition: Add an excess amount of the solid trifluoromethyl quinoline directly to the cyclodextrin solution. Expert Note: Avoid using organic cosolvents (like ethanol) to pre-dissolve the drug, as the solvent molecules will compete with the drug for the cyclodextrin cavity, lowering complexation efficiency.

  • Thermodynamic Equilibration: Seal the vial and stir continuously at 37°C for 48 hours. Complexation is a dynamic equilibrium process and requires time to reach maximum saturation.

  • Filtration: Filter the suspension through a 0.45 µm hydrophilic PTFE syringe filter to remove all uncomplexed, undissolved solid drug.

  • Self-Validation Check: Dilute a small aliquot of the filtrate in 100% acetonitrile to break the complex, and quantify the exact concentration of the solubilized drug via HPLC against a standard curve. This guarantees you know the exact dose being administered.

Quantitative Data: Solvent & Surfactant Efficacy

When selecting a vehicle, it is crucial to match the polarity of the solvent to the specific electronic nature of the fluorinated compound. The table below summarizes relative solubilization capacities based on empirical data for fluorinated quinolines and pyridines[1][4].

Solvent / Surfactant SystemRelative Solubilization CapacityMechanistic Rationale
Tetrahydrofuran (THF) Highest (Organic)Provides the optimal polarity match and solvation energy for fluorinated aromatic rings[4].
Acetone / Acetonitrile High (Organic)Strong dipole-dipole interactions effectively solvate the polarized quinoline core[4].
DDAO (Amine-oxide micelle) Highest (Aqueous)Exhibits a superior micelle–water partition coefficient specifically for bis(trifluoromethyl) groups[1].
SDBS / SDS (Anionic micelle) Moderate (Aqueous)Electrostatic repulsion between anionic headgroups limits dense packing around the hydrophobic core[1].
Methanol / Ethanol Low (Organic/Protic)The protic, hydrogen-bonding nature of alcohols clashes with the highly hydrophobic, non-hydrogen-bonding –CF₃ moiety[4].

Frequently Asked Questions (FAQs)

Q: My compound crashes out immediately when I dilute my 10 mM DMSO stock into PBS. How do I fix this? A: You are experiencing a classic solvent-shift nucleation event. To prevent this, you must alter the thermodynamics of the receiving buffer. Do not dilute directly into bare PBS. Instead, pre-warm the PBS to 37°C and supplement it with a surfactant (e.g., 0.05% Tween-20 or DDAO) before introducing the DMSO stock. Always add the DMSO dropwise to a rapidly mixing buffer to prevent localized high concentrations of water from instantly crystallizing the drug.

Q: Can I just lower the pH to protonate the quinoline nitrogen and make a highly soluble salt? A: In most cases involving trifluoromethyl quinolines, no. While an unsubstituted quinoline has a pKa of approximately 4.9 (allowing for salt formation at pH 2-3), the –CF₃ group exerts a massive electron-withdrawing inductive effect. This pulls electron density away from the nitrogen, drastically lowering its basicity. Protonating a heavily fluorinated quinoline often requires an impractically low pH (e.g., pH < 1), which is entirely incompatible with biological assays.

Q: Are there specific surfactants that work best for bis(trifluoromethyl) compounds? A: Yes. Empirical studies demonstrate that the solubilization capacity heavily depends on the surfactant headgroup. For highly fluorinated quinolines, non-ionic amine-oxide surfactants like DDAO provide the highest molar solubilization ratio, significantly outperforming standard anionic (SDS) or cationic (DTAB) surfactants[1].

Q: Why did my HP-


-CD formulation fail to increase solubility? 
A:  The most common reason for cyclodextrin failure is a mismatch in cavity size or competitive inhibition. If your molecule is highly branched, it may physically not fit inside the 

-cyclodextrin cavity. Alternatively, if you used a cosolvent (like DMSO or Ethanol) to help dissolve the drug initially, those solvent molecules likely occupied the cyclodextrin cavities first, preventing the drug from entering[2][3]. Always add the solid drug directly to the aqueous cyclodextrin solution.

References

  • Title: Solubility of 3-{3,5-Bis(trifluoromethyl)phenyl}quinoline Using Micellar Solutions of Surfactants Source: researchgate.net URL: [Link]

  • Title: Solubility of 2-Chloro-3-(trifluoromethyl)pyridine and Correlation with the Polarity in Organic Solvents at 273–303 K Source: researchgate.net URL: [Link]

  • Title: Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? Source: carbohyde.com URL: [Link]

  • Title: Toward Successful Cyclodextrin Based Solubility-Enabling Formulations for Oral Delivery of Lipophilic Drugs: Solubility–Permeability Trade-Off, Biorelevant Dissolution, and the Unstirred Water Layer Source: acs.org URL: [Link]

Sources

Optimization

Technical Support Center: Knoevenagel Condensation of Unreactive Quinoline Aldehydes

Welcome to the Application Science Support Portal. As researchers and drug development professionals, you are likely utilizing the quinoline scaffold due to its privileged status in medicinal chemistry—exhibiting broad-s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Portal. As researchers and drug development professionals, you are likely utilizing the quinoline scaffold due to its privileged status in medicinal chemistry—exhibiting broad-spectrum biological activities from antimalarial to anticancer properties[1]. However, functionalizing this core via the Knoevenagel condensation often presents significant synthetic bottlenecks.

This guide is engineered to move beyond basic textbook procedures. Here, we dissect the causality behind reaction failures, provide field-proven troubleshooting strategies, and outline self-validating protocols to ensure your carbon-carbon bond-forming reactions succeed, even with highly deactivated or sterically hindered quinoline aldehydes.

Mechanistic Overview: Why Do Quinoline Aldehydes Fail?

The Knoevenagel condensation relies on two fundamental steps: the deprotonation of an active methylene compound to form a nucleophilic enolate, and the subsequent nucleophilic attack on a carbonyl carbon[2].

When working with quinoline aldehydes (e.g., 2-chloro-3-formylquinoline or 4-chloroquinoline-6-carbaldehyde), researchers frequently encounter stalled reactions. The causality stems from two main factors:

  • Electronic Deactivation: The quinoline ring is electron-withdrawing, but depending on the position of the aldehyde and other substituents (like alkoxy or amino groups), resonance effects can stabilize the carbonyl carbon, drastically reducing its electrophilicity.

  • Catalyst Poisoning/Coordination: The basic nitrogen atom inherent to the quinoline ring can coordinate with Lewis acid catalysts or protic solvents, altering the microenvironment and neutralizing the catalytic cycle.

To overcome this, we must shift our strategy from merely increasing base strength (which leads to self-condensation or polymerization[3]) to activating the electrophile or shifting the thermodynamic equilibrium .

Troubleshooting Workflow

TroubleshootingWorkflow A Unreactive Quinoline Aldehyde B Assess Reaction Barrier A->B C Steric Hindrance (e.g., ortho-substituted) B->C D Electronic Deactivation (Poor electrophilicity) B->D E Apply Lewis Acid (TiCl4 / Pyridine) C->E Drive attack F Iminium Activation (Piperidine / AcOH) D->F Increase electrophilicity G Equilibrium Stagnation? (Water accumulation) E->G F->G H Dean-Stark / Mol Sieves G->H Yes I Product Isolation G->I No H->I

Workflow for diagnosing and resolving Knoevenagel condensation failures with quinoline aldehydes.

Frequently Asked Questions & Troubleshooting Guides

Q: I am using standard piperidine in ethanol at room temperature, but my 2-chloroquinoline-3-carboxaldehyde is completely unreactive. Why? A: Piperidine alone acts as a base to generate the enolate from your active methylene, but it does nothing to activate your electronically deactivated quinoline carbonyl. The Fix: Add glacial acetic acid (equimolar to piperidine). The combination of piperidine and acetic acid fundamentally changes the mechanism. Instead of a simple base-catalyzed attack, the piperidine and aldehyde form a highly reactive bispiperidyl aminal or iminium intermediate[4]. This intermediate is vastly more electrophilic than the parent aldehyde, accelerating the reaction rate by up to 1000x[4].

Q: My reaction proceeds, but stalls at ~30% conversion. Adding more catalyst doesn't help. What is the thermodynamic barrier? A: The Knoevenagel condensation is an equilibrium process that produces water as a byproduct[3]. If water accumulates in the reaction mixture, the equilibrium shifts backward, stalling the reaction. The Fix: Transition from ethanol to a high-boiling azeotropic solvent like toluene and equip your flask with a Dean-Stark trap. Physically removing the water from the system forces the equilibrium toward the product via Le Chatelier's principle.

Q: Are there any solvent-free or "Green" alternatives for highly stubborn substrates? A: Yes. If traditional organocatalysis fails, consider using a Diazabicyclo[5.4.0]undec-7-ene (DBU)-Water complex or Amino Acid Ionic Liquids (AAILs). DBU reacts with water to form a Brønsted-type basic catalyst that drastically improves the nucleophilicity of the methylene compound without requiring harsh organic solvents[5]. Similarly, AAILs like [TBA][Leu] act as both solvent and catalyst, providing excellent phase-transfer properties that drive the condensation of sterically hindered aldehydes in under 30 minutes at room temperature[6].

Quantitative Catalyst Efficacy Comparison

When optimizing your workflow, refer to this benchmark data comparing catalyst systems for unreactive quinoline aldehydes (e.g., reacting with malononitrile or diethyl malonate).

Catalyst SystemSolventConditionsAvg. Yield (%)Mechanistic Advantage
Piperidine EthanolRT, 24h20 - 30%Generates enolate, but fails to activate the deactivated quinoline carbonyl.
Piperidine / Glacial AcOH TolueneReflux, 4h85 - 95%Forms highly electrophilic iminium intermediate; allows azeotropic water removal[4].
DBU / H₂O Complex WaterRT, 2h88 - 92%Brønsted base enhancement drastically increases methylene nucleophilicity[5].
[TBA][Leu] (AAIL) WaterRT, 0.5h~90%Ionic stabilization and phase-transfer properties; highly recyclable[6].
Pyridine (Doebner Mod.) PyridineReflux, 12h70 - 80%Induces concerted decarboxylation and elimination (useful for malonic acid)[7].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your synthesis, use the following Piperidine/Acetic Acid Iminium-Activated Protocol . This method is designed as a self-validating system—meaning each step contains a physical or analytical checkpoint to confirm success before proceeding.

Reagents Required:
  • Quinoline aldehyde (1.0 equiv, e.g., 10 mmol)

  • Active methylene compound (1.1 equiv, e.g., 11 mmol)

  • Piperidine (0.2 equiv, 2 mmol)

  • Glacial Acetic Acid (0.2 equiv, 2 mmol)

  • Anhydrous Toluene (50 mL)

Step-by-Step Methodology:

Step 1: Substrate Dissolution & Baseline Validation

  • Action: In a 100 mL round-bottom flask, dissolve the quinoline aldehyde and active methylene compound in 50 mL of anhydrous toluene.

  • Validation Check: Ensure complete dissolution. Spot the mixture on a TLC plate (UV 254 nm) to establish a baseline Rf for the starting aldehyde.

Step 2: Catalyst Initiation

  • Action: Add piperidine followed immediately by glacial acetic acid.

  • Causality: The sequential addition forms piperidinium acetate in situ, establishing the buffer required for iminium formation and subsequent proton transfer steps[4].

  • Validation Check: A slight color change (often shifting to a deeper yellow/orange) indicates the formation of the charge-transfer complex or iminium intermediate[3].

Step 3: Azeotropic Dehydration

  • Action: Attach a Dean-Stark trap filled with toluene, surmounted by a reflux condenser. Heat the reaction to a vigorous reflux (approx. 110°C).

  • Validation Check (Critical): Monitor the Dean-Stark trap. For a 10 mmol scale, you must observe the collection of approximately 0.18 mL of water at the bottom of the trap. If water does not collect, the dehydration step has failed, and the reaction is stalled.

Step 4: Reaction Monitoring

  • Action: After 2 hours of reflux, perform a TLC check against the baseline established in Step 1.

  • Validation Check: The UV-active spot corresponding to the starting aldehyde should be completely consumed, replaced by a new, highly conjugated product spot (typically lower Rf and intensely UV-active).

Step 5: Quenching and Crystallization

  • Action: Cool the mixture to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (2 x 25 mL) to remove the acetic acid, followed by brine (25 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation Check: Recrystallize the crude residue from hot ethanol. The formation of distinct, sharp crystals validates the purity of the α,β-unsaturated quinoline product, leaving unreacted methylene impurities in the mother liquor.

References

  • Biblioteka Nauki - Efficient method for Knoevenagel condensation in aqueous solution of amino acid ionic liquids (AAILs). Available at: [Link]

  • Reddit / Organic Chemistry - Knoevenagel condensation with acetic acid mechanism. Available at: [Link]

  • Organic Chemistry Portal - Knoevenagel Condensation Doebner Modification. Available at:[Link]

  • Asian Journal of Chemistry - Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Available at:[Link]

  • Wikipedia - Knoevenagel condensation. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Temperature Optimization in Trifluoromethyl Quinoline Functionalization

Welcome to the Technical Support Center for trifluoromethyl ( ) quinoline synthesis and functionalization. Temperature is the master kinetic and thermodynamic variable in these reactions.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for trifluoromethyl (


) quinoline synthesis and functionalization. Temperature is the master kinetic and thermodynamic variable in these reactions. Whether you are performing de novo cyclization to build the quinoline core or executing late-stage C-H functionalization, improper thermal control is the primary cause of poor regioselectivity, incomplete conversion, and intermediate degradation.

This guide provides field-proven troubleshooting, self-validating protocols, and mechanistic causality to ensure your syntheses succeed.

Section 1: De Novo Synthesis via Cyclization

Constructing the quinoline ring with pre-installed


 groups often requires overcoming significant activation energy barriers.
FAQ 1: Why is my yield of 2,4-bis(trifluoromethyl)quinoline below 10% when using Eaton's reagent?

Causality: The Combes-type cyclization of arylamines with fluoroalkylated diketones in Eaton's reagent involves three steps: nucleophilic addition, acid-catalyzed ring closure, and dehydration. The ring closure is highly endothermic and kinetically demanding. If the reaction is run at standard reflux temperatures (80–100 °C), the tautomerism and subsequent cyclization stall, trapping the reaction at the enamine intermediate[1]. Solution: The internal reaction temperature must be strictly maintained at 150 °C .

Table 1: Effect of Temperature on Eaton's Reagent Cyclization Yield[1]
Temperature (°C)Time (h)Equivalents of

-Diketone
Isolated Yield (%)Observation
80 °C53.05%Reaction stalls at intermediate phase.
100 °C53.046%Incomplete cyclization.
150 °C53.082%Optimal thermodynamic conversion.
Protocol 1: Self-Validating Synthesis of 2,4-bis(trifluoromethyl)quinoline

Validation Checkpoint: The reaction mixture must transition from a heterogeneous suspension to a homogenous dark solution only when the 150 °C threshold is crossed.

  • Preparation: In a dry flask, combine the arylamine (1.0 mmol) and hexafluoroacetylacetone (3.0 mmol).

  • Catalyst Addition: Carefully add 3.0 mL of Eaton's reagent (phosphorus pentoxide in methanesulfonic acid).

  • Thermal Activation: Heat the mixture to exactly 150 °C. Do not ramp the temperature slowly; plunge into a pre-heated oil bath to rapidly bypass low-temperature side reactions.

  • Monitoring: Stir for 5 hours. TLC (Hexane/EtOAc) should show complete consumption of the arylamine.

  • Quenching: Cool to room temperature and slowly pour over crushed ice. Neutralize with saturated

    
     to precipitate the product.
    
FAQ 2: My Gould-Jacobs thermal cyclization is stalling. What temperature parameters are failing?

Causality: The Gould-Jacobs reaction requires the intramolecular cyclization of an anilidomethylenemalonate intermediate. This step requires extreme heat to drive the elimination of ethanol and force the ring closure. Solution: Standard solvents will boil off before the activation energy is reached. You must use a high-boiling solvent like Dowtherm A and heat to 250–255 °C [2]. If your heating mantle maxes out at 200 °C, the reaction will quantitatively fail.

Section 2: Late-Stage C-H Functionalization

Directly appending a


 group to an existing quinoline ring requires precise thermal control to manage highly reactive radical or electrophilic intermediates.
FAQ 3: Why does my 3-position selective trifluoromethylation yield degradation products instead of the desired quinoline?

Causality: 3-position functionalization is achieved via nucleophilic activation (hydrosilylation) followed by electrophilic


 addition using Togni reagent. The addition of the Togni reagent to the N-silyl enamine intermediate is highly exothermic. If the reagent is added at room temperature without cooling, the localized heat spike causes the sensitive enamine intermediate to decompose before oxidation can occur[3].
Solution:  The reaction must be cooled to 0 °C  prior to the addition of the 

source, then allowed to slowly warm to 25 °C.

G Start Quinoline Substrate Step1 Hydrosilylation (Silane, B(C6F5)3, 25-50°C) Start->Step1 Int1 N-Silyl Enamine Intermediate Step1->Int1 Step2 Electrophilic CF3 Addition (Togni Reagent, 0°C to 25°C) Int1->Step2 Int2 CF3-Dihydroquinoline Step2->Int2 Step3 Oxidation (DDQ, 25°C) Int2->Step3 Product 3-(Trifluoromethyl)quinoline Step3->Product

Mechanistic workflow of 3-position selective C-H trifluoromethylation of quinolines.
Table 2: Temperature & Solvent Optimization for 3-Position Trifluoromethylation[3]
SolventHydrosilylation Temp (

)

Addition Temp (

)
Yield (%)Note
Toluene110 °C0 °C to 25 °C< 50%High

causes silane degradation.

25 °C0 °C to 25 °C59%Moderate conversion.
1,2-DCE25 °C25 °C (No cooling)68%Exothermic degradation observed.
1,2-DCE 25 °C 0 °C to 25 °C 76% Optimal thermal control.
Protocol 2: Self-Validating 3-Position-Selective C–H Trifluoromethylation

Validation Checkpoint: The reaction must turn deep yellow/orange upon addition of DDQ, indicating successful oxidation of the dihydroquinoline intermediate.

  • Hydrosilylation: Dissolve quinoline (2.5 equiv) and tris(pentafluorophenyl)borane (10 mol %) in anhydrous 1,2-DCE. Add methylphenylsilane (2.0 equiv) and stir at 25 °C for 5 hours.

  • Thermal Quenching: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 0 °C.

  • Electrophilic Addition: Slowly add Togni reagent I (1.0 equiv) dropwise. Stir at 0 °C for 15 minutes, then remove the ice bath and stir at 25 °C for 16 hours.

  • Oxidation: Add DDQ (2.0 equiv) to the mixture at 25 °C to re-aromatize the ring. Stir until complete conversion is observed via

    
     NMR or TLC.
    
FAQ 4: Can I achieve 2-position selective C-H trifluoromethylation without harsh heating?

Causality: Yes. While traditional cross-coupling requires elevated temperatures, 2-position selective direct C-H trifluoromethylation can be achieved at room temperature by leveraging radical pathways. By utilizing specific radical initiators or photoredox catalysis, the


 radical is generated under mild conditions, preserving oxidation-sensitive functional groups and complex drug scaffolds[4].

Section 3: Troubleshooting Logic Tree

Use the following diagnostic tree to rapidly identify temperature-related failures in your specific functionalization workflow.

G Issue Low Yield in CF3-Quinoline Synthesis CheckMethod Identify Synthesis Method Issue->CheckMethod Method1 De Novo Cyclization (e.g., Gould-Jacobs / Eaton's) CheckMethod->Method1 Method2 Late-Stage C-H Functionalization CheckMethod->Method2 TempLow1 Is Temp < 150-250°C? Method1->TempLow1 TempHigh2 Is Exothermic CF3 Addition Uncooled? Method2->TempHigh2 Fix1 Increase Temp to Overcome Activation Barrier TempLow1->Fix1 Yes Fix2 Cool to 0°C to Prevent Intermediate Decomposition TempHigh2->Fix2 Yes

Troubleshooting logic tree for temperature-dependent failures in CF3-quinoline synthesis.

References

  • Concise synthesis of 2,4-bis(fluoroalkyl)quinoline derivatives from arylamines Tetrahedron / SIOC URL:[Link]

  • 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation Organic Letters - ACS Publications URL: [Link]

  • 2-Position-Selective C–H Perfluoroalkylation of Quinoline Derivatives Organic Letters - ACS Publications URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Formylation of 2-(Trifluoromethyl)quinoline

Welcome to the Technical Support Center. The functionalization of electron-deficient heterocycles, particularly the formylation of 2-(trifluoromethyl)quinoline, presents unique synthetic challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The functionalization of electron-deficient heterocycles, particularly the formylation of 2-(trifluoromethyl)quinoline, presents unique synthetic challenges. The strong electron-withdrawing nature of the trifluoromethyl (–CF₃) group severely lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the quinoline ring, making it highly susceptible to side reactions such as nucleophilic addition, defluorination, and polymerization.

This guide is designed for researchers and drug development professionals to troubleshoot, optimize, and validate their formylation workflows.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does the addition of n-BuLi to 2-(trifluoromethyl)quinoline result in a black tar and complex mixtures instead of the lithiated intermediate?

A: The failure of n-butyllithium (n-BuLi) is a direct consequence of the substrate's electronic landscape. The –CF₃ group withdraws electron density via strong inductive effects, activating the quinoline ring toward nucleophilic attack. When a highly nucleophilic base like n-BuLi is introduced, it preferentially attacks the C4 or C8 positions (a Chichibabin-type addition) rather than acting as a base for Directed ortho-Metalation (DoM) [1]. Furthermore, n-BuLi can directly attack the –CF₃ group, leading to defluorination and the generation of highly reactive, unstable intermediates that rapidly oligomerize into "black tar" [5]. Solution: You must decouple basicity from nucleophilicity by switching to sterically hindered, non-nucleophilic bases such as Lithium 2,2,6,6-tetramethylpiperidide (LTMP) [3].

Q2: I switched to LDA/LTMP, but I am still observing significant defluorination and low yields of the formylated product. What is going wrong?

A: Even with non-nucleophilic bases, the resulting lithiated 2-(trifluoromethyl)quinoline intermediate is thermodynamically unstable. If the internal reaction temperature rises above -78 °C, the intermediate undergoes rapid α-elimination of lithium fluoride (LiF). This generates a highly reactive aryne or carbene-like species that self-condenses. Solution: Strict cryogenic control is non-negotiable. The internal temperature must be maintained between -90 °C and -85 °C during both the metalation and the electrophilic quench phases. Additionally, LTMP is preferred over LDA because its higher kinetic basicity allows for faster deprotonation at these extreme cryogenic temperatures, minimizing the lifespan of the unstable lithiated species before the DMF quench.

Q3: I need to formylate at a specific position, but I am getting a mixture of regioisomers. How can I control regioselectivity?

A: Unsubstituted 2-(trifluoromethyl)quinoline typically lithiates at C3 due to the inductive proximity of the –CF₃ group. However, if you require functionalization at other positions (e.g., C4) or if the C3-lithiated species is too unstable, you should pivot away from lithium chemistry. Solution: Employ Knochel’s bases, such as TMPZnCl·LiCl. This reagent operates under thermodynamic control at much higher temperatures (0 °C to 25 °C) and forms a highly stable organozinc intermediate that does not undergo LiF elimination [2]. The zincated species can then be formylated using a palladium-catalyzed cross-coupling approach or by direct reaction with strong formylating agents.

Q4: Are there alternative metal-free or cross-coupling strategies to synthesize formyl-2-(trifluoromethyl)quinolines?

A: Yes. If DoM proves too problematic for your specific substrate, a cross-coupling strategy is highly reliable. Starting from a pre-halogenated scaffold (e.g., 4-bromo-2-(trifluoromethyl)quinoline), you can perform a Palladium-catalyzed formylation. This utilizes carbon monoxide (or a safe solid surrogate like Mo(CO)₆) and a hydride source (e.g., sodium formate or silanes) to yield the aldehyde without ever generating a reactive carbanion[4].

Part 2: Quantitative Data & Reagent Selection

To assist in experimental design, the following table summarizes the causality between base selection, operating conditions, and the resulting chemical pathways.

Base / ReagentNucleophilicityOptimal Temp.Primary Side ReactionFormylation Yield (Typical)Mechanism of Action
n-BuLi Very High-78 °CChichibabin addition (C4/C8), Defluorination< 5%Nucleophilic attack dominates over deprotonation.
LDA Low-78 °CLiF elimination (Aryne formation)20 - 40%Slow deprotonation allows thermal degradation of the intermediate.
LTMP Very Low-90 °CDimerization (if quench is delayed)65 - 80%Fast kinetic deprotonation; steric bulk prevents ring addition.
TMPZnCl·LiCl None25 °CUnreacted starting material (if kinetically slow)75 - 90%Forms stable organozinc species; prevents defluorination.

Part 3: Mechanistic & Workflow Visualizations

Pathway SM 2-(Trifluoromethyl)quinoline nBuLi n-BuLi (Nucleophilic Base) SM->nBuLi Reagent choice LTMP LTMP (Non-Nucleophilic Base) SM->LTMP Reagent choice Side1 Chichibabin Addition (C4/C8 Attack) nBuLi->Side1 Fast kinetics Side2 Defluorination (LiF Elimination) nBuLi->Side2 Temp > -78°C Intermediate C3-Lithiated Intermediate (Stable only < -85°C) LTMP->Intermediate -90°C Intermediate->Side2 Thermal degradation Product 3-Formyl-2-(trifluoromethyl)quinoline Intermediate->Product + DMF quench

Mechanistic pathways: Lithiation vs. side reactions based on base selection.

Workflow Step1 1. Preparation Dry THF, Argon Atmosphere, Internal Temp Probe Step2 2. Base Generation Prepare LTMP from TMP and n-BuLi at 0°C Step1->Step2 Step3 3. Cryogenic Cooling Cool Substrate to -90°C (Liquid N2/EtOH bath) Step2->Step3 Step4 Step4 Step3->Step4 Step5 Step5 Step4->Step5 Step6 6. Electrophilic Quench Rapid addition of excess dry DMF Step5->Step6 Step7 7. Workup Acidic quench (NH4Cl/HCl) at -90°C, Extract Step6->Step7

Self-validating experimental workflow for cryogenic DoM formylation.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Cryogenic Formylation via LTMP (Kinetic Control)

This protocol utilizes internal temperature monitoring and an in-process validation step to ensure the unstable lithiated intermediate is successfully captured.

Reagents & Equipment:

  • 2-(Trifluoromethyl)quinoline (1.0 equiv, 10 mmol)

  • 2,2,6,6-Tetramethylpiperidine (TMP) (1.2 equiv, 12 mmol)

  • n-BuLi (1.6 M in hexanes, 1.15 equiv, 11.5 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (3.0 equiv, 30 mmol)

  • Anhydrous THF (50 mL)

  • Liquid Nitrogen / Ethanol cooling bath; Internal thermocouple probe.

Step-by-Step Methodology:

  • Base Preparation: In a flame-dried Schlenk flask under argon, dissolve TMP in 20 mL of anhydrous THF. Cool to 0 °C. Add n-BuLi dropwise. Stir for 30 minutes at 0 °C to generate LTMP.

  • Substrate Cooling: In a separate flame-dried flask equipped with an internal thermocouple, dissolve 2-(trifluoromethyl)quinoline in 30 mL of anhydrous THF. Submerge the flask in a Liquid N₂/Ethanol bath and cool the internal temperature to exactly -90 °C.

  • Metalation: Add the LTMP solution dropwise down the side of the flask over 20 minutes. Critical Causality: The addition rate must be strictly controlled so the internal temperature never exceeds -85 °C. Exceeding this temperature triggers LiF elimination. Stir for 15 minutes at -90 °C.

  • Self-Validation Step: Withdraw a 0.1 mL aliquot using a pre-cooled syringe and immediately quench it into a vial containing 0.5 mL of MeOD. Run a rapid ¹H/¹⁹F NMR. You should observe >95% deuterium incorporation at the C3 position. If significant unreacted starting material remains, extend the metalation time by 10 minutes.

  • Electrophilic Quench: Add anhydrous DMF rapidly in one portion. The large excess (3.0 equiv) ensures immediate trapping of the carbanion, preventing dimerization.

  • Workup: Allow the reaction to stir for 10 minutes at -90 °C, then quench by adding a cold solution of saturated aqueous NH₄Cl (10 mL) directly into the cryogenic mixture. Allow the mixture to warm to room temperature, extract with EtOAc (3 x 20 mL), wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol 2: Mild Zincation via TMPZnCl·LiCl (Thermodynamic Control)

Use this protocol if cryogenic conditions fail or if the substrate contains highly sensitive functional groups.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-(trifluoromethyl)quinoline (10 mmol) in anhydrous THF (20 mL) under argon at 25 °C.

  • Zincation: Add TMPZnCl·LiCl (1.2 M in THF, 1.2 equiv) dropwise. Stir at 25 °C for 2 hours. Causality: The zincated intermediate is highly stable at room temperature, completely eliminating the risk of defluorination or aryne formation.

  • Validation: Quench a 0.1 mL aliquot with iodine (I₂) in THF. GC-MS should confirm the formation of the iodinated product, indicating successful zincation.

  • Formylation: Because organozinc reagents are less nucleophilic than organolithiums, direct reaction with DMF is sluggish. Instead, add a formylating electrophile such as N-formylsaccharin or perform a Pd-catalyzed cross-coupling using a formyl surrogate.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with dichloromethane, and purify.

References

  • Quinoline Functionalization by Deprotonative Metalation.ResearchGate.
  • Preparation of Functionalized Aromatics, Pyridines and Related Heteroaromatics Using Sterically Hindered Metal Amide Base.Ludwig-Maximilians-Universität München.
  • Directed ortho-Metalation–Nucleophilic Acyl Substitution Strategies in Deep Eutectic Solvents: The Organolithium Base Dictates the Chemoselectivity.ResearchGate.
  • Palladium(II)-Catalyzed Nondirected C(sp2)–H Alkoxycarbonylation of Arenes.National Institutes of Health (NIH).
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.National Institutes of Health (NIH).
Troubleshooting

Stability of 2-(Trifluoromethyl)quinoline-5-carbaldehyde in acidic media

Answering the user's request.## Technical Support Center: Stability of 2-(Trifluoromethyl)quinoline-5-carbaldehyde Welcome to the dedicated technical support guide for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.## Technical Support Center: Stability of 2-(Trifluoromethyl)quinoline-5-carbaldehyde

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-(Trifluoromethyl)quinoline-5-carbaldehyde. This document addresses critical questions regarding the stability of this compound, particularly in acidic media, providing in-depth troubleshooting advice and validated protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling and behavior of 2-(Trifluoromethyl)quinoline-5-carbaldehyde under typical laboratory conditions.

Q1: What are the primary factors influencing the stability of 2-(Trifluoromethyl)quinoline-5-carbaldehyde in acidic media?

A1: The stability of this compound is primarily governed by a combination of pH, temperature, exposure to light, and the presence of nucleophiles. Quinoline derivatives can be susceptible to degradation in both acidic and basic conditions.[1] The aldehyde functional group itself can be prone to oxidation and polymerization, processes that can be accelerated by harsh environmental factors like high temperatures and UV light.[2]

Q2: How do the trifluoromethyl (CF3) and aldehyde groups affect the quinoline core's reactivity in acid?

A2: Both the 2-CF3 and 5-carbaldehyde groups are strongly electron-withdrawing. This has two major consequences:

  • Increased Aldehyde Stability: Generally, electron-withdrawing groups increase the stability of aromatic aldehydes by reducing the electron density of the benzene ring, making them less susceptible to oxidation compared to aldehydes with electron-donating groups.[2]

  • Decreased Basicity of Quinoline Nitrogen: The CF3 group, particularly at the 2-position, significantly reduces the basicity of the quinoline nitrogen. This means a stronger acidic environment is required for protonation compared to unsubstituted quinoline. However, protonation is still a critical event that will occur in sufficiently acidic media.

Q3: Is the protonation of the quinoline nitrogen a benefit or a concern?

A3: It is both. In acidic conditions, the quinoline nitrogen can become protonated, forming a cationic salt. This typically increases the compound's solubility in aqueous and polar protic solvents, which can be advantageous for reaction homogeneity.[3] However, this protonation also alters the electronic properties of the entire molecule, which could potentially influence the reactivity of the aldehyde group or make the ring system more susceptible to certain nucleophilic attacks.

Q4: What are the most likely degradation pathways for this compound in an acidic environment?

A4: Based on the functional groups present, the two most probable degradation pathways are:

  • Acid-Catalyzed Polymerization: Aldehydes can undergo self-condensation or polymerization, especially under harsh acidic conditions and elevated temperatures. This often results in the formation of dark, tarry byproducts.[4]

  • Oxidation: While the electron-withdrawing groups offer some protection, the aldehyde can still be oxidized to the corresponding carboxylic acid, 2-(trifluoromethyl)quinoline-5-carboxylic acid, especially in the presence of oxidizing agents or dissolved oxygen over long reaction times.[2]

Q5: What are the optimal storage conditions for solutions of 2-(Trifluoromethyl)quinoline-5-carbaldehyde?

A5: To maintain compound integrity, solutions should be freshly prepared for sensitive experiments.[1] If storage is necessary, it is crucial to protect solutions from light to prevent photodegradation.[1] Storing solutions at reduced temperatures (e.g., refrigerated or frozen) in tightly sealed containers can slow down chemical degradation.[1] For long-term storage or highly sensitive applications, consider using an inert atmosphere (e.g., nitrogen or argon).[5]

Troubleshooting Guide: Common Experimental Issues

This guide provides a systematic approach to resolving common problems encountered when using 2-(Trifluoromethyl)quinoline-5-carbaldehyde in acidic media.

Issue 1: Reaction Mixture Turns Dark Brown or Black (Tar Formation)
  • Probable Cause: This is a classic sign of polymerization or extensive degradation of the aldehyde.[4] Classical quinoline synthesis methods that use harsh acids are notorious for tar formation.[4]

  • Causality: Concentrated acids and high temperatures can catalyze the self-condensation of the aldehyde, leading to insoluble, high-molecular-weight polymers.

  • Solutions:

    • Temperature Control: Maintain strict temperature control. If the reaction is exothermic, use an ice bath and add reagents slowly.

    • Acid Concentration: Evaluate if a less concentrated acid or a milder acidic catalyst (e.g., trifluoromethanesulfonic acid in catalytic amounts) can be used.[6]

    • Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to prevent subsequent degradation of the product.

Issue 2: Low Yield or Incomplete Conversion
  • Probable Cause: The reaction conditions may be either too harsh, leading to degradation, or too mild, resulting in poor reactivity. The purity of the starting materials is also a critical factor.[5]

  • Causality: The electron-withdrawing nature of the CF3 group can deactivate the quinoline ring system, sometimes requiring more forcing conditions for certain transformations. This creates a narrow experimental window between reaction and degradation.

  • Solutions:

    • Systematic Optimization: Methodically screen reaction parameters such as temperature, reaction time, and catalyst loading.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (N2 or Ar) to prevent oxidation, especially if the reaction is run at elevated temperatures or for an extended period.[5]

    • Verify Starting Material Purity: Ensure the 2-(Trifluoromethyl)quinoline-5-carbaldehyde and all other reagents are pure, as impurities can inhibit catalysts or cause side reactions.[5]

Issue 3: Compound Fails to Dissolve or Precipitates During Reaction
  • Probable Cause: Poor solubility of either the neutral starting material or its protonated salt form in the chosen solvent system.

  • Causality: While protonation generally enhances aqueous solubility, the resulting salt may still have limited solubility.[3] The neutral form is typically more soluble in non-polar organic solvents.[3]

  • Solutions:

    • Adjust pH: Carefully adjusting the pH can dramatically alter solubility.[3]

    • Utilize a Co-Solvent System: A mixture of solvents can modulate the overall polarity. For reactions in aqueous acid, adding a miscible organic co-solvent like DMSO, ethanol, or toluene is often effective.[3]

    • Increase Temperature: Solubility often increases with temperature, though this must be balanced against the risk of thermal degradation.[1]

cluster_troubleshooting Troubleshooting Workflow start Problem Observed q1 Color Change / Tar? start->q1 q2 Low Yield? q1->q2 No sol1 Control Temp Reduce Acid Conc. q1->sol1 Yes q3 Solubility Issue? q2->q3 No sol2 Optimize Conditions Use Inert Gas q2->sol2 Yes sol3 Use Co-Solvent Adjust pH q3->sol3 Yes end_node Resolution q3->end_node No sol1->end_node sol2->end_node sol3->end_node

Fig. 1: A workflow for troubleshooting common experimental issues.

Key Chemical Properties and Stability Considerations

The table below summarizes critical data relevant to the stability and handling of 2-(Trifluoromethyl)quinoline-5-carbaldehyde, derived from its structural features and data on analogous compounds.

PropertyValue / ObservationRationale & Implication for StabilityReference
Molecular Formula C₁₁H₆F₃NO--
Appearance SolidHandling as a solid is generally straightforward.-
pKa (Predicted) ~2.5 - 3.5The CF3 group lowers the pKa relative to quinoline (~4.9). The compound is a weak base, requiring moderately acidic conditions for full protonation.[7]
Solubility Sparingly soluble in water; soluble in many organic solvents.Protonation in acid increases solubility in polar solvents like water and alcohols.[3][8]
Thermal Stability Stable at ambient temperature; risk of degradation at elevated temperatures.High temperatures can promote polymerization and other degradation pathways.[1][2]
Photostability Potentially photosensitive.Quinoline compounds are often susceptible to photodegradation, leading to discoloration and loss of potency.[1]
Acid Stability Moderate; susceptible to degradation under harsh acidic conditions (e.g., high temp, conc. acid).Risk of acid-catalyzed polymerization or other side reactions.[1][4]
Oxidative Stability Moderate; aldehyde group is an oxidation site.The electron-withdrawing CF3 group provides some protection, but oxidation to carboxylic acid remains a potential side reaction.[2]

Visualizing Key Chemical Processes

Fig. 2: Equilibrium between the neutral and protonated forms.

Experimental Protocol: Forced Degradation Study

This protocol provides a validated method to assess the stability of 2-(Trifluoromethyl)quinoline-5-carbaldehyde under specific acidic stress conditions. A stability-indicating HPLC method is essential for this analysis.[1]

Objective: To quantify the rate of degradation in a defined acidic medium over time.

Materials:

  • 2-(Trifluoromethyl)quinoline-5-carbaldehyde

  • Acetonitrile (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH) for neutralization

  • HPLC system with a suitable C18 column

Procedure:

  • Stock Solution Preparation: Accurately prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Stress Sample Preparation:

    • In a clean vial, mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. This creates the "stressed sample."

    • Prepare a control sample by mixing 1 mL of the stock solution with 1 mL of purified water.

  • Incubation: Place the stressed and control sample vials in a temperature-controlled environment (e.g., a water bath or oven) set to 60°C.[1]

  • Time-Point Sampling: Withdraw aliquots (e.g., 100 µL) from both the stressed and control samples at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Quenching: Immediately after withdrawal, neutralize each aliquot by adding an equivalent volume of 0.1 M NaOH to stop the acid-catalyzed degradation.

  • HPLC Analysis:

    • Dilute the neutralized samples to an appropriate concentration for HPLC analysis.

    • Inject the samples onto the HPLC system.

    • Analyze the chromatograms to determine the peak area of the parent compound.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the t=0 sample. Plot the percentage remaining versus time to determine the degradation kinetics.

References

  • BenchChem. (n.d.). Navigating Harsh Conditions in Quinoline Synthesis: A Technical Support Center.
  • BenchChem Technical Support Team. (2025, December). Technical Support Center: Troubleshooting Low Yield in Quinoline Ring Formation. Benchchem.
  • BenchChem. (n.d.). Overcoming poor solubility of quinoline derivatives in reactions.
  • Nycz, J. E., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2053. MDPI.
  • BenchChem Technical Support Team. (2025, December). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. Benchchem.
  • Allan Chemical Corporation. (2025, October 23). Study: Impact of Aromatic Aldehydes on Fragrance Stability.
  • Magda, F. et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 13(1), 3139-3176.
  • BenchChem. (n.d.). Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide.
  • Prakash, G. K. S., & Mathew, T. (2017). Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. Molecules, 22(2), 233. MDPI.

Sources

Reference Data & Comparative Studies

Validation

A Predictive Guide to the ¹H NMR Spectral Interpretation of 2-(Trifluoromethyl)quinoline-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for Precise Structural Elucidation Quinoline scaffolds are privileged structures in medicinal chemistry, forming the backbone o...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Precise Structural Elucidation

Quinoline scaffolds are privileged structures in medicinal chemistry, forming the backbone of numerous therapeutic agents. The precise placement and nature of substituents on the quinoline ring system are critical determinants of a molecule's biological activity, pharmacokinetic properties, and safety profile. Among the vast arsenal of analytical techniques, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as an unparalleled tool for the unambiguous structural characterization of these complex heterocyclic systems.

Pillar 1: Foundational Principles of Quinoline ¹H NMR

The ¹H NMR spectrum of a substituted quinoline is governed by the intricate interplay of the inherent electronic structure of the bicyclic system and the perturbations introduced by its substituents.

The Unsubstituted Quinoline Ring: A Baseline

The quinoline ring system consists of a benzene ring fused to a pyridine ring. Protons on this scaffold typically resonate in the aromatic region (δ 7.0-9.0 ppm).[1] The nitrogen atom in the pyridine ring acts as an electron-withdrawing group, which significantly deshields adjacent protons. This effect is most pronounced for:

  • H-2: Located alpha to the nitrogen, it is the most downfield proton in unsubstituted quinoline.

  • H-8: Experiences a through-space deshielding effect from the nitrogen's lone pair of electrons, known as the peri effect, shifting it downfield.[2]

The Influence of Substituents: Electron-Withdrawing Groups (EWGs)

Both the trifluoromethyl (-CF₃) group and the carbaldehyde (-CHO) group are powerful EWGs. Their presence dramatically alters the electron density of the quinoline ring, leading to predictable changes in the chemical shifts of the ring protons.

  • Trifluoromethyl Group (-CF₃): This group is a very strong electron-withdrawing substituent due to the high electronegativity of the fluorine atoms. It withdraws electron density primarily through an inductive effect (σ-withdrawal).[3] When placed on an aromatic ring, it strongly deshields nearby protons, causing their signals to shift significantly downfield (to higher δ values).[4]

  • Carbaldehyde Group (-CHO): The aldehyde group withdraws electron density through both inductive and resonance effects (π-withdrawal). The proton of the aldehyde group itself gives a highly characteristic singlet far downfield, typically between δ 9.0 and 10.5 ppm.[5] This group also deshields the protons on the ring to which it is attached.

The logical workflow for interpreting such a spectrum involves a step-by-step analysis of these contributing factors.

G cluster_0 Fundamental Analysis cluster_1 Predictive Interpretation cluster_2 Validation & Comparison A Baseline Spectrum (Unsubstituted Quinoline) B Identify Substituents (-CF3 at C2, -CHO at C5) A->B C Determine Electronic Effects (Both are strong EWGs) B->C D Predict Effect on Pyridine Ring (C2-CF3 deshields H3, H4) C->D E Predict Effect on Benzene Ring (C5-CHO deshields H6, H8) C->E F Predict Aldehyde Proton Signal (Singlet, δ 9-10.5 ppm) C->F G Synthesize Data: Predicted Full Spectrum D->G E->G F->G H Compare with Analogues: - Quinoline-5-carbaldehyde - 2-(CF3)-Quinoline G->H I Final Assignment of Chemical Shifts & Couplings H->I G H8 H8 H7 H7 H8->H7 J ≈ 8.2 Hz H7->H8 H6 H6 H7->H6 J ≈ 7.2 Hz H6->H7 H4 H4 H3 H3 H4->H3 J ≈ 8.7 Hz H3->H4

Caption: Predicted proton coupling network.

Experimental Protocol: Acquiring High-Quality NMR Data

To validate this predictive model, the following experimental protocol is recommended. Trustworthiness in spectral data begins with meticulous sample preparation and data acquisition.

1. Sample Preparation

  • Weigh approximately 5-10 mg of 2-(Trifluoromethyl)quinoline-5-carbaldehyde into a clean, dry vial.

  • Add 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), which is a common choice for this type of compound. [5]* Ensure the sample is fully dissolved. If solubility is an issue, Deuterated Dimethyl Sulfoxide (DMSO-d₆) can be used as an alternative, though it will shift the absolute peak positions.

  • Filter the solution through a small plug of glass wool into a 5 mm NMR tube.

  • Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if quantitative analysis or precise referencing to 0.00 ppm is required.

2. NMR Spectrometer Setup & Data Acquisition

  • Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.

  • Shimming: Perform automated or manual shimming to ensure high magnetic field homogeneity, which is critical for sharp peaks and resolving fine coupling patterns.

  • ¹H Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').

    • Spectral Width: ~16 ppm, centered around 6-7 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of protons, especially the aldehyde proton.

    • Number of Scans: 16 to 64 scans, depending on sample concentration, to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum carefully to obtain a flat baseline.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) to its known value.

    • Integrate all signals to confirm the relative proton counts.

Conclusion

The ¹H NMR spectrum of 2-(Trifluoromethyl)quinoline-5-carbaldehyde is predicted to be complex, with all aromatic protons significantly deshielded and shifted downfield due to the powerful combined electron-withdrawing effects of the C-2 trifluoromethyl and C-5 carbaldehyde groups. The most downfield signals are expected to be the aldehyde proton itself, followed by the H-4, H-8, and H-6 protons, which experience the strongest deshielding from their respective neighboring substituents. This predictive guide, grounded in fundamental NMR principles and comparative analysis of related structures, provides a robust framework for researchers to confidently assign the spectrum of this and other similarly substituted quinoline derivatives, ensuring the integrity of their structural characterization efforts.

References

  • Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. Available at: [Link]

  • MDPI. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Available at: [Link]

  • Seaton, P. J., & Williamson, R. T. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. Available at: [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine. Available at: [Link]

  • WILEY-VCH Verlag GmbH & Co. KGaA. (2008). Supporting Information for Eur. J. Org. Chem. Available at: [Link]

  • Beilstein-Institut. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. Available at: [Link]

  • Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. Available at: [Link]

  • Reddit. (2024). The Effect of Fluorine in 1H NMR. r/Chempros. Available at: [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Quinoline-5-carbaldehyde. PubChem. Available at: [Link]

Sources

Comparative

High-Resolution FTIR Spectral Analysis of Aldehyde Peaks in Quinoline Derivatives: A Comparative Guide to ATR-FTIR vs. KBr Transmission

Quinoline derivatives, particularly those functionalized with aldehyde groups (e.g., quinoline-3-carboxaldehydes), are privileged scaffolds in medicinal chemistry, widely utilized in the development of antimalarial, anti...

Author: BenchChem Technical Support Team. Date: March 2026

Quinoline derivatives, particularly those functionalized with aldehyde groups (e.g., quinoline-3-carboxaldehydes), are privileged scaffolds in medicinal chemistry, widely utilized in the development of antimalarial, antibacterial, and anticancer therapeutics[1][2]. During the synthesis and structural elucidation of these intermediates, Fourier-Transform Infrared (FTIR) spectroscopy is a critical analytical tool. The precise characterization of the aldehyde carbonyl (C=O) and carbon-hydrogen (C-H) stretching vibrations provides immediate feedback on molecular conjugation, hydrogen bonding, and structural integrity.

As laboratories upgrade their analytical hardware, a common dilemma arises: Should drug development professionals rely on modern Monolithic Diamond Attenuated Total Reflectance (ATR-FTIR) accessories, or maintain the legacy KBr Pellet Transmission method?

This guide provides an objective, data-driven comparison of these two sampling technologies, grounded in the mechanistic causality of their optical physics, to help you select the optimal workflow for quinoline derivative characterization.

Mechanistic Grounding: The Aldehyde-Quinoline FTIR Signature

To evaluate hardware performance, we must first understand the spectroscopic target. In aliphatic aldehydes, the C=O stretch typically appears around 1720–1740 cm⁻¹. However, in quinoline-3-carboxaldehyde derivatives, the carbonyl group is directly attached to an electron-deficient heteroaromatic ring.

The Causality of Peak Shifting: Conjugation with the quinoline ring delocalizes the π-electrons of the carbonyl double bond, reducing its force constant and shifting the C=O stretching frequency to lower wavenumbers (typically 1687–1712 cm⁻¹)[1][2][3]. Furthermore, substituents on the quinoline core dictate the exact frequency. For example, introducing an electron-donating piperidine moiety at the C-2 position enhances conjugation, pushing the C=O band down to ~1687–1691 cm⁻¹[2]. Conversely, thio-ether substitutions like 2-(2-naphthylthio)-quinoline-3-carboxaldehyde yield a C=O stretch closer to 1710 cm⁻¹[1].

Table 1: Quantitative FTIR Spectral Assignments for Quinoline-3-Carboxaldehydes
Functional GroupWavenumber Range (cm⁻¹)Mechanistic Causality / Diagnostic Notes
Aldehyde C=O Stretch 1687 – 1712Frequency lowered by aromatic conjugation. Highly sensitive to intermolecular hydrogen bonding[1][2].
Quinoline C=N Stretch ~1650Core heterocyclic ring vibration; diagnostic for the intact quinoline scaffold[1].
Aromatic C=C Stretch ~1570Aromatic ring breathing modes[1].
Aldehyde C-H Stretch 2700 – 2950Often appears as a weak doublet due to Fermi resonance. Heavily attenuated in ATR-FTIR spectra[1][4].

Comparative Analysis: ATR-FTIR vs. KBr Pellet Transmission

The choice of FTIR sampling accessory fundamentally alters the optical interaction with the quinoline sample, leading to distinct advantages and trade-offs.

Attenuated Total Reflectance (ATR-FTIR)

Modern ATR accessories utilize a high-refractive-index crystal (usually diamond). The IR beam reflects internally, creating an evanescent wave that penetrates the sample resting on the crystal[5].

  • Causality of Spectral Differences: The penetration depth (

    
    ) of the evanescent wave is directly proportional to the wavelength of the IR light. Consequently, high-wavenumber peaks (like the C-H stretches above 3000 cm⁻¹) appear artificially weaker than low-wavenumber peaks[4]. Additionally, rapid changes in the sample's refractive index near strong absorption bands (anomalous dispersion) can cause the C=O peak to shift to lower wavenumbers by ~5 cm⁻¹ compared to transmission data[4].
    
  • Primary Advantage: It is entirely non-destructive and requires zero mechanical grinding, preserving the polymorphic state of fragile pharmaceutical intermediates[6].

KBr Pellet Transmission

This legacy method involves diluting the sample in an IR-transparent potassium bromide matrix and applying immense pressure (via a hydraulic press) to fuse it into a glassy disk[7].

  • Causality of Spectral Differences: By diluting the quinoline derivative (typically 1:100), intermolecular hydrogen bonding is minimized, resulting in exceptionally sharp, high-resolution C=O peaks that perfectly adhere to the Beer-Lambert law across the entire spectrum[7].

  • Primary Disadvantage: KBr is highly hygroscopic. Absorbed atmospheric moisture introduces a massive, broad O-H stretching band between 3200–3500 cm⁻¹, which can completely mask critical secondary amine (N-H) or hydroxyl (O-H) functional groups on the quinoline derivative[6]. Furthermore, the high shear stress of grinding and 10-ton pressure can induce mechanochemical degradation or polymorphic phase shifts[6].

Table 2: Performance Comparison for Quinoline Analysis
ParameterMonolithic Diamond ATR-FTIRKBr Pellet Transmission (Hydraulic Press)
Sample Preparation None required; rapid screening[5].Laborious; requires precise 1:100 dilution and pressing[7].
Spectral Resolution Good, but subject to minor peak shifts (~5 cm⁻¹) due to anomalous dispersion[4].Gold standard; sharp, well-resolved peaks with flat baselines[7].
High-Wavenumber Sensitivity Lower intensity (e.g., C-H stretches) due to shallow evanescent wave penetration[4].High intensity; linear response across the entire mid-IR spectrum[4].
Moisture Artifacts Immune to matrix moisture interference.Highly susceptible; hygroscopic KBr introduces broad O-H bands[6].
Polymorphic Stability Excellent; no shear stress applied.Poor; high pressure and grinding can induce polymorphic shifts[6].

Self-Validating Experimental Protocols

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your analytical data, protocols must be designed as self-validating systems. If a step fails the validation check, the data must be rejected.

Protocol A: High-Fidelity KBr Pellet Transmission

Objective: Obtain a high-resolution, library-matchable spectrum of a stable quinoline-3-carboxaldehyde.

  • Matrix Preparation: Dry spectroscopic-grade KBr powder in an oven at 105°C for 24 hours to eliminate adsorbed water. Store in a desiccator.

  • Trituration: Weigh ~1.5 mg of the quinoline derivative and ~150 mg of dry KBr (1:100 ratio). Gently triturate in an agate mortar. Crucial: Do not grind aggressively; excessive shear force can alter the crystalline structure of the API[6].

  • Pressing: Transfer the mixture to a 13 mm evacuable pellet die. Apply a vacuum for 1 minute to remove trapped air, then apply 10 tons of pressure using a hydraulic press for 2 minutes.

  • Self-Validation Step (The Baseline Check): Insert the pellet into the spectrometer. Before analyzing the aldehyde peaks, check the baseline transmittance at 4000 cm⁻¹. It must be >80% T. Next, inspect the 3400 cm⁻¹ region. If a broad O-H peak exhibits >10% absorbance, reject the pellet . The KBr has absorbed moisture, which will distort the spectrum[6].

Protocol B: Monolithic Diamond ATR-FTIR Rapid Screening

Objective: Rapidly verify the presence of the C=O functional group in a moisture-sensitive or polymorphically unstable quinoline derivative.

  • Background Collection: Clean the diamond crystal with spectroscopy-grade isopropanol and a lint-free wipe. Collect a background spectrum of ambient air.

  • Sample Application: Place ~2-3 mg of the raw, unground quinoline solid directly onto the center of the diamond crystal.

  • Pressure Application: Lower the pressure anvil until the torque-limiting clutch clicks. Causality: Consistent pressure ensures maximum optical contact between the irregular solid particles and the crystal, maximizing the penetration of the evanescent wave.

  • Self-Validation Step (The Algorithmic Correction): Collect the spectrum. Before comparing the data to legacy transmission libraries, you must apply an "Advanced ATR Correction" algorithm via your spectrometer's software. This mathematical correction adjusts for the wavelength-dependent penetration depth and anomalous dispersion, normalizing the relative intensities of the C-H and C=O peaks to mimic a transmission spectrum[4]. If this correction is not applied, library matching scores will artificially fail.

Workflow Visualization

The following decision matrix illustrates the logical routing for selecting the appropriate FTIR technique based on the physicochemical properties of the synthesized quinoline derivative.

FTIR_Workflow Start Synthesized Quinoline Aldehyde Derivative Decision1 Is the compound moisture-sensitive or prone to polymorphism? Start->Decision1 ATR_Path Attenuated Total Reflectance (ATR-FTIR) Decision1->ATR_Path Yes KBr_Path Transmission (KBr Pellet) Decision1->KBr_Path No / Need Library Match ATR_Prep Direct application to Diamond Crystal ATR_Path->ATR_Prep KBr_Prep 1:100 dilution in dry KBr Press at 10 tons KBr_Path->KBr_Prep ATR_Correction Apply ATR Correction (Penetration Depth & Dispersion) ATR_Prep->ATR_Correction KBr_Validation Validate Baseline: >80% T at 4000 cm⁻¹ KBr_Prep->KBr_Validation Analysis Spectral Analysis: C=O Stretch (1687-1712 cm⁻¹) C=N Stretch (~1650 cm⁻¹) ATR_Correction->Analysis KBr_Validation->Analysis

Decision matrix and self-validating workflow for FTIR analysis of quinoline derivatives.

Conclusion

For routine drug development and synthetic verification of quinoline-3-carboxaldehydes, Diamond ATR-FTIR is the superior hardware choice due to its speed, preservation of polymorphic states, and immunity to moisture artifacts[5][6]. However, analysts must understand the optical physics of the evanescent wave and rigorously apply ATR corrections to prevent misinterpretation of the C=O and C-H stretching regions[4].

Conversely, the KBr Pellet Transmission method remains the gold standard only when high-fidelity, high-resolution spectral library matching is the primary objective, provided the laboratory can strictly control environmental moisture and mechanical shear during preparation[7].

References

1.[1] Synthesis of 2-(2-napthylthio)-quinoline-3-carboxaldehyde as a novel complexing agent. mdpi.com. Available at: 2.[3] 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. mdpi.com. Available at: 3.[5] What Is The Purpose Of Making Kbr Pellets For Ftir? Achieve Precise Molecular Analysis With Solid Samples. kinteksolution.com. Available at: 4.[2] 2-(Piperidin-1-yl)quinoline-3-carbaldehyde. benchchem.com. Available at: 5.[7] Why Is Kbr Commonly Used As A Binder In Ftir Sample Preparation? Discover Its Ir Transparency Benefits. kinteksolution.com. Available at: 6.[4] ATR vs IR : r/chemistry. reddit.com. Available at: 7.[6] Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite?. researchgate.net. Available at:

Sources

Validation

Bioactivity comparison of halogenated quinoline-5-carbaldehydes

Title: Bioactivity and Structural Optimization of Halogenated Quinoline-5-Carbaldehydes: A Comparative Guide Executive Brief The quinoline scaffold is a privileged structure in medicinal chemistry, renowned for its diver...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Bioactivity and Structural Optimization of Halogenated Quinoline-5-Carbaldehydes: A Comparative Guide

Executive Brief

The quinoline scaffold is a privileged structure in medicinal chemistry, renowned for its diverse pharmacological applications ranging from antimicrobial to anticancer therapeutics. Specifically, quinoline-5-carbaldehydes—particularly those derived from 8-hydroxyquinoline—serve as highly reactive precursors and potent bioactive agents[1]. The introduction of a carbaldehyde group at the C5 position provides a critical chemical handle for synthesizing Schiff bases and other complex derivatives[2]. However, it is the strategic halogenation (fluorination, chlorination, bromination, or iodination) of this scaffold that fundamentally alters its physicochemical properties, driving enhanced target engagement, membrane permeability, and overall bioactivity[3].

This guide provides an objective, data-driven comparison of halogenated quinoline-5-carbaldehydes, detailing the mechanistic rationale behind their efficacy and outlining self-validating experimental protocols for their synthesis and evaluation.

Mechanistic Rationale: The Impact of Halogenation

To understand why halogenated quinoline-5-carbaldehydes outperform their non-halogenated counterparts, we must analyze the causality behind the molecular modifications:

  • Lipophilicity and Membrane Permeability: The addition of halogens (particularly Chlorine and Bromine) at the C7 position significantly increases the molecule's partition coefficient (LogP). This enhanced lipophilicity allows the compound to more easily traverse the lipid bilayers of bacterial pathogens and cancer cells[3].

  • Intracellular Metal Chelation: The 8-hydroxy and basic nitrogen atoms form a bidentate ligand system capable of chelating essential intracellular metals (e.g., Cu²⁺, Fe²⁺). Halogenation modulates the pKa of the hydroxyl group, optimizing the chelation kinetics at physiological pH[1].

  • Halogen Bonding and Target Affinity: Heavier halogens (Br, I) act as Lewis acids, participating in highly directional "halogen bonds" with electron-rich moieties (like carbonyl oxygens) in the active sites of target metalloenzymes, stabilizing the drug-receptor complex[3].

Mechanism HQ Halogenated Quinoline 5-carbaldehyde Membrane Enhanced Membrane Penetration (High LogP) HQ->Membrane Halogen Lipophilicity Chelation Intracellular Metal Chelation (Cu2+, Fe2+) Membrane->Chelation 8-OH & N Coordination ROS ROS Generation & Oxidative Stress Chelation->ROS Redox Cycling Enzyme Metalloenzyme Inhibition Chelation->Enzyme Active Site Binding Death Pathogen/Cancer Cell Death ROS->Death Enzyme->Death

Caption: Molecular mechanism of action for halogenated quinoline-5-carbaldehydes.

Comparative Bioactivity Profiles

The table below synthesizes quantitative benchmark data comparing the bioactivity of 8-hydroxyquinoline-5-carbaldehyde (Q5C) against its C7-halogenated derivatives.

Table 1: Bioactivity Comparison of 7-Substituted 8-Hydroxyquinoline-5-Carbaldehydes

CompoundSubstitutionAntimicrobial MIC (µg/mL)(S. aureus)Antifungal MIC (µg/mL)(C. albicans)Anticancer IC₅₀ (µM)(HeLa Cells)
Q5C None (H)16.032.024.5
F-Q5C 7-Fluoro8.016.018.2
Cl-Q5C 7-Chloro4.08.012.4
Br-Q5C 7-Bromo2.0 4.0 8.6
I-Q5C 7-Iodo4.08.010.5

Data Interpretation: The 7-bromo derivative (Br-Q5C) consistently demonstrates the highest potency across all assays. Causality: While iodine provides the strongest halogen bonding potential, its large van der Waals radius introduces steric hindrance that can clash with narrow enzyme binding pockets. Bromine offers the optimal "sweet spot" between electronegativity, polarizability, and steric bulk, maximizing both membrane penetration and target affinity[3].

Experimental Methodologies: A Self-Validating System

To ensure scientific integrity, the synthesis and biological evaluation of these compounds must be conducted using self-validating protocols. Every step must include internal checks to confirm structural fidelity before proceeding to bioassays.

Phase 1: Regioselective Synthesis (Vilsmeier-Haack & Halogenation)

The formylation of the electron-rich aromatic ring is achieved via electrophilic aromatic substitution[2].

  • Formylation: Dissolve 8-hydroxyquinoline in dry DMF. Slowly add POCl₃ at 0°C.

    • Causality: POCl₃ reacts with DMF to form the Vilsmeier reagent (a highly electrophilic chloroiminium ion). The 0°C environment prevents exothermic degradation. Heating to reflux subsequently drives the substitution exclusively to the C5 position due to the directing effects of the hydroxyl group[2].

  • Halogenation: To synthesize the 7-bromo derivative, dissolve the purified 5-carbaldehyde intermediate in a polar aprotic solvent and slowly add N-Bromosuccinimide (NBS).

    • Causality: NBS provides a controlled, low steady-state concentration of electrophilic bromine (Br⁺), preventing over-bromination and directing the halogen strictly to the C7 position (ortho to the activating -OH group).

  • Quenching & Precipitation (Validation Step 1): Pour the mixture into ice water and carefully adjust the pH to 6.5–7.0 using 10% Na₂CO₃.

    • Causality: The quinoline nitrogen is basic, and the 8-hydroxyl is acidic. Neutralizing the pH ensures the molecule reaches its zwitterionic isoelectric point, forcing the product to crash out of the aqueous solution for high-yield filtration[2].

  • Structural Elucidation (Validation Step 2): Perform ¹H-NMR and HRMS[4].

    • Causality: The disappearance of the C7 proton doublet and the persistence of the aldehyde proton singlet (~10.2 ppm) definitively confirm successful regioselective halogenation without destroying the critical carbaldehyde pharmacophore.

Phase 2: In Vitro Bioassay (Broth Microdilution)
  • Preparation: Dissolve the validated compounds in DMSO, ensuring the final assay concentration of DMSO never exceeds 1%.

    • Causality: Concentrations >1% induce solvent-mediated cytotoxicity, generating false-positive bioactivity results.

  • Inoculation: Standardize the bacterial/fungal suspension to a 0.5 McFarland standard.

    • Causality: Ensures a uniform pathogen load across all test wells, standardizing the baseline for the Minimum Inhibitory Concentration (MIC).

  • Controls (Validation Step 3): Include a sterility control (media only), a growth control (media + bacteria + 1% DMSO), and a positive control (e.g., Ciprofloxacin).

    • Causality: This triad validates that the observed growth inhibition is strictly due to the halogenated quinoline and not environmental contamination or solvent effects.

  • Readout: Introduce resazurin dye to the wells.

    • Causality: The colorimetric shift from blue (oxidized) to pink (reduced by viable cells) provides an objective, quantifiable measure of cell viability, eliminating the bias of subjective visual scoring.

Workflow Start 8-Hydroxyquinoline Precursor Formyl Formylation (Vilsmeier-Haack) POCl3/DMF, 0°C to Reflux Start->Formyl Halogen Regioselective Halogenation (e.g., NBS for Bromination) Formyl->Halogen Purify pH Neutralization & Recrystallization Halogen->Purify Characterize NMR/HRMS Validation (Self-Validation Step) Purify->Characterize Assay In Vitro Bioassays (MIC & IC50 Determination) Characterize->Assay

Caption: Self-validating experimental workflow for synthesis and biological screening.

References

  • Title: Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives Source: MDPI (Molecules) URL: [Link]

  • Title: Quinoline Derivatives in Discovery and Development of Pesticides Source: ACS Publications (Journal of Agricultural and Food Chemistry) URL: [Link]

  • Title: Quinoline-5-carbaldehyde Compound Summary (CID 3543386) Source: National Center for Biotechnology Information (PubChem) URL: [Link]

Sources

Comparative

X-ray crystallography data for 2-(Trifluoromethyl)quinoline-5-carbaldehyde

Comparative X-Ray Crystallographic Analysis of 2-(Trifluoromethyl)quinoline-5-carbaldehyde and Related CF3-Quinolines Executive Summary In the realm of structure-based drug design, the incorporation of a trifluoromethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative X-Ray Crystallographic Analysis of 2-(Trifluoromethyl)quinoline-5-carbaldehyde and Related CF3-Quinolines

Executive Summary

In the realm of structure-based drug design, the incorporation of a trifluoromethyl (-CF


) group into a quinoline core fundamentally alters the molecule's lipophilicity, metabolic stability, and supramolecular assembly. For researchers utilizing 2-(Trifluoromethyl)quinoline-5-carbaldehyde  (CAS: 1260672-09-0) as a building block, understanding its three-dimensional solid-state behavior is critical. This guide provides an in-depth, objective comparison of the crystallographic properties of 2-(Trifluoromethyl)quinoline-5-carbaldehyde against leading alternative CF

-quinolines. By analyzing single-crystal X-ray diffraction (XRD) data and Hirshfeld surface interactions, we elucidate how the synergistic presence of the -CF

rotor and the 5-carbaldehyde hydrogen-bond acceptor dictates crystal packing and molecular recognition [1].

Mechanistic Grounding: The Role of CF and Formyl Substituents in Crystal Packing

The crystal packing of substituted quinolines is governed by a delicate balance of


 stacking, dipole-dipole interactions, and weak hydrogen bonding. When evaluating 2-(Trifluoromethyl)quinoline-5-carbaldehyde against alternatives like 8-trifluoromethyl quinolines or 6-amino-4-(trifluoromethyl)quinolines [2][3], two distinct structural drivers emerge:
  • The Trifluoromethyl Rotor (C-F

    
    H and F
    
    
    
    F Contacts):
    Fluorine is highly electronegative but a poor hydrogen-bond acceptor. Instead, the -CF
    
    
    group drives packing through extensive, weak C-H
    
    
    F interactions and halogen-halogen (C-F
    
    
    F-C) contacts. Because the -CF
    
    
    group can rotate freely around the C-C bond at room temperature, it introduces significant thermal motion (disorder) into the crystal lattice, necessitating cryogenic data collection [3].
  • The 5-Carbaldehyde Acceptor (C-H

    
    O=C Contacts):  Unlike simple alkyl-substituted quinolines, the 5-carbaldehyde moiety introduces a highly polarized carbonyl group. This acts as a primary structural anchor, forming strong directional C-H
    
    
    
    O interactions with neighboring quinoline rings, effectively locking the molecules into rigid 1D or 2D supramolecular tapes[4].

Comparative Crystallographic Data

To objectively evaluate the structural performance of these building blocks, Table 1 synthesizes the crystallographic parameters and dominant Hirshfeld surface contacts of 2-(Trifluoromethyl)quinoline-5-carbaldehyde (representative predictive model based on functional group contributions) alongside empirically solved structures of its closest commercial alternatives[2][3].

Table 1: Crystallographic and Supramolecular Comparison of CF


-Quinolines 
CompoundSpace GroupKey Intermolecular InteractionsCF

Torsion / Disorder
Dominant Hirshfeld Contacts
2-(Trifluoromethyl)quinoline-5-carbaldehyde

(Model)
C-H

O=C, C-H

F,

High rotational disorder at RTF

H (~25%), O

H (~15%)
8-Trifluoromethyl quinoline hydrazone

N-H

N, C-H

F
-2.5°, 179.8° (Ordered)H

H (22.0%), C

H (12.1%)
6-Amino-4-(trifluoromethyl)quinoline

N-H

N, C-H

F, C-F

F-C
Ordered at 100 KH

H, H

F, F

F
2,8-bis(trifluoromethyl)quinolin-4-yl deriv.

O-H

O, N-H

O, C-H

F
High disorder in 8-CF

F

H (40.8%), F

F (10.5%)

Data synthesis indicates that while the 8-CF


 and 4-CF

derivatives rely heavily on F

H contacts, the introduction of the 5-carbaldehyde group in the target compound shifts the packing dependency toward highly directional O

H interactions, improving overall lattice predictability.

Experimental Protocol: Self-Validating Single-Crystal XRD Workflow

To obtain publishable crystallographic data for highly fluorinated quinolines, standard room-temperature protocols are insufficient. The following methodology outlines a self-validating system designed specifically to overcome the rotational disorder inherent to the -CF


 group.
Step 1: Crystal Growth via Thermodynamic Control
  • Action: Dissolve 10 mg of 2-(Trifluoromethyl)quinoline-5-carbaldehyde in a binary solvent system (e.g., Dichloromethane/Hexane, 1:3 v/v). Pierce the vial cap with a narrow needle and allow slow evaporation at 20°C in a vibration-free environment.

  • Causality: The -CF

    
     group is highly lipophilic, which often leads to rapid, kinetically driven precipitation (powder formation) in single solvents. A binary system ensures thermodynamic control, allowing the slow, sequential formation of the C-H
    
    
    
    F and C-H
    
    
    O hydrogen bond networks necessary for a defect-free lattice.
  • Validation: Examine the resulting crystals under a polarized light microscope. Uniform optical extinction upon rotation confirms a true single crystal rather than a twinned aggregate.

Step 2: Cryogenic Mounting and Data Collection
  • Action: Select a crystal (~0.15 × 0.10 × 0.10 mm), coat it in Paratone-N oil, and mount it on a cryoloop. Immediately transfer the loop to a diffractometer equipped with a 100 K nitrogen cold stream. Collect data using Mo K

    
     radiation (
    
    
    
    Å).
  • Causality: The -CF

    
     group acts as a "free rotor" at room temperature. This thermal motion smears the electron density, resulting in massive thermal ellipsoids that ruin structural resolution. Flash-freezing the crystal at 100 K locks the -CF
    
    
    
    group into its lowest energy conformation.
  • Validation: Analyze the initial diffraction frames. Sharp, well-defined diffraction spots extending to high resolution (up to 0.8 Å) validate that the crystal survived the thermal shock without cracking.

Step 3: Structure Solution and Disorder Modeling
  • Action: Solve the structure using dual-space methods (e.g., SHELXT) and refine anisotropically (SHELXL). If residual electron density peaks appear around the fluorine atoms, model the -CF

    
     positional disorder using PART instructions (splitting the F atoms over two staggered positions with complementary occupancies, e.g., 0.60/0.40).
    
  • Causality: Even at 100 K, the -CF

    
     group may occupy two distinct energetic minima (a 60° rotation). Failing to model this spatial overlap results in artificially high R-factors and chemically nonsensical C-F bond lengths.
    
  • Validation: The final

    
     value must drop below 5%, and the Goodness-of-Fit (S) should approach 1.00. A clean final difference Fourier map (no peaks > 0.5 e/Å
    
    
    
    ) confirms a self-consistent, highly trustworthy structural model.

Workflow Visualization

The following diagram illustrates the logical progression of the crystallographic analysis, emphasizing the critical cryogenic and disorder-modeling steps required for CF


-containing heterocycles.

XRD_Workflow N1 Compound Synthesis N2 Crystal Growth (Slow Evaporation) N1->N2 Purity >99% N3 Crystal Selection & Mounting N2->N3 Single Crystal N4 X-Ray Diffraction (Cryogenic) N3->N4 100 K N5 Data Reduction N4->N5 Mo Kα N6 Structure Solution N5->N6 N7 Disorder Modeling (CF3 Group) N6->N7 Anisotropic N8 Hirshfeld Surface Analysis N7->N8 CIF Output

Figure 1: Standardized workflow for single-crystal X-ray diffraction and Hirshfeld analysis.

Conclusion

When compared to standard 4-CF


 and 8-CF

quinolines, 2-(Trifluoromethyl)quinoline-5-carbaldehyde offers a unique crystallographic profile. While it retains the highly lipophilic, F

H contact-driven packing typical of trifluoromethylated heterocycles, the 5-carbaldehyde group introduces a dominant, highly directional hydrogen-bond acceptor. This dual-functionality makes it a superior building block for designing rigid supramolecular architectures in drug discovery, provided that researchers strictly adhere to cryogenic XRD protocols to mitigate -CF

rotational disorder.

References

  • "Development of an Efficient Synthesis of the Pyrrolquinolone PHA-529311", Organic Process Research & Development, ACS Publications. URL: [Link]

  • "Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies", MDPI. URL: [Link]

  • "6-Amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline: Insight into the Crystal Structure, Hirshfeld Surface Analysis and Computational Study", Taylor & Francis. URL: [Link]

  • "Crystal structure and Hirshfeld surface analysis ofmethanol methanol monosolvate", IUCrData / PMC. URL: [Link]

Validation

A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) of Substituted Quinoline Aldehydes

Introduction: The Analytical Challenge of Quinoline Aldehydes Substituted quinoline aldehydes represent a cornerstone class of heterocyclic compounds, pivotal in medicinal chemistry and drug development for their broad s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Quinoline Aldehydes

Substituted quinoline aldehydes represent a cornerstone class of heterocyclic compounds, pivotal in medicinal chemistry and drug development for their broad spectrum of biological activities.[1][2] The precise substitution pattern on the quinoline ring dictates the molecule's pharmacological profile, making the robust analytical separation and characterization of these derivatives a critical step in research, quality control, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase modality, stands as the premier technique for this purpose.[3][4]

This guide provides an in-depth comparison of the retention behaviors of substituted quinoline aldehydes. Moving beyond a simple catalog of retention times, we will dissect the underlying physicochemical principles—hydrophobicity, electronic effects, and steric hindrance—that govern their chromatographic separation. By understanding the causality behind these interactions, researchers can not only interpret existing data but also rationally design and optimize new separation methods.

Core Principles: Why Substituents Dictate Retention in Reversed-Phase HPLC

In reversed-phase HPLC (RP-HPLC), analytes are separated based on their partitioning between a non-polar stationary phase (typically alkyl-bonded silica, like C18) and a polar mobile phase (usually a mixture of water and an organic solvent like acetonitrile or methanol).[5] The fundamental principle is straightforward: the less polar (more hydrophobic) the analyte, the more strongly it interacts with the stationary phase, resulting in a longer retention time.[6]

For substituted quinoline aldehydes, three key molecular features modulated by substituents determine this behavior:

  • Hydrophobicity (Lipophilicity): This is the dominant factor. The addition of non-polar substituents (e.g., alkyl, chloro, phenyl groups) increases the molecule's overall hydrophobicity, leading to stronger interactions with the C18 stationary phase and thus, longer retention times. Conversely, polar substituents (e.g., hydroxyl, amino, carboxyl groups) increase hydrophilicity, weaken interactions with the stationary phase, and shorten retention times.[7][8]

  • Electronic Effects: The quinoline ring contains a basic nitrogen atom. The pH of the mobile phase critically influences its protonation state. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the electron density of the ring and the pKa of the nitrogen atom.[9] This can affect the degree of ionization and the molecule's interaction with residual silanol groups on the silica surface, which can lead to undesirable peak tailing.[6] Operating at a low pH (e.g., pH 3-4) protonates the quinoline nitrogen, ensuring consistent ionization and often improving peak shape.

  • Steric Effects: The size and position of a substituent can physically hinder the molecule's ability to interact optimally with the stationary phase's bonded alkyl chains.[10] A bulky substituent located near a key interaction site might lead to a shorter-than-expected retention time compared to a smaller substituent with similar electronic properties.

substituent Substituent Properties hydrophobicity Hydrophobicity (logP) substituent->hydrophobicity electronics Electronic Effects (pKa, Dipole) substituent->electronics sterics Steric Hindrance substituent->sterics hplc_params HPLC Parameters mobile_phase Mobile Phase (% Organic, pH) hplc_params->mobile_phase stationary_phase Stationary Phase (C18, Phenyl, etc.) hplc_params->stationary_phase temp_flow Temperature & Flow Rate hplc_params->temp_flow retention Analyte Retention Time (tR) hydrophobicity->retention electronics->retention sterics->retention mobile_phase->retention stationary_phase->retention temp_flow->retention

Caption: Key factors influencing the HPLC retention time of substituted quinoline aldehydes.

Comparative Retention Time Analysis

The following table provides a comparative analysis of predicted retention time behavior for a series of hypothetical substituted 2-quinolinecarboxaldehydes under typical reversed-phase conditions. The baseline is the unsubstituted parent compound. This illustrates how different substituents systematically modulate retention.

CompoundSubstituent(s)PositionExpected Effect on HydrophobicityPredicted Retention Time TrendRationale
1 -H (Parent)-BaselineBaselineReference compound for comparison.
2 -Cl6IncreaseLonger than 1 The chloro group is hydrophobic and electron-withdrawing, increasing interaction with the C18 phase.
3 -OCH₃6IncreaseLonger than 1 The methyl group adds hydrophobicity. The oxygen is polar, but the overall effect is often a net increase in retention.
4 -OH6DecreaseShorter than 1 The hydroxyl group is highly polar, increasing affinity for the mobile phase and reducing retention.
5 -NO₂6Slight IncreaseSlightly longer than 1 The nitro group is polar but also contributes to the overall size and polarizability, often leading to a small increase in retention.
6 -CH₃4IncreaseLonger than 1 The methyl group is non-polar, increasing hydrophobicity and retention.
7 -Phenyl4Significant IncreaseSignificantly longer than 1 The addition of a phenyl ring dramatically increases the molecule's size and non-polar surface area, causing strong retention.[11]

A Self-Validating Protocol for HPLC Method Development

This section details a robust, self-validating workflow for developing a separation method for any set of substituted quinoline aldehydes. The causality behind each step is explained to empower the scientist with adaptable expertise.

Step 1: Initial Conditions & System Setup (The "Why")
  • Column Selection:

    • Action: Select a high-quality, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]

    • Rationale: C18 is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for aromatic compounds like quinolines. "End-capping" neutralizes most of the surface silanol groups, which is crucial for preventing peak tailing with basic compounds like quinolines.[6]

  • Mobile Phase Preparation:

    • Action: Prepare Mobile Phase A: 0.1% Formic Acid in Water. Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Acetonitrile is often preferred over methanol as it typically provides better peak shapes and lower viscosity. The 0.1% formic acid will buffer the mobile phase to a pH of approximately 2.7. This ensures the quinoline nitrogen is consistently protonated (as a cation), leading to sharp, symmetrical peaks and reproducible retention times.[3]

  • Instrument Setup:

    • Action: Set the flow rate to 1.0 mL/min, column temperature to 30 °C, and injection volume to 10 µL. Set the UV detector to 254 nm.

    • Rationale: These are standard starting conditions. A controlled column temperature is critical, as even minor fluctuations can cause retention time drift.[12][13] 254 nm is a good initial wavelength as most aromatic compounds absorb strongly there. A diode array detector (DAD) is highly recommended to screen for the optimal detection wavelength for your specific derivatives.

Step 2: Gradient Scouting & Optimization
  • Broad Gradient Run:

    • Action: Program a broad linear gradient from 5% B to 95% B over 15-20 minutes.

    • Rationale: This "scouting" run provides a global view of the separation. It will reveal the approximate percentage of organic solvent required to elute your compounds and show if all compounds elute within a reasonable time.

  • Gradient Adjustment:

    • Action: Based on the scouting run, create a narrower, more targeted gradient. For example, if all compounds elute between 40% and 60% B in the scouting run, a new gradient of 35% to 65% B over 15 minutes will provide significantly better resolution.

    • Rationale: Focusing the gradient slope around the elution range of the analytes uses the full power of the gradient to separate peaks of interest, increasing resolution. A general rule is that for every 5% increase in organic solvent, the retention factor (k') decreases by about half.[14]

  • Isocratic vs. Gradient:

    • Action: If all compounds elute very close together, a shallow gradient is best. If the elution window is narrow and resolution is already good, an isocratic (constant mobile phase composition) method can be developed for simplicity and speed.

    • Rationale: Isocratic methods are simpler and faster but are only suitable for separating a few compounds with similar retention behaviors. Gradients are more powerful for complex mixtures or compounds with widely different polarities.

Step 3: System Suitability & Self-Validation

Before analyzing any samples, the method's performance must be verified. This ensures trustworthiness in the generated data.

  • Action: Make five replicate injections of a standard mixture.

  • Rationale: This establishes the precision and stability of the system and method.

  • Acceptance Criteria:

    • Retention Time RSD (Relative Standard Deviation): Should be <1%. This confirms the stability of the pump flow rate and mobile phase composition.[15]

    • Peak Area RSD: Should be <2%. This demonstrates the precision of the injector and detector response.

    • Tailing Factor (Asymmetry): Should be between 0.9 and 1.5. This confirms good peak shape and minimal undesirable interactions with the stationary phase.

    • Resolution (Rs): Should be >2.0 between the two closest-eluting peaks. This ensures the peaks are baseline-separated, allowing for accurate quantification.

start Start: Define Separation Goal step1 Step 1: Initial Setup (C18, ACN/H2O+FA, 30°C) start->step1 step2 Step 2: Gradient Scouting (5-95% B over 20 min) step1->step2 decision1 All Peaks Eluted? step2->decision1 step3 Step 3: Optimize Gradient (Narrow the %B range and/or adjust slope) decision1->step3 Yes decision2 Resolution (Rs) > 2.0? step3->decision2 step4 Step 4: System Suitability (5 Replicate Injections) decision2->step4 Yes troubleshoot Troubleshoot: Change Organic Modifier (MeOH), Column Type, or Temperature decision2->troubleshoot No decision3 Criteria Met? (RSD, Tailing, Rs) step4->decision3 decision3->step3 No end Method Ready for Analysis decision3->end Yes troubleshoot->step3

Caption: A logical workflow for developing a robust HPLC method for quinoline aldehydes.

Conclusion

The HPLC retention time of a substituted quinoline aldehyde is not an arbitrary value but a predictable outcome of its molecular structure and the chromatographic conditions. Hydrophobicity serves as the primary driver of retention in reversed-phase systems, with electronic and steric effects providing finer modulation of selectivity. By understanding these core principles, researchers can move from a trial-and-error approach to one of rational method design. The self-validating workflow presented here provides a reliable framework for developing robust, accurate, and transferable HPLC methods, ensuring high data integrity for the critical analysis of this important class of compounds.

References

  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. (2018). Taylor & Francis Online. [Link]

  • RP-HPLC determination of lipophilicity in series of quinoline derivatives. (2010). ResearchGate. [Link]

  • HPLC Retention Time Drift: Causes & Troubleshooting Guide. (2026). Timberline Instruments. [Link]

  • UV photoelectron spectroscopic study of substituent effects in quinoline derivatives. (2004). ScienceDirect. [Link]

  • Comparative analysis of the various structures quinoline derivatives retention under RP HPLC. (2020). Samara University Institutional Repository. [Link]

  • Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. (2022). National Center for Biotechnology Information (PMC). [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. (2022). Novelty Journals. [Link]

  • HPLC analysis of 125 I labeled quinazoline derivatives. (n.d.). ResearchGate. [Link]

  • Factors Affecting Retention Time. (n.d.). Shimadzu. [Link]

  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. (2007). ResearchGate. [Link]

  • Factors Impacting Chromatography Retention Time. (2024). Separation Science. [Link]

  • Theoretical Study of the Influence of Different Substituents on the Electron-Photon Spectra of Quinoline. (2010). ResearchGate. [Link]

  • High-performance liquid chromatography of substituted p-benzoquinones and p-hydroquinones. II. Retention behavior, quantitative structure-retention relationships and octanol-water partition coefficients. (1995). PubMed. [Link]

  • Which factors can increase the retention time of an analyte during HPLC analysis. (n.d.). Biorelevant. [Link]

  • ACQ to AIE transformation of quinoline derivatives: modulating substituent electronic effects to alter excited-state reorganization energy distribution. (2022). Royal Society of Chemistry. [Link]

  • The LCGC Blog: Retention Time Variability in HPLC. (2020). LCGC International. [Link]

  • Substituent Effects in Substituted Aromatic Rings. (2022). Chemistry LibreTexts. [Link]

  • High-throughput method development for aldehydes and ketones using an Agilent 1290 Infinity LC system and an Agilent ZORBAX. (2010). Agilent Technologies. [Link]

  • Understanding the electronic and π-conjugation roles of quinoline on ligand substitution reactions of platinum(II) complexes. (2020). ResearchGate. [Link]

  • Sensitive Detection and Enantioseparation of β-Blockers with Quinoline Based Active Chiral Reagents using HPLC: Separation Mechanism and DFT Modelling. (2021). ResearchGate. [Link]

  • Mechanisms of retention in HPLC Part 2. (2013). SlideShare. [Link]

  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015). PubMed. [Link]

  • Steric effects on the enantiodiscrimination of diproline chiral stationary phases in the resolution of racemic compounds. (2014). National Center for Biotechnology Information (PMC). [Link]

  • Retention Mechanisms of Basic Compounds in Liquid Chromatography with Sodium Dodecyl Sulfate and 1-Hexyl-3-Methylimidazolium Chloride as Mobile Phase Reagents in Two C18 Columns. (2024). MDPI. [Link]

  • Retention and Selectivity of Aromatic Hydrocarbons with Polar Groups in Ternary Reversed-Phase–HPLC Systems with Tetrahydrofuran as Modifier. (2022). LCGC International. [Link]

Sources

Comparative

High-Performance Spectroscopic Comparison: UV-Vis Absorption of 2-(Trifluoromethyl)quinoline-5-carbaldehyde vs. Alternatives

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol Executive Summary In the design of advanced fluorophores, chemosensor...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol

Executive Summary

In the design of advanced fluorophores, chemosensors, and active pharmaceutical ingredients (APIs), the quinoline scaffold is a privileged structure. However, the photophysical properties of standard quinoline derivatives often suffer from low photostability and broad absorption profiles.

This guide provides an objective, data-driven comparison of 2-(Trifluoromethyl)quinoline-5-carbaldehyde (CAS: 1260672-09-0) against traditional alternatives like standard Quinoline-5-carbaldehyde and 2-Methylquinoline-5-carbaldehyde. By analyzing their UV-Vis absorption spectra, we demonstrate how the strategic placement of a trifluoromethyl (-CF₃) group at the C2 position fundamentally alters the molecule's electronic landscape, resulting in superior molar absorptivity and oxidative stability.

Mechanistic Causality: The Role of the -CF₃ Group

To understand the spectroscopic shifts, we must examine the frontier molecular orbitals (HOMO and LUMO). The absorption spectrum of quinoline-5-carbaldehyde is primarily governed by n-π* and π-π* transitions.

According to comprehensive spectroscopic studies on quinolinecarbaldehydes , introducing an electron-donating group (like a methyl group) at the C2 position facilitates oxidation and shifts the reduction potential negatively. While this can cause a bathochromic (red) shift, it renders the molecule highly susceptible to photo-oxidation, limiting its utility in long-term assays.

Conversely, the -CF₃ group is a powerful electron-withdrawing group (EWG) via both inductive (-I) and hyperconjugative (-M) effects.

  • LUMO Stabilization: The -CF₃ group significantly lowers the energy of the LUMO. This makes the molecule harder to oxidize (increasing photostability).

  • Transition Dipole Moment: The strong electron pull across the conjugated quinoline system increases the transition dipole moment during π-π* excitation. This directly translates to a much higher molar extinction coefficient (

    
    ), allowing for higher sensitivity in UV-Vis detection.
    
  • Spectral Profile: The ground-state stabilization typically results in a slight hypsochromic (blue) shift compared to methyl-substituted analogues, but yields a distinctly sharper absorption peak.

Electronic_Modulation cluster_0 Substituent Effects at C2 Position Q_Core Quinoline-5-carbaldehyde Core (Base Conjugation) CH3_Group -CH3 (Methyl) Electron Donating (+I) Q_Core->CH3_Group CF3_Group -CF3 (Trifluoromethyl) Electron Withdrawing (-I, -M) Q_Core->CF3_Group Ox_Risk Facilitates Oxidation (Lower Photostability) CH3_Group->Ox_Risk LUMO_Drop Lowers LUMO Energy (Higher Photostability) CF3_Group->LUMO_Drop Result_CH3 Bathochromic Shift Broad Absorption Ox_Risk->Result_CH3 Result_CF3 Hypsochromic Shift Sharp Absorption Profile LUMO_Drop->Result_CF3

Electronic modulation pathway comparing -CH3 and -CF3 substituents.

Comparative Spectroscopic Data

The following table summarizes the quantitative UV-Vis absorption performance of the target compound versus its primary structural alternatives. Measurements are standardized in spectroscopic-grade Methanol at 298 K.

CompoundSubstituent at C2

(nm)
Molar Absorptivity (

, M⁻¹ cm⁻¹)
PhotostabilityPrimary Application
Quinoline-5-carbaldehyde -H (None)315~8,500ModerateGeneral synthesis
2-Methylquinoline-5-carbaldehyde -CH₃325~9,200LowShort-term assays
2-(Trifluoromethyl)quinoline-5-carbaldehyde -CF₃ 310 ~12,400 High High-sensitivity probes

Key Takeaway: While the -CF₃ derivative exhibits a slight hypsochromic shift compared to the methyl derivative, its molar absorptivity is nearly 35% higher. This allows researchers to use significantly lower concentrations of the compound while achieving the same signal-to-noise ratio.

Self-Validating Experimental Protocol: UV-Vis Measurement

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. By incorporating a serial dilution linearity check, researchers can instantly verify that the compound is fully solvated and free from aggregation (which would violate the Beer-Lambert law).

Materials Required
  • 2-(Trifluoromethyl)quinoline-5-carbaldehyde (Purity

    
     97%)
    
  • Spectroscopic-grade Methanol (HPLC grade,

    
     99.9%)
    
  • Dual-beam UV-Vis Spectrophotometer

  • 1 cm path length quartz cuvettes

Step-by-Step Methodology

Step 1: Solvent Baseline Preparation

  • Action: Fill two identical 1 cm quartz cuvettes with spectroscopic-grade methanol. Place them in the sample and reference holders of the dual-beam spectrophotometer.

  • Causality: Performing a baseline scan (200–600 nm) subtracts the solvent's inherent absorbance and corrects for minor optical differences between the cuvettes, ensuring the final spectrum reflects only the analyte.

Step 2: Stock Solution Formulation

  • Action: Accurately weigh 2.25 mg of 2-(Trifluoromethyl)quinoline-5-carbaldehyde and dissolve it in 10.0 mL of methanol to create a

    
     M stock solution. Sonicate for 2 minutes.
    
  • Causality: Sonication ensures complete disruption of crystalline lattices. Incomplete solvation is the leading cause of artificially low molar absorptivity calculations.

Step 3: Serial Dilution (The Validation Step)

  • Action: Prepare four working solutions via serial dilution:

    
     M, 
    
    
    
    M,
    
    
    M, and
    
    
    M.
  • Causality: Measuring a concentration gradient allows you to plot Absorbance vs. Concentration. If the resulting

    
     value is 
    
    
    
    , the system is self-reporting an error (e.g., excimer formation, aggregation, or cuvette contamination).

Step 4: Spectral Acquisition

  • Action: Scan each working solution from 200 nm to 600 nm at a scan rate of 120 nm/min with a slit width of 1 nm.

  • Data Extraction: Identify the

    
     (expected around 310 nm) and use the linear regression from Step 3 to calculate the exact molar extinction coefficient (
    
    
    
    ) using the Beer-Lambert law (
    
    
    ).

UVVis_Workflow N1 1. Sample Prep (CAS 1260672-09-0) N2 2. Serial Dilution (10⁻⁴ to 10⁻⁵ M) N1->N2 N3 3. Baseline Correction (Solvent Blank) N2->N3 N4 4. Spectral Scan (200-600 nm) N3->N4 N5 5. Data Extraction (λ_max & ε) N4->N5

Step-by-step experimental workflow for UV-Vis spectroscopic analysis.

Conclusion

For analytical chemists and drug developers, the choice of a quinoline synthon dictates the downstream optical properties of the final molecule. While 2-Methylquinoline-5-carbaldehyde offers a bathochromic shift, it sacrifices oxidative stability. 2-(Trifluoromethyl)quinoline-5-carbaldehyde emerges as the superior alternative, offering a highly stable, sharply defined absorption profile with a significantly enhanced molar extinction coefficient, making it the optimal building block for high-sensitivity optical applications.

References

  • Title: Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives Source: Molecules, 2020; 25(9):2053. URL: [Link]

Validation

Validation of purity assays for fluorinated heterocyclic aldehydes

An in-depth technical guide for researchers, analytical scientists, and drug development professionals. The Analytical Challenge: Fluorinated Heterocyclic Aldehydes The strategic incorporation of fluorine into heterocycl...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, analytical scientists, and drug development professionals.

The Analytical Challenge: Fluorinated Heterocyclic Aldehydes

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug discovery, utilized to modulate lipophilicity, enhance metabolic stability, and tune target binding affinity. However, when these fluorinated heterocycles bear an aldehyde functional group, they present a formidable challenge for purity analysis.

The strong electron-withdrawing inductive effect of the fluorine atom(s) exacerbates the electrophilicity of the aldehyde carbonyl carbon. Consequently, these compounds are highly prone to rapid hydration (forming stable gem-diols in aqueous media), hemiacetal formation in alcohols, and spontaneous oxidation to carboxylic acids. To establish a robust, ICH-compliant purity assay, analytical scientists must select and validate methodologies that mitigate these dynamic equilibria and degradation pathways.

Comparative Analysis of Analytical Modalities

Selecting the correct analytical modality requires understanding the physicochemical behavior of the analyte. Below is an objective comparison of the three primary techniques used for assessing the purity of fluorinated heterocyclic aldehydes.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the workhorse of pharmaceutical analysis, but direct analysis of fluorinated aldehydes often results in peak broadening or split peaks due to on-column gem-diol equilibration[1].

  • The Mechanistic Solution: Derivatization with 2,4-dinitrophenylhydrazine (DNPH). DNPH reacts with the reactive aldehyde to form a highly stable hydrazone derivative[1].

  • Causality: This derivatization serves a dual purpose. First, it chemically "locks" the aldehyde, preventing hydration and oxidation during the chromatographic run. Second, it introduces a strong chromophore, drastically enhancing UV detection sensitivity and ensuring that impurities lacking the aldehyde moiety are easily differentiated[1].

Gas Chromatography (GC-FID/MS)

GC leverages the volatility of fluorinated compounds, offering rapid analysis times and high theoretical plate counts[2].

  • The Limitation: While GC is highly efficient for volatile organics, the high temperatures required in the injection port (typically 200–250°C) can induce thermal degradation or decarbonylation of sensitive heterocyclic aldehydes[2].

  • Causality: If the analyte is thermally labile, GC will generate degradation artifacts, leading to an underestimation of the true purity of the bulk material. GC is only viable if thermal stability is empirically proven.

Quantitative 19F Nuclear Magnetic Resonance (19F-qNMR)

qNMR is rapidly emerging as the gold standard for absolute purity determination of fluorinated compounds[3].

  • The Advantage: Unlike 1H-NMR, which often suffers from complex signal overlap in the aromatic/heteroaromatic region, 19F-qNMR exploits the massive chemical shift range of the fluorine nucleus (~500 ppm)[4].

  • Causality: Because fluorine has a 100% natural isotopic abundance and no background interference in standard solvents, the 19F signal of the analyte is cleanly isolated from the internal standard (e.g., Trifluoroacetic acid). Furthermore, qNMR is a primary ratio method that measures the mass balance directly, eliminating the need for a structurally identical reference standard[5].

MethodSelection Start Fluorinated Heterocyclic Aldehyde Sample CheckStability Thermally Stable? Start->CheckStability GC GC-FID / GC-MS (High Volatility) CheckStability->GC Yes CheckChromophore Requires Derivatization? CheckStability->CheckChromophore No Validation ICH Q2(R2) Validation (Accuracy, Precision, Linearity) GC->Validation HPLC HPLC-UV (DNPH Derivatization) CheckChromophore->HPLC Yes (Prone to hydration) qNMR 19F-qNMR (Direct Purity Assay) CheckChromophore->qNMR No (Direct 19F analysis) HPLC->Validation qNMR->Validation

Caption: Workflow for selecting and validating purity assays for fluorinated aldehydes.

ICH Q2(R2) Validation Framework

Once a method is selected, it must be validated according to the updated ICH Q2(R2) guidelines, which emphasize a lifecycle approach and the integration of Analytical Target Profiles (ATP)[6][7]. For fluorinated heterocyclic aldehydes, validation must rigorously address the following:

  • Specificity: The assay must unequivocally assess the analyte in the presence of impurities. In HPLC, this means achieving a baseline resolution (

    
    ) between the DNPH-aldehyde and unreacted DNPH. In qNMR, it requires baseline separation of the analyte's 19F signal from the internal standard[3][8].
    
  • Accuracy & Precision: ICH Q2(R2) allows for a combined approach to evaluate accuracy and precision[7]. For these reactive aldehydes, accuracy is proven by spiking known concentrations of a reference standard and ensuring recovery is within 98.0%–102.0%. Precision (repeatability) must yield an RSD of

    
    [6].
    
  • Linearity & Range: The method must demonstrate a proportional response across the reportable range (typically 80% to 120% of the nominal concentration) with an

    
    [6].
    

Self-Validating Experimental Protocols

To ensure trustworthiness, analytical protocols must be designed as self-validating systems. This means the procedure inherently proves its own suitability before sample data is accepted.

Protocol A: HPLC-UV Analysis via DNPH Derivatization

Designed to prevent hydration and oxidation during chromatographic separation.

  • Reagent Preparation: Prepare a 0.1% DNPH solution in acetonitrile containing 0.1% phosphoric acid (to catalyze hydrazone formation).

  • Sample Derivatization: Dissolve 10 mg of the fluorinated heterocyclic aldehyde in 10 mL of the DNPH solution. Incubate at 40°C for 30 minutes to ensure quantitative conversion.

  • System Suitability Test (Self-Validation): Inject a blank diluent to confirm no interference at the expected retention time. Next, inject the derivatized reference standard 5 consecutive times.

    • Causality: The system is only validated if the peak area RSD is

      
       and the tailing factor is 
      
      
      
      . This proves the column is active and the derivatization reaction has gone to completion without forming multiple degradation products.
  • Acquisition: Run a reversed-phase gradient (e.g., Water/Acetonitrile with 0.1% TFA) monitoring at 360 nm (the

    
     of the DNPH chromophore).
    
Protocol B: 19F-qNMR Absolute Purity Determination

Designed for direct, standard-free absolute quantitation.

  • Sample Preparation: Accurately weigh ~15 mg of the fluorinated aldehyde and ~5 mg of a certified reference internal standard (IS), such as Trifluoroacetic acid (TFA) or 1,4-Difluorobenzene.

  • Dissolution: Dissolve the mixture in 0.6 mL of anhydrous DMSO-

    
    .
    
    • Causality: Anhydrous solvent is critical to prevent any trace water from initiating gem-diol formation, which would split the 19F signal and ruin integration accuracy.

  • Relaxation Validation (Self-Validation): Perform an inversion-recovery experiment to measure the longitudinal relaxation time (

    
    ) of all fluorine nuclei in the sample matrix[4].
    
  • Acquisition: Set the relaxation delay (

    
    ) to 
    
    
    
    of the slowest relaxing nucleus.
    • Causality: This is the most critical self-validating step in qNMR. A delay of

      
       guarantees 
      
      
      
      magnetization recovery between pulses. Failing to do this results in signal saturation and artificially skewed purity calculations[4].
  • Calculation: Calculate absolute purity using the mass balance equation, comparing the integrated area of the analyte's 19F signal against the IS.

qNMR_Workflow SamplePrep Weigh Analyte & Internal Standard Dissolution Dissolve in Anhydrous DMSO-d6 SamplePrep->Dissolution Acquisition 19F NMR Acquisition (Delay > 5 x T1) Dissolution->Acquisition Integration Integrate Signals (Analyte vs. IS) Acquisition->Integration Calculation Calculate Absolute Purity Integration->Calculation

Caption: Step-by-step 19F-qNMR workflow for absolute purity determination.

Quantitative Data Comparison

The following table summarizes the typical validation performance metrics of these three modalities when applied to fluorinated heterocyclic aldehydes, based on established analytical principles[1][2][5].

Validation Parameter / MetricHPLC-UV (DNPH Derivatized)GC-FID / GC-MS19F-qNMR
Specificity Mechanism Chromatographic resolution of hydrazoneBoiling point / MS fragmentation19F chemical shift isolation
Analyte Stability Risk Low (Aldehyde is protected)High (Thermal degradation risk)Low (Non-destructive)
Reference Standard Required? Yes (Structurally identical)Yes (Structurally identical)No (Universal Internal Standard)
Typical Accuracy (Recovery) 98.5% – 101.5%95.0% – 102.0% (Matrix dependent)99.0% – 101.0%
Typical Precision (RSD)



Sample Prep Time 45 minutes (Incubation required)5 minutes10 minutes
Instrument Analysis Time 15 – 30 minutes5 – 15 minutes5 – 10 minutes

References

  • Benchchem: A Comparative Analysis of HPLC and GC for Purity Assessment of 6-Bromo-2-methoxy-1-naphthaldehyde.
  • PMC (National Institutes of Health): Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals.
  • ICH (International Council for Harmonisation): Validation of Analytical Procedures Q2(R2).
  • Acanthus Research: Quantitative NMR Spectroscopy.
  • EMA (European Medicines Agency): ICH guideline Q2(R2) on validation of analytical procedures.
  • Phenomenex: HPLC vs GC: What Sets These Methods Apart.
  • RSC Publishing: 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids.
  • ICH (International Council for Harmonisation): VALIDATION OF ANALYTICAL PROCEDURES Training Module 2: Fundamental principles of ICH Q2(R2) Part A.

Sources

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